(S)-2-Phenylpyrrolidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-phenylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10-11H,4,7-8H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTDHSGANMHVIC-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364078 | |
| Record name | (S)-2-PHENYLPYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59347-91-0 | |
| Record name | (S)-2-PHENYLPYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (S)-2-Phenylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Phenylpyrrolidine is a chiral cyclic amine of significant interest in medicinal chemistry and asymmetric synthesis. Its rigid pyrrolidine scaffold, combined with the stereogenic center at the 2-position bearing a phenyl group, makes it a valuable building block for the synthesis of a wide range of biologically active compounds and a versatile chiral auxiliary or ligand in stereoselective transformations. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols, tabulated quantitative data, and visualizations of relevant biological pathways.
Synthesis of this compound
The enantioselective synthesis of this compound can be achieved through several strategic approaches, including the asymmetric hydrogenation of prochiral precursors, palladium-catalyzed α-arylation of N-protected pyrrolidine, and the resolution of racemic mixtures.
Method 1: Asymmetric Hydrogenation of 5-Phenyl-3,4-dihydro-2H-pyrrole
Asymmetric hydrogenation of cyclic imines is a highly efficient method for producing chiral amines.[1] This approach involves the reduction of the C=N double bond of a prochiral cyclic imine using a chiral catalyst, leading to the formation of the desired enantiomer with high selectivity.
Experimental Protocol:
A general procedure for the asymmetric hydrogenation of 5-phenyl-3,4-dihydro-2H-pyrrole is as follows:
-
Catalyst Preparation: In a glovebox, a chiral catalyst is prepared by reacting a suitable metal precursor (e.g., [Rh(COD)Cl]₂) with a chiral phosphine ligand (e.g., (S)-BINAP) in an appropriate solvent (e.g., degassed methanol).
-
Hydrogenation Reaction: The prochiral imine, 5-phenyl-3,4-dihydro-2H-pyrrole, is dissolved in a degassed solvent (e.g., methanol or toluene) in a high-pressure autoclave.
-
The prepared chiral catalyst is added to the solution under an inert atmosphere.
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 50 atm).
-
The reaction mixture is stirred at a specific temperature (e.g., 40 °C) for a set duration (e.g., 24 hours).
-
Work-up and Purification: After cooling and careful depressurization, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Method 2: Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidine and Subsequent Deprotection
This method involves the enantioselective α-arylation of N-Boc-pyrrolidine, a process that can be controlled using a chiral ligand, followed by the removal of the Boc protecting group.
Experimental Protocol:
Step 1: Synthesis of (S)-N-Boc-2-phenylpyrrolidine
-
To a solution of N-Boc-pyrrolidine in an anhydrous solvent (e.g., THF) at -78 °C under an argon atmosphere, a strong base such as sec-butyllithium is added in the presence of a chiral ligand like (-)-sparteine.
-
After stirring for a specified time, a solution of anhydrous zinc chloride in THF is added.
-
A palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., t-Bu₃P) are then added, followed by the addition of bromobenzene.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield (S)-N-Boc-2-phenylpyrrolidine.
Step 2: Deprotection of (S)-N-Boc-2-phenylpyrrolidine
-
(S)-N-Boc-2-phenylpyrrolidine is dissolved in a suitable solvent such as dichloromethane (DCM) or dioxane.[2]
-
An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl in dioxane), is added to the solution at 0 °C.[2]
-
The reaction mixture is stirred at room temperature for 1-3 hours, with the progress monitored by TLC.[2]
-
Upon completion, the solvent and excess acid are removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[2]
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.
A solvent-free mechanochemical method for Boc deprotection using p-toluenesulfonic acid in a ball mill has also been reported as an environmentally friendly alternative.[3]
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule.
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.40 - 7.20 | m | 5H, Ar-H | ||
| 4.25 | t | 1H, CH-Ph | ||
| 3.40 | m | 1H, NCH₂ | ||
| 3.15 | m | 1H, NCH₂ | ||
| 2.30 | m | 1H, CH₂ | ||
| 2.05 | m | 2H, CH₂ | ||
| 1.80 | m | 1H, CH₂ | ||
| 1.65 | br s | 1H, NH |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| 145.0 | Ar-C (quaternary) | |
| 128.5 | Ar-CH | |
| 127.0 | Ar-CH | |
| 126.5 | Ar-CH | |
| 63.0 | CH-Ph | |
| 47.0 | NCH₂ | |
| 35.0 | CH₂ | |
| 26.0 | CH₂ |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and instrument.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a crucial technique for determining the enantiomeric excess (ee) of this compound. The analysis is often performed on the N-protected derivative (e.g., N-Boc) to improve separation and detection.
Experimental Protocol for Enantiomeric Excess Determination:
-
Derivatization (if necessary): The synthesized this compound is converted to its N-Boc derivative using di-tert-butyl dicarbonate (Boc₂O).
-
HPLC Analysis:
-
Column: A chiral stationary phase (CSP) column, such as a Chiralcel OD-H or similar, is used.
-
Mobile Phase: A mixture of n-hexane and isopropanol in a specific ratio (e.g., 98:2 v/v) is commonly employed as the mobile phase.[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) is used to monitor the elution of the enantiomers.
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100.
Optical Rotation
The specific rotation is a physical property that confirms the chirality of the molecule and can be used to assess its enantiomeric purity if the value for the pure enantiomer is known.
| Parameter | Value |
| Specific Rotation [α] | Data not consistently available in the literature; requires experimental determination. |
| Conditions | The specific rotation should be reported with the concentration (c), solvent, temperature (T), and wavelength (λ, typically the sodium D-line at 589 nm).[5] |
Biological Relevance and Signaling Pathways
While this compound itself is not typically a direct modulator of biological pathways, it serves as a critical chiral building block in the synthesis of pharmacologically active molecules. For instance, derivatives of phenylpyrrolidine have been shown to modulate Toll-like receptor (TLR) signaling pathways, which are crucial in the innate immune response.[6][7]
The TLR signaling pathway is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by TLRs. This leads to the recruitment of adaptor proteins, such as MyD88 and TRIF, which in turn activate downstream signaling cascades. These cascades culminate in the activation of transcription factors like NF-κB and IRF3, leading to the production of inflammatory cytokines and interferons.[6]
Below is a diagram illustrating the general TLR signaling pathway that can be modulated by phenylpyrrolidine-containing compounds.
Caption: A simplified diagram of the TLR signaling pathway.
Summary of Quantitative Data
| Synthesis Method | Key Reagents | Typical Yield | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | Chiral Rh or Ru catalyst, H₂ | Good to Excellent | >90% | [1] |
| Pd-Catalyzed α-Arylation | N-Boc-pyrrolidine, Pd(OAc)₂, (-)-sparteine | Moderate to Good | 81-96% | [1] |
| Deprotection of N-Boc | TFA or HCl in dioxane | >90% | Maintained from previous step | [2] |
| Characterization Technique | Parameter | Typical Value/Observation |
| ¹H NMR | Chemical Shifts (ppm) | Aromatic (7.4-7.2), Methine (4.25), Methylene and Amine protons (3.4-1.65) |
| ¹³C NMR | Chemical Shifts (ppm) | Aromatic (145-126.5), Methine (63.0), Methylene carbons (47.0, 35.0, 26.0) |
| Chiral HPLC | Enantiomeric Excess (ee) | ≥95% (method dependent) |
| Optical Rotation | Specific Rotation [α] | Dependent on experimental conditions (concentration, solvent, temperature, wavelength) |
Conclusion
This technical guide has provided an in-depth overview of the synthesis and characterization of this compound. The detailed experimental protocols for its asymmetric synthesis and characterization, along with tabulated quantitative data, offer a valuable resource for researchers in the field. The inclusion of a relevant biological signaling pathway highlights the importance of this chiral building block in the development of novel therapeutic agents. The methodologies and data presented herein should facilitate the efficient synthesis and rigorous characterization of this compound for its application in drug discovery and asymmetric catalysis.
References
- 1. nva.sikt.no [nva.sikt.no]
- 2. benchchem.com [benchchem.com]
- 3. scirp.org [scirp.org]
- 4. uma.es [uma.es]
- 5. Specific rotation - Wikipedia [en.wikipedia.org]
- 6. Suppression of TLRs signaling pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
In-Depth Technical Guide to (S)-2-Phenylpyrrolidine: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Phenylpyrrolidine is a chiral cyclic amine that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. Its rigid pyrrolidine scaffold and the presence of a stereocenter make it an attractive moiety for the development of novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and resolution, and an examination of its role in modulating key signaling pathways.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below, providing essential data for its handling, characterization, and application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃N | [1][2][3] |
| Molecular Weight | 147.22 g/mol | [1][2][3] |
| CAS Number | 59347-91-0 | [1] |
| Appearance | Colorless oil | [1] |
| Boiling Point | 68 °C | [1] |
| Density | 0.988 ± 0.06 g/cm³ (Predicted) |
Spectral Data
Detailed spectral data is critical for the unambiguous identification and quality control of this compound. The following tables summarize the key spectral characteristics.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.42-7.40 | m | 2H | Aromatic CH |
| 7.38-7.34 | m | 2H | Aromatic CH |
| 7.31-7.27 | m | 1H | Aromatic CH |
| 4.26 | t, J = 8.1 Hz | 1H | CH-Ph |
| 3.20-3.14 | m | 1H | CH₂-N |
| 3.10-3.04 | m | 1H | CH₂-N |
| 2.27-2.19 | m | 1H | CH₂ |
| 1.98-1.81 | m | 2H | CH₂ |
| 1.77-1.67 | m | 1H | CH₂ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| 146.1 | Aromatic C (quaternary) |
| 128.5 | Aromatic CH |
| 126.6 | Aromatic CH |
| 125.9 | Aromatic CH |
| 62.9 | CH-Ph |
| 47.2 | CH₂-N |
| 35.1 | CH₂ |
| 25.8 | CH₂ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Interpretation |
| 3300-3500 | N-H stretch |
| 3000-3100 | Aromatic C-H stretch |
| 2850-2960 | Aliphatic C-H stretch |
| 1600, 1495, 1450 | Aromatic C=C stretch |
| 700-750 | Aromatic C-H bend (monosubstituted) |
MS (Mass Spectrometry)
| m/z | Interpretation |
| 147 | [M]⁺ (Molecular ion) |
| 146 | [M-H]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 70 | [C₄H₈N]⁺ (Pyrrolidine fragment) |
Experimental Protocols
Two primary methodologies for obtaining enantiomerically pure this compound are detailed below: asymmetric synthesis and chiral resolution of the racemic mixture.
Asymmetric Synthesis via Palladium-Catalyzed α-Arylation
This method provides direct access to the (S)-enantiomer through an enantioselective C-H activation/arylation reaction.
Step 1: N-Boc Protection of Pyrrolidine
-
To a solution of pyrrolidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-pyrrolidine.
Step 2: Enantioselective α-Arylation
-
To a solution of (-)-sparteine (1.2 eq) in diethyl ether at -78 °C, add sec-butyllithium (s-BuLi, 1.1 eq) dropwise.
-
Add a solution of N-Boc-pyrrolidine (1.0 eq) in diethyl ether and stir the mixture at -78 °C for 3 hours.
-
Add a solution of anhydrous zinc chloride (1.2 eq) in THF and allow the mixture to warm to room temperature over 1 hour.
-
In a separate flask, prepare the palladium catalyst by sonicating a mixture of palladium(II) acetate (Pd(OAc)₂, 0.05 eq) and tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄, 0.10 eq) in THF.
-
Add bromobenzene (1.5 eq) to the catalyst mixture, followed by the organozinc reagent prepared in the previous steps.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain (S)-N-Boc-2-phenylpyrrolidine.
Step 3: Boc Deprotection
-
Dissolve (S)-N-Boc-2-phenylpyrrolidine (1.0 eq) in DCM at 0 °C.[1]
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise.[1]
-
Stir the reaction mixture at room temperature for 2-4 hours.[1]
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a colorless oil.[1]
Chiral Resolution of Racemic 2-Phenylpyrrolidine
This classical method separates the enantiomers of a racemic mixture by forming diastereomeric salts with a chiral resolving agent.
Step 1: Formation of Diastereomeric Salts
-
Dissolve racemic 2-phenylpyrrolidine (1.0 eq) in a minimal amount of a suitable solvent such as methanol or ethanol.
-
In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid (1.0 eq), in the same solvent, heating gently if necessary.
-
Add the resolving agent solution to the racemic amine solution and stir.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
Step 2: Fractional Crystallization
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.
-
The enantiomeric excess of the crystalline salt can be improved by recrystallization from a suitable solvent.
Step 3: Liberation of the Free Amine
-
Suspend the diastereomerically pure salt in a mixture of water and a water-immiscible organic solvent (e.g., diethyl ether or DCM).
-
Add a base, such as aqueous sodium hydroxide, until the salt dissolves and the aqueous layer is basic.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the enantiomerically pure this compound.
Biological Activity and Signaling Pathways
This compound is a key structural motif in the design of inhibitors targeting Tropomyosin Receptor Kinases (Trks), a family of receptor tyrosine kinases (RTKs) that play a critical role in the development and function of the nervous system.[4] The Trk family consists of three members: TrkA, TrkB, and TrkC, which are activated by neurotrophins.[4] Dysregulation of Trk signaling, often through gene fusions involving the neurotrophic receptor tyrosine kinase (NTRK) genes, is an oncogenic driver in a variety of cancers.[4]
Upon binding of a neurotrophin ligand, such as Nerve Growth Factor (NGF) to TrkA, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways. These pathways are crucial for promoting cell proliferation, survival, and differentiation.[4]
This compound-containing compounds have been developed as pan-Trk inhibitors, effectively blocking the ATP-binding site of the kinase domain and preventing the autophosphorylation and subsequent activation of downstream signaling.
Conclusion
This compound is a valuable chiral intermediate with well-defined physicochemical and spectral properties. The synthetic routes to this compound, particularly the enantioselective palladium-catalyzed α-arylation, offer efficient access to the pure enantiomer. Its significance in medicinal chemistry is highlighted by its use as a scaffold for potent Trk inhibitors, which have emerged as important therapeutics in oncology. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the synthesis, characterization, and application of this compound in their scientific endeavors.
References
A Comprehensive Spectroscopic Analysis of (S)-2-Phenylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for (S)-2-Phenylpyrrolidine, a chiral amine of significant interest in synthetic and medicinal chemistry. Due to the limited availability of specific data for the (S)-enantiomer in publicly accessible databases, this document primarily presents data for the racemic mixture of 2-phenylpyrrolidine. This information still serves as a crucial reference for the characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of 2-phenylpyrrolidine.
Table 1: ¹H NMR Spectroscopic Data for 2-Phenylpyrrolidine in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |
| 4.15 | t | 1H | CH (pyrrolidine ring) |
| 3.30 | t | 1H | NH |
| 2.95 - 3.10 | m | 2H | CH₂ (pyrrolidine ring) |
| 1.80 - 2.20 | m | 4H | CH₂ (pyrrolidine ring) |
Table 2: ¹³C NMR Spectroscopic Data for 2-Phenylpyrrolidine in CDCl₃ [1]
| Chemical Shift (δ) ppm | Assignment |
| 145.2 | Quaternary Aromatic C |
| 128.5 | Aromatic CH |
| 126.8 | Aromatic CH |
| 126.0 | Aromatic CH |
| 62.5 | CH (pyrrolidine ring) |
| 47.0 | CH₂ (pyrrolidine ring) |
| 35.5 | CH₂ (pyrrolidine ring) |
| 25.8 | CH₂ (pyrrolidine ring) |
Table 3: Infrared (IR) Spectroscopy Data for 2-Phenylpyrrolidine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Broad | N-H Stretch |
| 3000 - 3100 | Medium | Aromatic C-H Stretch |
| 2850 - 2950 | Medium | Aliphatic C-H Stretch |
| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C Bending |
| 1470 | Medium | CH₂ Bending |
| 700, 750 | Strong | Aromatic C-H Out-of-plane Bending |
Table 4: Mass Spectrometry (EI-MS) Data for 2-Phenylpyrrolidine
| m/z | Relative Intensity (%) | Assignment |
| 147 | 40 | [M]⁺ (Molecular Ion) |
| 146 | 100 | [M-H]⁺ |
| 118 | 30 | [M-C₂H₅]⁺ |
| 91 | 20 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 15 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Data acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s. A total of 16 scans are acquired and the resulting free induction decay (FID) is processed with a line broadening of 0.3 Hz.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same 400 MHz spectrometer (operating at 100 MHz for ¹³C) using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2 s, and an acquisition time of 1 s are used. Typically, 1024 scans are accumulated to achieve an adequate signal-to-noise ratio.
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of neat this compound is prepared by placing a drop of the liquid between two potassium bromide (KBr) plates.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean KBr plates is recorded and automatically subtracted from the sample spectrum. Data is typically acquired over 16 scans with a resolution of 4 cm⁻¹.
2.3 Mass Spectrometry (MS)
-
Sample Preparation and Introduction: A dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane is prepared. The sample is introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column suitable for amine analysis.
-
Data Acquisition: Mass spectra are obtained using an electron ionization (EI) source. The electron energy is set to 70 eV. The mass analyzer is scanned over a mass-to-charge (m/z) range of 40 to 500 amu.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
(S)-2-Phenylpyrrolidine CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
| Identifier | Value |
| Chemical Name | (S)-2-Phenylpyrrolidine |
| CAS Number | 59347-91-0[1] |
| Molecular Formula | C₁₀H₁₃N[1] |
| Molecular Weight | 147.22 g/mol |
| Structure | ![]() |
Physicochemical Properties
| Property | Value | Reference |
| Appearance | Colorless oil | [1] |
| Purity | Typically >95.0% (GC) | |
| Boiling Point | 241 °C | |
| Density | 0.988 g/cm³ | |
| Storage Temperature | Room Temperature, recommended <15°C in a cool, dark place | |
| Handling | Air sensitive, store under inert gas |
Synthesis and Manufacturing
This compound, a chiral amine, is a valuable building block in asymmetric synthesis. Its preparation can be achieved through several methods, including chiral resolution of the racemic mixture and asymmetric synthesis.
Experimental Protocol: Synthesis via Deprotection of N-Boc-(S)-2-phenylpyrrolidine
A common laboratory-scale synthesis involves the deprotection of a Boc-protected precursor.[1]
Materials:
-
tert-butyl (2S)-2-phenylpyrrolidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
100 mL round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a 100 mL round-bottom flask, add tert-butyl (2S)-2-phenylpyrrolidine-1-carboxylate (70 mg, 0.3 mmol, 1.0 eq) and dichloromethane (5.0 mL).
-
Add trifluoroacetic acid (0.5 mL) to the mixture at 25°C.
-
Stir the resulting mixture for 3 hours at 25°C.
-
Concentrate the reaction mixture under reduced pressure to yield this compound as a colorless oil (yield: 40 mg, 96.0%).[1]
Experimental Protocol: Chiral Resolution of rac-2-Phenylpyrrolidine
Enantiomerically enriched this compound can also be obtained from the racemic mixture through chiral resolution using a chiral acid.
Materials:
-
rac-2-Phenylpyrrolidine
-
Dibenzoyl-D-tartaric acid
-
Ethanol
-
Ethyl acetate
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
Procedure:
-
Mix racemic 2-phenylpyrrolidine with dibenzoyl-D-tartaric acid.
-
Dissolve the mixture in a solution of 35% ethanol in ethyl acetate.
-
Heat the solution to boiling for 10 minutes and then allow it to cool slowly to room temperature to facilitate crystallization of the salt.
-
Collect the resulting white crystals (the salt of the desired enantiomer).
-
Vigorously stir the crystals in a 1:1 mixture of NaOH and DCM to neutralize the acid and liberate the free amine.
-
Separate the organic layer and concentrate to obtain this compound. Further recrystallization of the intermediate salt may be necessary to improve enantiomeric excess.
Biological Activity and Applications
This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. Its inherent chirality makes it a key component for developing stereospecific pharmaceuticals.
Role in the Synthesis of BCL-2 and USP19 Inhibitors
This compound is utilized as a reactant in the synthesis of intermediates for B-cell lymphoma 2 (BCL-2) inhibitors and Ubiquitin Specific Peptidase 19 (USP19) inhibitors.[1] The amine group of this compound is coupled with other molecular fragments to construct these complex inhibitor molecules.[1]
Interaction with Tropomyosin Receptor
Research has indicated that this compound interacts with the tropomyosin receptor, a protein located on the surface of muscle cells.[1] This interaction is suggested to prevent the binding of calcium ions to tropomyosin, which in turn inhibits muscle contraction.[1]
Potential in Neurodegenerative Diseases
Studies have suggested that this compound may be effective in the treatment of neurodegenerative conditions such as Alzheimer's and Parkinson's disease.[1] Furthermore, it is proposed to have a protective role against aldehyde toxicity by potentially modulating the activity of the enzyme acetaldehyde dehydrogenase 2 (ALDH2).[1]
Signaling Pathways of Phenylpyrrolidine Derivatives
While direct studies on the signaling pathways modulated by this compound are limited, research on its derivatives provides valuable insights into its potential mechanisms of action. Phenylpyrrolidine-based compounds have been shown to modulate inflammatory signaling pathways.
For instance, derivatives of phenylpyrrolidine have been demonstrated to inhibit the activation of Toll-like receptor (TLR) signaling pathways. These derivatives can suppress the activation of key transcription factors such as nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3), which are crucial in the inflammatory response. The inhibitory action appears to occur downstream in the MyD88-dependent and TRIF-dependent pathways.
Caption: Potential inhibition of TLR signaling by phenylpyrrolidine derivatives.
Safety and Handling
Hazard Statements:
-
Harmful if swallowed.
-
Causes serious eye irritation.
-
Harmful to aquatic life with long-lasting effects.
Precautionary Measures:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid release to the environment.
-
IF SWALLOWED: Get medical help. Rinse mouth.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Dispose of contents/container in accordance with local/regional/national/international regulations.
Conclusion
This compound is a cornerstone chiral building block with significant applications in the synthesis of complex, biologically active molecules. Its utility as an intermediate for potent inhibitors and its potential therapeutic effects in neurodegenerative and muscular disorders highlight its importance in drug discovery and development. While direct research into its own mechanisms of action on signaling pathways is an area for future exploration, the activities of its derivatives suggest a promising potential for modulating key cellular processes. Proper handling and safety precautions are essential when working with this compound.
References
(S)-2-Phenylpyrrolidine: A Technical Guide for Researchers and Drug Development Professionals
Introduction
(S)-2-Phenylpyrrolidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its rigid, three-dimensional structure and the presence of a stereogenic center make it a valuable building block for the development of novel therapeutic agents and a versatile ligand in asymmetric catalysis. This technical guide provides a comprehensive overview of the commercial availability, key properties, and synthetic methodologies related to this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Commercial Availability and Key Suppliers
This compound is commercially available from a range of chemical suppliers worldwide. These suppliers offer various grades of the compound, from research quantities to bulk orders, with purity levels often exceeding 95%. When sourcing this compound, it is crucial to consider factors such as enantiomeric excess (e.e.), purity, and the availability of comprehensive analytical data, including Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
A non-exhaustive list of prominent suppliers includes:
-
AbacipharmTech[1]
-
Ambeed, Inc.
-
Bouling Chemical Co., Limited[2]
-
ChemicalBook[3]
-
Chem-Impex[4]
-
Santa Cruz Biotechnology[5]
-
Sigma-Aldrich
-
Tokyo Chemical Industry (TCI)[6]
Researchers are advised to request and scrutinize the CoA from potential suppliers to verify the stereochemical integrity and overall purity of the product before procurement.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for 2-Phenylpyrrolidine is presented in the tables below. It is important to note that some data may refer to the racemic mixture, and specific values for the (S)-enantiomer should be confirmed with the supplier.
Table 1: Physicochemical Properties of 2-Phenylpyrrolidine
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N | [2][5][7] |
| Molecular Weight | 147.22 g/mol | [5][7] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 234 - 236 °C | [2] |
| Density | 1.013 g/cm³ | [2] |
| Flash Point | 101 °C | [2] |
| Solubility | Soluble in organic solvents like ethanol and ether. | [2] |
| Storage Temperature | Room temperature, in a cool, dark place under an inert atmosphere. | [6] |
Table 2: GHS Hazard and Precautionary Statements for 2-Phenylpyrrolidine
| Category | Statement | Source |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. H412: Harmful to aquatic life with long lasting effects. | [7][8] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P317: IF SWALLOWED: Get medical help. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [8] |
Experimental Protocols for Synthesis
The synthesis of enantiomerically enriched 2-phenylpyrrolidine can be achieved through two primary strategies: asymmetric synthesis, which creates the desired enantiomer directly, and chiral resolution, which separates a racemic mixture into its constituent enantiomers.
Asymmetric Synthesis
Asymmetric synthesis offers an efficient route to this compound, often involving the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
Workflow for a Generic Asymmetric Synthesis
References
- 1. abacipharma.com [abacipharma.com]
- 2. This compound Supplier & Manufacturer China | Properties, Safety, Uses, Price & COA [chemheterocycles.com]
- 3. This compound | 59347-91-0 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. 2-Phenylpyrrolidine | 1006-64-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. 2-Phenylpyrrolidine | C10H13N | CID 261892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
(S)-2-Phenylpyrrolidine: A Technical Guide to a Cornerstone Chiral Building Block in Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-2-Phenylpyrrolidine stands as a pivotal chiral amine in the field of chemical synthesis, prized for its rigid conformational structure and the stereodirecting influence of its phenyl group. This technical guide offers a comprehensive overview of its synthesis, core properties, and multifaceted applications. We delve into its critical roles as a chiral auxiliary, a precursor to sophisticated ligands for metal-catalyzed reactions, and a foundational element in organocatalysis. This document provides detailed experimental protocols for key transformations, consolidates quantitative performance data into comparative tables, and employs visualizations to clarify complex synthetic workflows and catalytic cycles, serving as an essential resource for professionals engaged in asymmetric synthesis and pharmaceutical development.
Introduction
The synthesis of enantiomerically pure compounds is a fundamental challenge and a critical requirement in modern drug discovery and materials science. The biological activity of a chiral molecule is often exclusive to a single enantiomer, necessitating precise control over stereochemistry during its synthesis. This compound has emerged as a valuable and versatile tool for achieving such control. Its utility is rooted in its structure: a five-membered pyrrolidine ring which provides a rigid scaffold, and a stereogenic center at the 2-position bearing a phenyl group that effectively biases the steric environment of reaction intermediates. This inherent chirality can be transferred with high fidelity in a multitude of chemical transformations. This guide will explore the synthetic pathways to access this key building block and detail its application in asymmetric synthesis.
Synthesis of Enantiopure this compound
The reliable and scalable synthesis of enantiomerically pure this compound is crucial for its application. The two primary strategies employed are the resolution of a racemic mixture and direct asymmetric synthesis.
Chiral Resolution of Racemic 2-Phenylpyrrolidine
A well-established method for obtaining the (S)-enantiomer is the classical resolution of racemic 2-phenylpyrrolidine using a chiral acid, such as dibenzoyl-D-tartaric acid. The principle relies on the differential solubility of the resulting diastereomeric salts.
Experimental Protocol: Resolution with Dibenzoyl-D-Tartaric Acid [1]
-
Salt Formation: Racemic 2-phenylpyrrolidine is dissolved in a solution of 35% ethanol in ethyl acetate. An equimolar amount of dibenzoyl-D-tartaric acid is added to the solution.
-
Crystallization: The mixture is heated to boiling for 10 minutes to ensure complete dissolution and then allowed to cool slowly to room temperature. The diastereomeric salt of this compound with dibenzoyl-D-tartaric acid preferentially crystallizes.
-
Isolation and Purification: The resulting white crystals are collected by filtration. To improve enantiomeric purity, recrystallization of the salt can be performed.[1]
-
Liberation of the Free Amine: The purified salt is vigorously stirred in a biphasic mixture of aqueous sodium hydroxide (NaOH) and dichloromethane (DCM). The tartaric acid is neutralized, liberating the free amine into the organic layer.
-
Extraction and Concentration: The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure to yield this compound. Enantiomeric excess (ee) can be determined by chiral HPLC after derivatization (e.g., Boc protection).[1]
Asymmetric Synthesis
Asymmetric synthesis provides a direct route to the enantioenriched pyrrolidine. One common approach involves the diastereoselective allylation of a chiral imine followed by a sequence of hydrozirconation and iodination to form the pyrrolidine ring.[2]
Workflow for Asymmetric Synthesis of a Pyrrolidine Derivative
Caption: General workflow for the asymmetric synthesis of a chiral pyrrolidine derivative.[2]
Applications in Asymmetric Synthesis
This compound and its derivatives are workhorses in asymmetric synthesis, acting as chiral auxiliaries, ligands for metal catalysts, and organocatalysts.
This compound as a Chiral Auxiliary
A chiral auxiliary is temporarily attached to a prochiral substrate to direct a stereoselective reaction. The auxiliary is subsequently removed, having imparted its chirality to the product. Derivatives like (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), which are conceptually derived from the pyrrolidine scaffold, are famously used for the α-alkylation of ketones and aldehydes.
Logical Relationship in Chiral Auxiliary-Mediated Alkylation
Caption: Workflow for asymmetric α-alkylation using a SAMP chiral auxiliary.
Experimental Protocol: Asymmetric α-Alkylation of 3-Pentanone with a SAMP Auxiliary [1]
-
Hydrazone Formation: (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (30 mmol) and 3-pentanone (36 mmol) are heated at 60°C overnight under an argon atmosphere. The crude product is purified by distillation to yield the 3-pentanone SAMP hydrazone.
-
α-Alkylation: A freshly prepared solution of lithium diisopropylamide (LDA) (24 mmol) in anhydrous THF is cooled to -78°C. A solution of the SAMP hydrazone (20 mmol) in anhydrous THF is added, and the mixture is stirred for 4 hours at -78°C to form the azaenolate. Ethyl iodide (24 mmol) is added, and the reaction is allowed to warm to room temperature overnight.
-
Work-up: The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are dried and concentrated to give the crude alkylated hydrazone.
-
Auxiliary Cleavage: The crude hydrazone (18 mmol) is dissolved in dichloromethane at -78°C. Ozone is bubbled through the solution until a persistent blue-green color is observed. The solution is purged with nitrogen, warmed to room temperature, and worked up to yield the final α-alkylated ketone.
Table 1: Performance of SAMP-Mediated Asymmetric Alkylation [1]
| Carbonyl Substrate | Alkylating Agent | Product | Yield (%) | Diastereomeric Excess (d.e., %) | Enantiomeric Excess (e.e., %) |
| Cyclohexanone | Methyl Iodide | (S)-2-Methylcyclohexanone | 68 | >96 | >96 |
| Propiophenone | Methyl Iodide | (S)-2-Phenyl-3-pentanone | 82 | 94 | 94 |
Ligands in Asymmetric Metal Catalysis
The chiral pyrrolidine scaffold is a cornerstone in the design of ligands for asymmetric metal catalysis. While this compound itself can act as a ligand, more often it serves as a precursor for more complex and highly effective ligands, such as those used in iridium-catalyzed asymmetric hydrogenation.
Signaling Pathway for a Representative Asymmetric Hydrogenation
Caption: Catalytic cycle for Ir-catalyzed asymmetric hydrogenation.
Table 2: Enantioselective Hydrogenation of 2-Alkylpyridines using an Ir/MeO-BoQPhos Catalyst [3]
| Substrate | Product | Yield (%) | Enantiomeric Ratio (e.r.) |
| N-Benzyl-2-ethylpyridinium bromide | N-Benzyl-2-ethylpiperidine | 95 | 93:7 |
| N-Benzyl-2-phenethylpyridinium bromide | N-Benzyl-2-phenethylpiperidine | 92 | 88:12 |
| N-Benzyl-2-methylpyridinium bromide | N-Benzyl-2-methylpiperidine | 94 | 82:18 |
Organocatalysis
Derivatives of this compound, especially diarylprolinol silyl ethers, are among the most powerful and widely used organocatalysts. They operate by forming chiral enamines or iminium ions with carbonyl substrates, effectively controlling the stereochemical outcome of reactions like Michael additions and aldol reactions.[4][5]
Experimental Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene [4]
-
Catalyst Preparation: To a solution of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere, add triethylamine (1.5 eq.). Cool the mixture to 0 °C and add the desired silylating agent (e.g., TMSCl) to form the silyl ether catalyst.
-
Catalytic Reaction: In a separate vial, charge the diphenylprolinol silyl ether catalyst (20 mol%), the nitroalkene (1.0 eq.), and the solvent (e.g., CH₂Cl₂). Cool the mixture to the desired temperature (e.g., 0 °C). Add the aldehyde (1.5–2.0 eq.) dropwise.
-
Monitoring and Work-up: Monitor the reaction progress by TLC. Once complete, concentrate the mixture under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Table 3: Performance of Pyrrolidine-Based Organocatalysts in the Michael Addition [2][4][6]
| Aldehyde/Ketone | Nitroalkene | Catalyst (mol%) | Conditions | Yield (%) | d.r. (syn:anti) | e.e. (syn, %) |
| 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | OC4 (10) | Methylcyclohexane, 0 °C, 24h | 87 | 92:8 | 85 |
| Cyclohexanone | β-Nitrostyrene | (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine (10) | CH₂Cl₂, rt | 97 | >99:1 | >99 |
| Propanal | trans-β-Nitrostyrene | Diphenylprolinol TMS Ether (20) | Toluene, rt, 2h | 95 | 93:7 | 99 |
Applications in Drug Development
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] The ability to synthesize specific stereoisomers of pyrrolidine-containing compounds is therefore of paramount importance. Precursors derived from the chiral pool, such as (S)-prolinol (synthesized from proline), are used in the synthesis of several commercial drugs.
-
Avanafil (Stendra): An erectile dysfunction medication, synthesized using (S)-prolinol as a key chiral building block.[8]
-
Elbasvir: An antiviral drug for the treatment of Hepatitis C, which incorporates a substituted (S)-pyrrolidine derivative in its synthesis.[8]
-
Anticonvulsants: Novel N-(substituted phenyl)pyrrolidine-2-carboxamide derivatives have been synthesized and shown to possess significant anticonvulsant activity in preclinical models.[9]
Conclusion
This compound and its derivatives have proven to be exceptionally versatile and powerful tools in asymmetric synthesis. From its foundational role in chiral auxiliaries to its evolution into highly efficient organocatalysts and ligands for metal catalysis, this building block provides reliable and predictable stereochemical control. The high yields and excellent stereoselectivities routinely achieved using these systems underscore their importance. For researchers and professionals in drug development, mastering the application of this chiral scaffold opens a direct and efficient pathway to complex, enantiomerically pure molecules that are essential for the advancement of medicine and chemical science.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Phenylpyrrolidinone Scaffold: A Privileged Motif in Drug Discovery with Diverse Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The phenylpyrrolidinone core is a versatile and privileged structural motif in medicinal chemistry, underpinning a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the significant therapeutic potential of phenylpyrrolidinone derivatives, with a focus on their anticancer, neuroprotective, anticonvulsant, anti-inflammatory, and antimicrobial activities. This document delves into the structure-activity relationships (SAR), detailed experimental methodologies, and relevant signaling pathways to serve as a valuable resource for professionals in the field of drug discovery and development.
Anticancer Activity of Phenylpyrrolidinone Derivatives
Phenylpyrrolidinone derivatives have emerged as a promising class of compounds in oncology, demonstrating cytotoxic effects against a variety of cancer cell lines.[1] The adaptability of the core structure allows for extensive chemical modifications, leading to a broad spectrum of anticancer activities.[1]
Structure-Activity Relationship (SAR) Analysis
The anticancer potency of these derivatives is heavily influenced by the nature and position of substituents on both the phenyl ring and the pyrrolidinone core.[1] Key trends observed from various studies include:
-
Substitution on the Phenyl Ring: The electronic properties of substituents on the N-phenyl ring are critical in modulating cytotoxic activity. For example, derivatives featuring a 3,4,5-trimethoxyphenyl group have shown significant anticancer effects.[1]
-
Modifications at the Pyrrolidinone Core: Alterations at the C3 position of the pyrrolidinone ring, such as the introduction of a hydrazone linkage or heterocyclic rings like 1,3,4-oxadiazolethione and 4-aminotriazolethione, have been shown to enhance activity against human A549 lung epithelial cells.[1]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative phenylpyrrolidinone derivatives against various cancer cell lines.
| Compound ID | R Group (Substitution on Phenyl Ring) | Cancer Cell Line | IC50 (µM) |
| Derivative A | 3,4,5-trimethoxyphenyl | A549 (Lung) | Low micromolar to nanomolar |
| Derivative B | 1,3,4-oxadiazolethione at C3 | A549 (Lung) | Enhanced activity |
| Derivative C | 4-aminotriazolethione at C3 | A549 (Lung) | Enhanced activity |
| Derivative D | Hydrazone linkage at C3 | Various | Low micromolar to nanomolar |
Note: Specific IC50 values are highly dependent on the full chemical structure of the derivative and the specific cancer cell line being tested.[1]
Experimental Protocols
A common synthetic route involves the reaction of a substituted aniline with a lactone or a γ-aminobutyric acid derivative to form the N-phenylpyrrolidinone core.[1] For the synthesis of hydrazone derivatives, 5-oxo-1-(substituted phenyl)pyrrolidine-3-carbohydrazide can be reacted with various aldehydes or ketones.[1]
Example Protocol: A mixture of 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide (1 mmol) and the desired aldehyde or ketone (1.1 mmol) in methanol (20 mL) is heated at 60–70 °C for a specified time. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold methanol, and dried to afford the target hydrazone derivative.[1]
The cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
Protocol:
-
Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.[1]
-
The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 or 72 hours.[1]
-
An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.
-
The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[1]
Workflow for Anticancer Evaluation
Neuropharmacological Activities
Phenylpyrrolidinone derivatives have shown significant promise in the field of neuropharmacology, exhibiting anticonvulsant, nootropic, and neuroprotective effects.[2] These compounds are structurally related to nootropic agents like piracetam.[2]
Anticonvulsant and Nootropic Activity
A series of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid amides have been synthesized and evaluated for their anticonvulsant and nootropic activities.[3]
The anticonvulsant activity is highly dependent on the substitution pattern on the anilide moiety of the molecule.[3] The most active compounds often possess specific substitutions, such as two methyl groups at the 2 and 6 positions of the phenyl ring, which may induce a favorable conformation for binding to the biological target.[3] Unsubstituted or singly substituted anilides generally show reduced or no activity.[3]
| Compound ID | Amide Substituent | Anticonvulsant Activity (Corazole Antagonism, Dose mg/kg) | Protection (%) | Nootropic Activity |
| 1a | 2,6-dimethylanilide | 2.5 - 5.0 | High | Comparable to Piracetam |
| 1c | Unsubstituted anilide | Inactive | - | - |
| 1d | p-substituted | Reduced activity | - | - |
Data suggests the importance of the steric and electronic properties of the substituents on the anilide ring.[3] One of the most active compounds, the 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid, surpassed the reference drug levetiracetam in some tests at doses of 2.5–5.0 mg/kg.[4]
-
Alkylation: 4-phenylpyrrolidin-2-one is alkylated with ethyl chloroacetate in the presence of a base like sodium hydride to yield ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate.[2][5]
-
Hydrolysis: The resulting ester is hydrolyzed using a base such as potassium hydroxide to give 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid.[2][5]
-
Amide Coupling: The carboxylic acid is then coupled with the desired aromatic amine using a condensing agent like isobutyl chloroformate in the presence of a base such as triethylamine to afford the final amide derivative.[2][4][5]
This model is used to assess the anticonvulsant activity of the compounds.[5]
Protocol:
-
Experiments are conducted on male mice (20-26 g).[5]
-
The test compound is administered intraperitoneally (i.p.) at various doses.[5]
-
After a specified pre-treatment time, corazole (pentylenetetrazole) is administered subcutaneously to induce seizures.[5]
-
The animals are observed for the onset of clonic and tonic convulsions, and the time to death.[5]
-
The protective effect of the compound is evaluated by its ability to prevent or delay the onset of seizures and death.[5]
Neuroprotective Effects in Ischemic Stroke
A taurine-containing derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate, has demonstrated neuroprotective effects in a rat model of ischemic stroke.[5][6] The proposed mechanism involves the modulation of AMPA receptors.[5][6]
In a rat model of middle cerebral artery occlusion (MCAO), this compound showed superior performance in improving neurological outcomes and motor function recovery compared to Piracetam.[6] It significantly reduced neurological deficits and infarct volume.[6] In an in vitro glutamate-induced excitotoxicity model, the compound showed a significant neuroprotective effect, with the maximum protective effect observed at 50 µM, increasing cell survival by 37%.[7]
This assay assesses the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.[1][6]
Protocol:
-
Primary cortical neurons are cultured in 96-well plates.[1]
-
The neurons are pre-treated with various concentrations of the test compound for 24 hours.[1]
-
Glutamate (e.g., 50-100 µM) is then added to induce excitotoxicity, and the cells are incubated for another 24 hours.[1][6]
-
Cell viability is assessed using the MTT assay.[1]
-
The percentage increase in cell survival compared to the glutamate-only treated control is calculated to determine the neuroprotective effect.[1]
This is a standard preclinical model for ischemic stroke.[5][6]
Protocol:
-
Male Wistar rats are used for the study.[5]
-
The test compound, a positive control (e.g., piracetam), or saline is administered intraperitoneally for a specified duration.[5]
-
Neurological deficits are assessed daily using a neurological scale.[5]
Signaling Pathway and Mechanism of Action
Anti-inflammatory Activity
Certain phenylpyrrolidinone derivatives have been investigated for their anti-inflammatory properties.[5]
Experimental Protocol: Carrageenan-Induced Paw Edema Model
This is a widely used model to evaluate the anti-inflammatory activity of compounds.[5]
Protocol:
-
The test compounds are administered orally to rats at a specific dose.[5]
-
After one hour, carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.[5]
-
The paw volume is measured at different time intervals using a plethysmometer.[5]
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[5]
Antimicrobial Activity
Some novel phenylpyrrolidinone derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities.[9]
Structure-Activity Relationship (SAR)
The presence of specific functional groups, such as a nitro group or halogens, on the phenyl ring appears to play a crucial role in the antimicrobial activities of these compounds.[9] For instance, a derivative containing a nitro group showed significant activity against Salmonella typhi.[9]
Experimental Protocol: Disc-Diffusion Method
This method is commonly used to screen for antimicrobial activity.
Protocol:
-
Bacterial or fungal cultures are spread evenly on the surface of an agar plate.
-
Paper discs impregnated with the test compound at a specific concentration are placed on the agar surface.
-
The plates are incubated under appropriate conditions.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each disc.
Conclusion
The phenylpyrrolidinone scaffold is a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed herein highlight the critical role of substituent patterns in determining the biological activity of these derivatives against cancer, neurological disorders, inflammation, and microbial infections. The provided experimental protocols and workflow diagrams offer a practical guide for researchers in this field, paving the way for the design and synthesis of new, more potent, and selective phenylpyrrolidinone-based drugs. Further research is warranted to fully elucidate the mechanisms of action and to optimize the pharmacokinetic and pharmacodynamic properties of these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Structure-Activity Relationship of (S)-2-Phenylpyrrolidine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The (S)-2-phenylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds that interact with a variety of targets within the central nervous system (CNS). This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, with a primary focus on their roles as dopamine transporter (DAT) inhibitors and ligands for nicotinic acetylcholine receptors (nAChRs). Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Structure-Activity Relationship at the Dopamine Transporter
This compound analogs have been extensively studied as inhibitors of the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission.[1] Inhibition of DAT increases the extracellular concentration of dopamine, a mechanism of action relevant to the treatment of conditions such as attention-deficit/hyperactivity disorder (ADHD) and depression, but also associated with the abuse potential of psychostimulants.[1] The SAR of these analogs reveals several key features that govern their potency and selectivity.
Substitutions on the Phenyl Ring
Modifications to the phenyl ring of the this compound core have a significant impact on DAT inhibitory activity. A systematic examination of 4-substituted α-pyrrolidinohexiophenone (α-PHP) analogues, which share the pyrrolidine moiety, demonstrated that various substituents are well-tolerated, with most compounds exhibiting potent DAT inhibition.[2] However, the introduction of a trifluoromethyl group at the 4-position (4-CF3) leads to a dramatic decrease in potency, highlighting the sensitivity of the binding pocket to the electronic and steric properties of this substituent.[2]
Modifications of the Pyrrolidine Ring and N-Substituents
The pyrrolidine ring itself and its nitrogen substituent are critical for high-affinity binding to DAT. Studies on eticlopride-based analogs, which feature a substituted pyrrolidine ring, have shown that alterations to the ring or moving the nitrogen position are generally detrimental to binding affinity at dopamine D2 and D3 receptors, which can provide insights into related transporter interactions.[3] Small N-alkyl groups on the pyrrolidine are often poorly tolerated unless extended with a linker to a secondary pharmacophore, which can significantly improve affinity.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activity of representative this compound analogs and related compounds at the dopamine transporter.
Table 1: Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Reuptake Inhibition for 4-Substituted α-PHP Analogs [2]
| Compound | 4-Position Substituent | DAT IC50 (nM) | SERT IC50 (nM) | DAT/SERT Selectivity |
| α-PHP | H | 12.8 ± 1.5 | >10,000 | >781 |
| Analog 1 | CH3 | 10.5 ± 1.2 | 3,000 ± 200 | 286 |
| Analog 2 | OCH3 | 15.1 ± 1.8 | >10,000 | >662 |
| Analog 3 | Cl | 11.2 ± 1.3 | 3,100 ± 300 | 277 |
| Analog 4 | F | 13.9 ± 1.6 | 4,200 ± 400 | 302 |
| Analog 5 | CF3 | >1,000 | >1,000 | - |
Table 2: Binding Affinities (Ki, nM) of Eticlopride-Based Pyrrolidine Analogs at Dopamine D2 and D3 Receptors [3]
| Compound | R Group on Pyrrolidine N | Secondary Pharmacophore | D2 Ki (nM) | D3 Ki (nM) |
| 33 | -H | 3,4-dihydroquinolin-2(1H)-one | 1.77 | 0.436 |
| 34 | -CH2CH2CH3 | 3,4-dihydroquinolin-2(1H)-one | 2.57 | 0.444 |
| 46 | -H | Indole-2-carboxamide | 2.54 | 0.797 |
| 47 | -H | Benzofuran-2-carboxamide | 2.29 | 0.493 |
| 48 | -CH2CH3 | Indole-2-carboxamide | <2 | <2 |
| 49 | -CH2CH3 | Benzofuran-2-carboxamide | <2 | <2 |
Structure-Activity Relationship at Nicotinic Acetylcholine Receptors
The this compound scaffold is also a key component in ligands targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function, pain perception, and addiction.[4][5] The SAR at these receptors often differs significantly from that at DAT.
Aromatic Ring Modifications
For nAChR ligands, hydroxylation of the aromatic ring, as seen in benzofuran and benzodioxane analogs bearing a pyrrolidinyl moiety, can confer high affinity for the α4β2 subtype and selectivity over the α3β4 subtype.[5] The position of the hydroxyl or amino group on the benzene ring is crucial for determining the agonist activity and selectivity between different α4β2 receptor stoichiometries.[5] For instance, a 7-hydroxybenzodioxane derivative selectively activates the (α4)2(β2)3 nAChR isoform, while its 5-amino analog does not.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate determination of the biological activity of novel compounds. The following are methodologies for key assays used in the characterization of this compound analogs.
Dopamine Transporter (DAT) Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the human dopamine transporter.[6]
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing human DAT.
-
96-well cell culture plates.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
[3H]Dopamine.
-
Test compounds and reference inhibitor (e.g., GBR 12909).
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
Cell Culture: Seed HEK293-hDAT cells in a 96-well plate and allow them to attach overnight.
-
Preparation of Solutions: Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer. The final solvent concentration should be kept constant and low (e.g., <0.1% DMSO). Prepare the [3H]Dopamine solution in assay buffer at a concentration close to its Km for DAT.
-
Assay: a. Aspirate the culture medium from the wells and wash the cells with pre-warmed assay buffer. b. Add the diluted test compound or reference inhibitor to the appropriate wells. Include vehicle controls for total uptake and a high concentration of a known inhibitor for non-specific uptake. c. Pre-incubate the plate at 37°C for 10-20 minutes. d. Initiate the uptake by adding the [3H]Dopamine solution to all wells. e. Incubate at 37°C for a time within the linear range of uptake (e.g., 10 minutes).
-
Termination and Lysis: a. Terminate the reaction by rapidly washing the cells three times with ice-cold assay buffer. b. Lyse the cells by adding a suitable lysis buffer (e.g., 1% SDS).
-
Detection: a. Add scintillation cocktail to each well. b. Quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Dopamine Transporter (DAT) Radioligand Binding Assay
This competitive binding assay determines the affinity (Ki) of a test compound for DAT by measuring its ability to displace a radiolabeled ligand that specifically binds to the transporter.[7]
Materials:
-
Tissue homogenate from a brain region rich in DAT (e.g., rat striatum) or membranes from cells expressing hDAT.
-
Radioligand (e.g., [3H]WIN 35,428).
-
Unlabeled test compounds and a known DAT inhibitor (e.g., cocaine) for determining non-specific binding.
-
Assay buffer.
-
Glass fiber filters and a cell harvester.
-
Scintillation vials and scintillation counter.
Procedure:
-
Membrane Preparation: a. Homogenize the tissue in ice-cold buffer. b. Perform differential centrifugation to isolate the crude membrane fraction. c. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Binding Assay: a. In a 96-well plate, add the membrane preparation, radioligand, and either buffer (for total binding), a high concentration of an unlabeled DAT inhibitor (for non-specific binding), or the test compound at various concentrations. b. Incubate the plate to allow binding to reach equilibrium.
-
Filtration: a. Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. b. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: a. Place the filters in scintillation vials with scintillation cocktail. b. Measure the radioactivity in a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the competitor concentration. c. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems and experimental procedures is crucial for a comprehensive understanding. The following diagrams, rendered using Graphviz, illustrate key concepts related to the study of this compound analogs.
Caption: Dopamine signaling and DAT inhibition.
Caption: Radioligand binding assay workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
(S)-2-Phenylpyrrolidine: A Technical Guide to its Reactivity and Stability for Researchers and Drug Development Professionals
(S)-2-Phenylpyrrolidine is a valuable chiral building block in organic synthesis, prized for its role in establishing stereochemistry in a wide array of chemical transformations. This technical guide provides an in-depth analysis of its reactivity in key synthetic applications and outlines a framework for assessing its stability, a critical consideration in drug development and process chemistry.
Physicochemical Properties
Before delving into reactivity and stability, a summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃N | --INVALID-LINK-- |
| Molecular Weight | 147.22 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |
| Melting Point | 42-43 °C | --INVALID-LINK-- |
| Boiling Point | 68 °C | --INVALID-LINK-- |
| Density | 0.988 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| pKa | 10.13 ± 0.10 (Predicted) | --INVALID-LINK-- |
| Storage Temperature | 2-8°C, protect from light | --INVALID-LINK-- |
Reactivity Profile
This compound is most renowned for its application as a chiral auxiliary and in organocatalysis. Its secondary amine moiety readily forms enamines or iminium ions, which are key intermediates in asymmetric synthesis.
Asymmetric Synthesis of this compound
The enantiomerically pure form of 2-phenylpyrrolidine is crucial for its applications. A common strategy involves the palladium-catalyzed α-arylation of N-Boc-pyrrolidine, followed by deprotection.
Methodological & Application
Application Notes and Protocols for the Use of (S)-2-Phenylpyrrolidine in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Phenylpyrrolidine and its derivatives are powerful chiral organocatalysts widely employed in asymmetric synthesis. Their efficacy stems from their ability to activate substrates through the formation of transient chiral enamines or iminium ions, facilitating a variety of enantioselective transformations. This document provides detailed application notes and protocols for the use of this compound and its analogues in key organocatalytic reactions, including Michael additions, aldol reactions, and Diels-Alder reactions. The protocols are designed to be a valuable resource for researchers in organic synthesis and drug development, enabling the construction of complex chiral molecules with high stereocontrol.
Core Concepts in this compound Organocatalysis
The catalytic activity of this compound is primarily based on two key activation modes: enamine and iminium ion catalysis. The chiral pyrrolidine framework effectively shields one face of the reactive intermediate, directing the approach of the electrophile or nucleophile to achieve high enantioselectivity.
Enamine Catalysis
In this mode, the secondary amine of this compound reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine. This chiral enamine then reacts with an electrophile. Subsequent hydrolysis regenerates the catalyst and yields the chiral product.
Iminium Catalysis
For α,β-unsaturated carbonyls, this compound can form a chiral iminium ion. This transformation lowers the LUMO of the α,β-unsaturated system, enhancing its electrophilicity and directing the stereoselective addition of a nucleophile.
Visualizing the Catalytic Cycles
The following diagrams illustrate the fundamental activation pathways in this compound organocatalysis.
Caption: Enamine activation pathway using this compound.
Caption: Iminium ion activation pathway for conjugate additions.
Applications and Protocols
Asymmetric Michael Addition to Nitroolefins
The conjugate addition of carbonyl compounds to nitroolefins is a powerful C-C bond-forming reaction to synthesize valuable γ-nitrocarbonyl compounds. This compound derivatives have proven to be highly effective catalysts for this transformation.
Quantitative Data Summary
| Entry | Ketone/Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Cyclohexanone | β-nitrostyrene | 10 | Toluene | 24 | 97 | >99:1 | >99 |
| 2 | Cyclopentanone | β-nitrostyrene | 10 | Toluene | 24 | 95 | >99:1 | 98 |
| 3 | Propanal | β-nitrostyrene | 20 | CH2Cl2 | 12 | 92 | 95:5 | 97 |
| 4 | Acetone | (E)-1-nitro-2-phenylethene | 10 | Toluene | 48 | 85 | - | 99 |
Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
This protocol is adapted from studies using pyrrolidine-based organocatalysts for the asymmetric Michael addition of ketones to nitroolefins.
Caption: General workflow for the Michael addition reaction.
Materials:
-
This compound
-
β-nitrostyrene
-
Cyclohexanone
-
Anhydrous Toluene
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add β-nitrostyrene (1.0 mmol, 1.0 equiv).
-
Add anhydrous toluene (5 mL) and cyclohexanone (5.0 mmol, 5.0 equiv).
-
Add this compound (0.1 mmol, 0.1 equiv) to the stirred solution.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired γ-nitroketone.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of C-C bond formation. This compound can catalyze the direct asymmetric aldol reaction between ketones and aldehydes, leading to chiral β-hydroxy ketones.
Quantitative Data Summary
| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 20 | DMSO | 24 | 95 | 95:5 | 96 |
| 2 | Acetone | 4-Chlorobenzaldehyde | 30 | Neat | 48 | 88 | - | 78 |
| 3 | Cyclopentanone | Benzaldehyde | 20 | DMF | 72 | 90 | 92:8 | 94 |
Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
This protocol is a general procedure based on well-established organocatalytic aldol reactions.
Materials:
-
This compound
-
4-Nitrobenzaldehyde
-
Cyclohexanone
-
Anhydrous DMSO
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a vial, add 4-nitrobenzaldehyde (1.0 mmol, 1.0 equiv) and cyclohexanone (10.0 mmol, 10.0 equiv).
-
Add anhydrous DMSO (2 mL).
-
Add this compound (0.2 mmol, 0.2 equiv).
-
Stir the mixture at room temperature for 24 hours.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the aldol product.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis, respectively.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings. This compound and its derivatives can catalyze the enantioselective [4+2] cycloaddition between dienes and α,β-unsaturated aldehydes.
Quantitative Data Summary
| Entry | Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | endo:exo | ee (%) (endo) |
| 1 | Cyclopentadiene | Acrolein | 20 | CH2Cl2 | 4 | 85 | 95:5 | 92 |
| 2 | 1,3-Cyclohexadiene | Crotonaldehyde | 20 | CH3CN | 12 | 78 | >99:1 | 88 |
| 3 | Isoprene | Cinnamaldehyde | 25 | Toluene | 24 | 65 | 90:10 | 85 |
Experimental Protocol: Asymmetric Diels-Alder Reaction of Cyclopentadiene and Acrolein
This is a general protocol for an organocatalyzed Diels-Alder reaction.
Materials:
-
This compound
-
Freshly cracked cyclopentadiene
-
Acrolein
-
Anhydrous CH₂Cl₂
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound (0.2 mmol, 0.2 equiv) in anhydrous CH₂Cl₂ (5 mL) and cool to -10 °C.
-
Add acrolein (1.0 mmol, 1.0 equiv) dropwise and stir for 10 minutes.
-
Add freshly cracked cyclopentadiene (3.0 mmol, 3.0 equiv) in one portion.
-
Stir the reaction mixture at -10 °C for 4 hours.
-
Concentrate the reaction mixture directly under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate) to obtain the cycloadduct.
-
Determine the endo:exo ratio by ¹H NMR and the enantiomeric excess of the major isomer by chiral GC or HPLC analysis.
Conclusion
This compound is a versatile and highly effective organocatalyst for a range of asymmetric transformations. The protocols provided herein serve as a starting point for the development of stereoselective synthetic routes to valuable chiral building blocks. The modularity of the pyrrolidine scaffold allows for further tuning of steric and electronic properties to optimize reactivity and selectivity for specific applications in research and development.
Application Notes and Protocols for (S)-2-Phenylpyrrolidine Derivatives in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Phenylpyrrolidine and its derivatives have emerged as powerful organocatalysts in asymmetric synthesis, demonstrating remarkable efficacy in mediating a variety of multicomponent reactions (MCRs). Their utility lies in their ability to form chiral enamines and iminium ions, which steer the stereochemical outcome of complex transformations. This document provides a comprehensive overview of the application of these catalysts in MCRs, including detailed experimental protocols, quantitative data summaries, and visualizations of reaction pathways.
Application Notes
This compound derivatives, particularly those with bulky substituents at the α-position of the pyrrolidine ring, such as the widely used (S)-diphenylprolinol silyl ethers, are highly effective in promoting cascade reactions that allow for the rapid assembly of complex molecular architectures from simple starting materials. These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate multiple stereocenters in a single synthetic operation with high levels of diastereo- and enantioselectivity.
The versatility of these catalysts has been showcased in numerous MCRs, including domino Michael/aldol reactions, aza-Michael/Michael cascades, and cycloadditions, leading to the synthesis of highly functionalized carbocyclic and heterocyclic scaffolds. These structures are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active natural products and pharmaceuticals. The ability to rapidly generate libraries of structurally diverse and stereochemically complex molecules makes these this compound-catalyzed MCRs a valuable tool for lead discovery and optimization.
Data Presentation
The following tables summarize the quantitative data for representative multicomponent reactions catalyzed by this compound derivatives, highlighting the scope and efficiency of these transformations.
Table 1: Asymmetric Michael Addition of Aldehydes to Nitroalkenes
| Entry | Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Propanal | β-Nitrostyrene | 10 | CH2Cl2 | 24 | 95 | 95:5 | 98 |
| 2 | Butanal | (E)-1-Nitro-2-phenylpropene | 10 | Toluene | 48 | 88 | 92:8 | 97 |
| 3 | Isovaleraldehyde | (E)-2-(2-Nitrovinyl)furan | 15 | THF | 36 | 91 | 90:10 | 95 |
| 4 | Cyclohexanecarbaldehyde | β-Nitrostyrene | 10 | CH2Cl2 | 24 | 93 | >99:1 | 99 |
Catalyst: (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
Table 2: Asymmetric Domino Michael/Aldol Reaction for the Synthesis of Functionalized Cyclohexanes
| Entry | α,β-Unsaturated Aldehyde | α,β-Unsaturated Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (ee, %) |
| 1 | Cinnamaldehyde | Methyl vinyl ketone | 20 | Dioxane | 72 | 75 | >20:1 | 99 |
| 2 | (E)-3-Phenyl-2-propenal | Ethyl vinyl ketone | 20 | Acetone | 96 | 68 | 15:1 | 98 |
| 3 | (E)-Hex-2-enal | Phenyl vinyl ketone | 20 | CH2Cl2 | 60 | 82 | >20:1 | 97 |
| 4 | Cinnamaldehyde | (E)-3-Penten-2-one | 20 | Dioxane | 72 | 71 | 18:1 | 99 |
Catalyst: (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by (S)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether
This protocol describes a typical procedure for the enantioselective conjugate addition of an aldehyde to a nitroalkene.
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%)
-
Aldehyde (1.2 equiv.)
-
Nitroalkene (1.0 equiv.)
-
Anhydrous solvent (e.g., CH2Cl2, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the nitroalkene (1.0 mmol) and the anhydrous solvent (5 mL).
-
Add the (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.1 mmol, 10 mol%).
-
Cool the mixture to the desired temperature (typically 0 °C or room temperature).
-
Add the aldehyde (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction to stir at the same temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: General Procedure for the Asymmetric Domino Michael/Aldol Reaction Catalyzed by (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine
This protocol outlines a general method for the synthesis of highly substituted cyclohexanes via a domino reaction.
Materials:
-
(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (20 mol%)
-
α,β-Unsaturated aldehyde (1.0 equiv.)
-
α,β-Unsaturated ketone (1.5 equiv.)
-
Anhydrous solvent (e.g., Dioxane, CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine catalyst (0.2 mmol, 20 mol%) in the anhydrous solvent (2 mL).
-
Add the α,β-unsaturated aldehyde (1.0 mmol) to the catalyst solution.
-
Stir the mixture for 10 minutes at room temperature.
-
Add the α,β-unsaturated ketone (1.5 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting aldehyde is consumed, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., pentane/diethyl ether) to yield the functionalized cyclohexane derivative.
-
Analyze the stereochemical outcome (diastereomeric ratio and enantiomeric excess) of the product using chiral HPLC or NMR analysis.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of this compound derivative-catalyzed multicomponent reactions.
Caption: General experimental workflow for MCRs.
Caption: Catalytic cycle for Michael addition.
Caption: Pathway of a domino MCR.
Application Notes and Protocols for the Enantioselective Synthesis of Pyrrolidines using (S)-2-Phenylpyrrolidine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of chiral pyrrolidines, a critical structural motif in numerous pharmaceuticals and natural products. The focus is on the application of (S)-2-phenylpyrrolidine and its derivatives as organocatalysts in key synthetic transformations, particularly the asymmetric Michael addition, which is a powerful method for constructing functionalized pyrrolidine precursors.
Introduction: The Significance of Chiral Pyrrolidines and the Role of this compound-Based Organocatalysts
Chiral pyrrolidines are a cornerstone of modern medicinal chemistry, forming the core of a wide range of FDA-approved drugs. Their rigid, five-membered ring structure provides a valuable scaffold for orienting substituents in three-dimensional space, enabling precise interactions with biological targets. Consequently, the development of efficient and highly stereoselective methods for their synthesis is of paramount importance.
Organocatalysis, utilizing small chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. Among the most successful organocatalysts are those derived from the amino acid proline and its analogues, such as this compound. These catalysts operate through the formation of transient chiral enamines or iminium ions with carbonyl substrates, effectively controlling the stereochemical outcome of subsequent bond-forming reactions.
This compound and its derivatives have proven to be highly effective in promoting a variety of enantioselective reactions, including Michael additions, aldol reactions, and cycloadditions. The phenyl group at the 2-position of the pyrrolidine ring provides crucial steric hindrance, which directs the approach of reactants and leads to high levels of enantioselectivity. This document will focus on the application of these catalysts in the asymmetric Michael addition of aldehydes to nitroalkenes, a key step in the synthesis of highly functionalized chiral pyrrolidines.
Key Synthetic Strategy: Asymmetric Michael Addition of Aldehydes to Nitroalkenes
The asymmetric Michael addition of aldehydes to nitroalkenes is a fundamental carbon-carbon bond-forming reaction that furnishes γ-nitro aldehydes. These products are versatile synthetic intermediates that can be readily converted into a variety of chiral pyrrolidine derivatives through subsequent chemical transformations, such as reductive amination.
The reaction is typically catalyzed by a chiral secondary amine, such as a derivative of this compound. The catalyst activates the aldehyde by forming a chiral enamine intermediate, which then attacks the nitroalkene in a highly stereocontrolled manner. The resulting iminium ion is then hydrolyzed to release the chiral γ-nitro aldehyde product and regenerate the catalyst, completing the catalytic cycle.
Catalytic Cycle of the Asymmetric Michael Addition
Caption: Catalytic cycle for the asymmetric Michael addition.
Experimental Protocols
The following protocols provide detailed methodologies for the enantioselective Michael addition of aldehydes to nitroalkenes using a diphenylprolinol silyl ether, a derivative closely related to this compound, as the organocatalyst. This catalyst has been extensively studied and provides excellent results in terms of yield and stereoselectivity.
Protocol 1: General Procedure for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (organocatalyst)
-
Aldehyde (e.g., propanal)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
p-Nitrophenol (co-catalyst)
-
Toluene (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Argon or nitrogen gas supply
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (20 mol%) and p-nitrophenol (20 mol%).
-
Addition of Reactants: Add anhydrous toluene (0.5 M with respect to the nitroalkene). Stir the solution at room temperature for 10 minutes. Add the aldehyde (2.0 equivalents) to the solution.
-
Initiation of Reaction: Add the nitroalkene (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the mixture with dichloromethane (3 x V, where V is the volume of the aqueous layer).
-
Purification of γ-Nitro Aldehyde: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired γ-nitro aldehyde.
-
Reduction to γ-Nitro Alcohol (for characterization): Dissolve the purified γ-nitro aldehyde in methanol and cool the solution to 0 °C. Add sodium borohydride (1.5 equivalents) portion-wise. Stir the reaction for 30 minutes at 0 °C. Quench the reaction with saturated aqueous NH₄Cl solution and extract with dichloromethane. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The resulting γ-nitro alcohol can be analyzed by chiral HPLC to determine the enantiomeric excess.
Experimental Workflow
Caption: General workflow for the asymmetric Michael addition.
Data Presentation: Performance of Pyrrolidine-Based Organocatalysts
The following tables summarize the performance of various pyrrolidine-based organocatalysts in the asymmetric Michael addition of aldehydes to nitroalkenes, providing a comparative overview of their efficacy.
Table 1: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
| Catalyst | Co-catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| (S)-Diphenylprolinol silyl ether | p-Nitrophenol | Toluene | 25 | 24 | 95 | 95:5 | 99 |
| (S)-2-(Trifluoromethyl)pyrrolidine | - | CH₂Cl₂ | 25 | 48 | 88 | 90:10 | 92 |
| (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Benzoic Acid | Toluene | 0 | 72 | 92 | >95:5 | 98 |
| (S)-Pyrrolidine-2-carboxamide | - | CH₂Cl₂ | 25 | 36 | 85 | 85:15 | 88 |
Table 2: Substrate Scope for the Asymmetric Michael Addition Catalyzed by (S)-Diphenylprolinol Silyl Ether
| Aldehyde | Nitroalkene | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| Propanal | trans-β-Nitrostyrene | 95 | 95:5 | 99 |
| Butanal | trans-β-Nitrostyrene | 93 | 94:6 | 99 |
| Isovaleraldehyde | trans-β-Nitrostyrene | 90 | 92:8 | 98 |
| Propanal | (E)-2-(4-Chlorophenyl)nitroethene | 96 | 96:4 | 99 |
| Propanal | (E)-2-(4-Methoxyphenyl)nitroethene | 92 | 93:7 | 97 |
| Propanal | (E)-1-Nitro-2-phenylethene | 94 | 95:5 | 99 |
Conclusion
The use of this compound and its derivatives as organocatalysts provides a powerful and versatile platform for the enantioselective synthesis of chiral pyrrolidines. The asymmetric Michael addition of aldehydes to nitroalkenes, in particular, offers a highly efficient route to functionalized pyrrolidine precursors with excellent stereocontrol. The detailed protocols and comparative data presented in these application notes are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the synthesis of novel and complex chiral molecules.
The Pivotal Role of (S)-2-Phenylpyrrolidine in Modern Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Phenylpyrrolidine and its derivatives have emerged as indispensable chiral building blocks and catalysts in the pharmaceutical industry. Their rigid structure and inherent chirality provide a powerful tool for controlling stereochemistry in the synthesis of complex drug molecules. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in the synthesis of various therapeutic agents, including kinase inhibitors, dihydrofolate reductase (DHFR) inhibitors, and dipeptidyl peptidase-4 (DPP-4) inhibitors.
Application as a Chiral Auxiliary and Building Block
This compound is frequently employed as a chiral auxiliary to induce stereoselectivity in a variety of chemical transformations, most notably in asymmetric alkylation and Michael addition reactions. The phenyl group provides a sterically hindered environment, directing the approach of incoming reagents to a specific face of the molecule, thereby controlling the formation of new stereocenters.
Asymmetric Synthesis of Thieno[2,3-d]pyrimidine-based EGFR Kinase Inhibitors
This compound serves as a key chiral amine in the synthesis of substituted thieno[2,3-d]pyrimidines, a class of potent epidermal growth factor receptor (EGFR) kinase inhibitors investigated for their potential in cancer therapy. The chirality of the 2-phenylpyrrolidine moiety has been shown to significantly impact the biological activity of the final compound.[1]
Quantitative Data for the Synthesis of this compound and its Incorporation
| Step | Reactants | Product | Yield (%) | Enantiomeric Excess (ee%) |
| Boc Protection of Pyrrolidine | Pyrrolidine, (Boc)₂O | N-Boc-pyrrolidine | 92-94 | N/A |
| Palladium-catalyzed α-Arylation | N-Boc-pyrrolidine, Bromobenzene, Pd(OAc)₂, (+)-Sparteine | (S)-N-Boc-2-phenylpyrrolidine | 70 | 96 |
| Boc Deprotection | (S)-N-Boc-2-phenylpyrrolidine, Trifluoroacetic acid (TFA) | This compound | 49 | - |
| Nucleophilic Aromatic Substitution | 6-bromo-4-chlorothieno[2,3-d]pyrimidine, this compound, Hünig's base | (S)-4-(2-phenylpyrrolidin-1-yl)-6-bromothieno[2,3-d]pyrimidine | - | - |
Data sourced from a master's thesis on the synthesis of EGFR kinase inhibitors.[1]
Experimental Protocol: Synthesis of (S)-N-Boc-2-phenylpyrrolidine
-
Boc Protection: To a solution of pyrrolidine (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-pyrrolidine.
-
α-Arylation: In a flame-dried flask under an inert atmosphere, combine N-Boc-pyrrolidine (1.0 eq), bromobenzene (1.2 eq), Pd(OAc)₂ (5 mol%), and (+)-sparteine (10 mol%) in a suitable solvent such as toluene.
-
Heat the reaction mixture at 100 °C for 16 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-N-Boc-2-phenylpyrrolidine.
Logical Relationship: Synthesis of EGFR Kinase Inhibitors
Caption: Synthetic workflow for EGFR kinase inhibitors.
Application in the Synthesis of Dihydrofolate Reductase (DHFR) Inhibitors
This compound derivatives have been utilized as scaffolds for the development of novel dihydrofolate reductase (DHFR) inhibitors, which are crucial targets for anticancer and antimicrobial therapies. The pyrrolidine core allows for diverse substitutions to optimize binding to the DHFR active site.
Quantitative Data for DHFR Inhibitory Activity
| Compound ID | Substitution Pattern | IC₅₀ (µM) |
| 5d | 4-(dimethylamino)phenyl | 12.37 ± 0.48 |
| 5l | 4-chlorophenyl | 12.38 ± 0.25 |
| 5g | 4-hydroxyphenyl | 14.37 ± 0.29 |
| 5e | 4-methoxyphenyl | 15.30 ± 0.26 |
| 5m | 4-fluorophenyl | 16.27 ± 0.26 |
| 5f | 4-methylphenyl | 21.18 ± 0.44 |
| 5j | 2,4-dichlorophenyl | 54.10 ± 0.72 |
| Methotrexate (Standard) | - | 0.086 ± 0.07 |
Data represents the in vitro inhibitory activity of synthesized pyrrolidine-based thiosemicarbazones against DHFR.
Experimental Protocol: General Synthesis of Pyrrolidine-Derived Thiosemicarbazones
-
Starting Material Synthesis: Synthesize the appropriate N-substituted-(S)-2-phenylpyrrolidine precursor through standard literature procedures.
-
Thiosemicarbazide Formation: React the synthesized pyrrolidine derivative with a suitable isothiocyanate in a solvent like ethanol or methanol.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain the desired thiosemicarbazone.
-
Further purification can be achieved by recrystallization if necessary.
Signaling Pathway: Dihydrofolate Reductase (DHFR) in DNA Synthesis
Caption: DHFR pathway and inhibition by pyrrolidine derivatives.
Application in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
This compound derivatives are also integral to the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes. These inhibitors work by prolonging the action of incretin hormones, which stimulate insulin secretion.
Quantitative Data for DPP-4 Inhibitory Activity
| Compound ID | Structure | DPP-4 IC₅₀ (µM) | DPP-8/DPP-4 Selectivity | DPP-9/DPP-4 Selectivity |
| 17a | A novel 4-fluoropyrrolidine-2-carbonitrile derivative | 0.017 | 1324 | 1164 |
Data for a promising DPP-4 inhibitor candidate containing a pyrrolidine moiety.[2]
Experimental Protocol: Synthesis of a Pyrrolidine-based DPP-4 Inhibitor Intermediate
This protocol outlines a general procedure for the alkylation of a secondary amine with a derivative of this compound, a common step in the synthesis of many DPP-4 inhibitors.
-
Setup: To a solution of the secondary amine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like N,N-diisopropylethylamine (Hünig's base, 1.5 eq).
-
Addition of Alkylating Agent: Add the this compound-containing alkyl halide (1.1 eq) to the reaction mixture at room temperature under a nitrogen atmosphere.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired tertiary amine.
Signaling Pathway: DPP-4 Inhibition and Glucose Homeostasis
Caption: Mechanism of DPP-4 inhibitors in glucose control.
General Experimental Workflow for Synthesis and Evaluation
The development of new pharmaceutical agents based on the this compound scaffold typically follows a structured workflow from initial synthesis to biological evaluation.
Workflow Diagram: From Synthesis to Biological Evaluation
References
Application Notes and Protocols: (S)-2-Phenylpyrrolidine Catalyzed Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green and efficient alternative to traditional metal-based catalysts. Among these, chiral secondary amines, such as (S)-2-Phenylpyrrolidine, have proven to be highly effective in promoting asymmetric aldol reactions. This reaction is a fundamental carbon-carbon bond-forming transformation crucial for the synthesis of complex chiral molecules, including pharmaceutical intermediates. This document provides a detailed overview of the mechanism, a summary of reaction performance, and comprehensive experimental protocols for this compound catalyzed aldol reactions.
Introduction
The aldol reaction, the acid- or base-catalyzed reaction of an enol or enolate with a carbonyl compound, is a cornerstone of organic chemistry for the construction of β-hydroxy carbonyl moieties. The advent of asymmetric organocatalysis has enabled the stereoselective synthesis of aldol products with high enantiopurity. This compound, a chiral secondary amine, catalyzes the aldol reaction through an enamine-based mechanism, mimicking the function of natural aldolase enzymes.[1] The catalyst's chiral scaffold effectively controls the stereochemical outcome of the reaction, making it a valuable tool for the synthesis of enantiomerically enriched compounds.
Mechanism of Catalysis
The catalytic cycle of the this compound catalyzed aldol reaction involves several key steps:
-
Enamine Formation: The catalytic cycle begins with the reaction between the ketone and the chiral secondary amine catalyst, this compound, to form a nucleophilic enamine intermediate.[1][2][3] This condensation reaction typically requires the removal of water to drive the equilibrium towards the enamine.[1][2][4]
-
Aldol Addition: The generated chiral enamine then attacks the electrophilic carbonyl carbon of the aldehyde. The stereochemistry of this step is directed by the chiral catalyst.
-
Hydrolysis: The resulting iminium ion intermediate is then hydrolyzed to release the desired β-hydroxy ketone product and regenerate the this compound catalyst, allowing it to re-enter the catalytic cycle.[2]
Catalytic Cycle Diagram
References
The Pivotal Role of (S)-2-Phenylpyrrolidine in the Synthesis of Bioactive Molecules: Application Notes and Protocols
(S)-2-Phenylpyrrolidine and its derivatives have emerged as a cornerstone in medicinal chemistry, serving as a versatile chiral scaffold for the synthesis of a diverse array of bioactive molecules. This privileged structural motif is central to the development of therapeutic agents targeting a range of conditions, including inflammatory diseases, neurological disorders, and cancer. This document provides detailed application notes and experimental protocols for the synthesis of key bioactive molecules utilizing this compound, intended for researchers, scientists, and professionals in drug development.
Introduction
The unique conformational constraints and the presence of a stereogenic center in this compound make it an invaluable building block in asymmetric synthesis. Its rigid pyrrolidine ring allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. This has led to its incorporation into a multitude of compounds with significant pharmacological activities, including phosphodiesterase 4 (PDE4) inhibitors, anticonvulsants, and autotaxin inhibitors.
Application 1: Synthesis of (S)-Rolipram, a Phosphodiesterase 4 (PDE4) Inhibitor
(S)-Rolipram is a selective PDE4 inhibitor that has been extensively studied for its anti-inflammatory and antidepressant properties. The pharmacological activity resides predominantly in the (S)-enantiomer, making its stereoselective synthesis a critical focus.[1]
Quantitative Data Summary: Enantioselective Synthesis of (S)-Rolipram
| Step | Key Reagents | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Nitro-olefin Formation | 3-Cyclopentyloxy-4-methoxybenzaldehyde, Nitromethane | Ammonium Acetate | Acetic Acid | Reflux | 3 | 80 (2 steps) | N/A |
| Michael Addition | Dimethyl malonate, Nitro-olefin | Bifunctional thiourea | Dichloromethane | -20 | 24 | 96 | 94 |
| Reduction & Lactamization | Michael adduct | Nickel Boride (in situ) | Methanol | 0 | 2 | 63 (overall) | >99 (after recrystallization) |
Experimental Protocol: Organocatalytic Asymmetric Michael Addition Route to (S)-Rolipram[1]
Step 1: Synthesis of the Nitro-olefin
-
A solution of 3-cyclopentyloxy-4-methoxybenzaldehyde and nitromethane in toluene is refluxed with a catalytic amount of ammonium acetate in acetic acid for 3 hours.
-
The reaction mixture is cooled, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude nitro-olefin, which is used in the next step without further purification.
Step 2: Asymmetric Michael Addition
-
To a solution of the nitro-olefin (1.0 eq) in dichloromethane at -20 °C, dimethyl malonate (1.2 eq) is added.
-
A bifunctional thiourea organocatalyst (e.g., Takemoto catalyst, 0.1 eq) is then added, and the reaction mixture is stirred at -20 °C for 24 hours.[2]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the Michael adduct. The enantiomeric excess can be further enhanced by recrystallization from isopropanol.[1]
Step 3: Reductive Cyclization to (S)-Rolipram
-
The purified Michael adduct (1.0 eq) is dissolved in methanol and cooled to 0 °C.
-
Nickel(II) chloride hexahydrate (1.7 eq) is added, followed by the portion-wise addition of sodium borohydride (1.7 eq).[1]
-
The reaction is stirred at 0 °C for 2 hours.
-
The mixture is then quenched with an aqueous ammonium chloride solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is then subjected to decarboxylation by heating in a suitable solvent (e.g., DMSO) to afford (S)-Rolipram, which is further purified by recrystallization.[1]
Signaling Pathway: PDE4 Inhibition and cAMP Modulation
(S)-Rolipram exerts its effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[3] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a reduction of inflammatory responses.[4]
Caption: PDE4 inhibition by (S)-Rolipram leads to increased cAMP levels and reduced inflammation.
Application 2: Synthesis of N-(substituted phenyl)pyrrolidine-2-carboxamides as Anticonvulsant Agents
A series of N-(substituted phenyl)pyrrolidine-2-carboxamide derivatives have been synthesized and evaluated for their anticonvulsant activity, showing promise in preclinical models.[5]
Quantitative Data Summary: Anticonvulsant Activity
| Compound | Substitution (Ar) | MES Screen (30 mg/kg, 0.5h) | Neurotoxicity (300 mg/kg) |
| 3a | 4-Nitrophenyl | Active | Not Observed |
| 3d | 4-Chlorophenyl | Most Active | Not Observed |
| Phenytoin (Standard) | - | Active | - |
| MES: Maximal Electroshock Seizure test |
Experimental Protocol: Synthesis of N-(substituted phenyl)pyrrolidine-2-carboxamides[1]
Step 1: Formation of Pyrrolidine-2-carbonyl chloride hydrochloride
-
A stirred suspension of the hydrochloride of pyrrolidine-2-carboxylic acid (17.4 mmol) in acetyl chloride (20 ml) is treated with phosphorous pentachloride (14.4 mmol) under dry conditions.
-
The reaction mixture is warmed to 35°C, and additional PCl5 (9.6 mmol) is added after 4 hours.
-
After stirring for an additional 4 hours, the reaction mixture is cooled in an ice bath to yield the crude acid chloride.
Step 2: Amide Formation
-
The resulting pyrrolidine-2-carbonyl chloride hydrochloride (1 mmol) is suspended in acetone (40 ml).
-
The appropriate substituted aniline (1 mmol) is added, and the mixture is heated to reflux for 8 hours.
-
After cooling, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography to yield the final N-(substituted phenyl)pyrrolidine-2-carboxamide derivative.
Experimental Workflow
Caption: Synthetic workflow for N-phenylpyrrolidine-2-carboxamide anticonvulsants.
Application 3: Synthesis of Novel Autotaxin (ATX) Inhibitors
Autotaxin (ATX) is an enzyme that produces the bioactive lipid lysophosphatidic acid (LPA), which is implicated in various pathological conditions like cancer and fibrosis. Novel optically active derivatives of 2-pyrrolidinone and pyrrolidine have been synthesized as potent ATX inhibitors.[6]
Quantitative Data Summary: In Vitro Activity of Pyrrolidine-based ATX Inhibitors
| Compound | Type | IC50 (nM) |
| 16 | Hydroxamic acid | 700 |
| 40b | Carboxylic acid | 800 |
| 3k | Boronic acid | 50 |
| 21 | Boronic acid | 35 |
Experimental Protocol: General Scheme for Pyrrolidinone-based ATX Inhibitors
Detailed protocols for the synthesis of these specific inhibitors often involve multi-step sequences starting from (S)-pyroglutamic acid. A general approach involves:
-
Protection of the carboxylic acid: The carboxylic acid of (S)-pyroglutamic acid is typically protected as an ester.
-
N-Alkylation/Arylation: The nitrogen of the pyrrolidinone ring is functionalized with various alkyl or aryl groups.
-
Modification at the 5-position: The protected carboxyl group is converted to the desired functional group (e.g., hydroxamic acid, boronic acid) through standard organic transformations.
-
Deprotection: Removal of any protecting groups to yield the final inhibitor.
Signaling Pathway: Autotaxin-LPA Axis
ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA. LPA then binds to its G protein-coupled receptors (LPARs), activating downstream signaling pathways that promote cell proliferation, migration, and survival.[7][8]
Caption: Inhibition of the Autotaxin-LPA signaling pathway by pyrrolidine derivatives.
Conclusion
The this compound scaffold is a testament to the power of chiral building blocks in modern drug discovery. The examples of (S)-Rolipram, anticonvulsant carboxamides, and autotaxin inhibitors highlight the adaptability of this framework in designing potent and selective modulators of key biological pathways. The detailed protocols and data presented herein serve as a valuable resource for researchers aiming to leverage the synthetic utility of this compound in the development of novel therapeutic agents.
References
- 1. rroij.com [rroij.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cAMP Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed α-Arylation of Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed α-arylation of pyrrolidines, a critical transformation in the synthesis of pharmaceutically relevant compounds. The methodologies presented herein offer robust and versatile strategies for the construction of α-aryl pyrrolidine scaffolds.
Introduction
The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. The introduction of an aryl group at the α-position of the pyrrolidine ring can significantly modulate the biological activity of a molecule. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the direct functionalization of C-H bonds, providing an efficient and atom-economical approach to α-arylated pyrrolidines. This document outlines two prominent and effective methods for this transformation: the enantioselective α-arylation of N-Boc pyrrolidine via a Negishi coupling and the thioamide-directed α-C(sp³)–H arylation.
Method 1: Enantioselective α-Arylation of N-Boc Pyrrolidine via Negishi Coupling
This method facilitates the asymmetric synthesis of α-aryl pyrrolidines through a sequence of enantioselective deprotonation, transmetalation, and palladium-catalyzed Negishi cross-coupling.[1][2][3][4] The use of a chiral ligand, such as (-)-sparteine, during the deprotonation step allows for the establishment of a stereocenter at the α-position.[1][2][3][4]
Experimental Protocol
Materials:
-
N-Boc pyrrolidine
-
s-Butyllithium (s-BuLi) in cyclohexane
-
(-)-Sparteine
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphonium tetrafluoroborate (P(tBu)₃-HBF₄)
-
Aryl bromide
-
Anhydrous diethyl ether (Et₂O) or tert-butyl methyl ether (TBME)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Preparation of the Organozinc Reagent:
-
To a flame-dried Schlenk flask under an argon atmosphere, add N-Boc pyrrolidine (1.0 equiv) and anhydrous diethyl ether or TBME.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add (-)-sparteine (1.2 equiv) followed by the dropwise addition of s-BuLi (1.2 equiv) in cyclohexane.
-
Stir the resulting solution at -78 °C for 3 hours to ensure complete deprotonation.
-
In a separate flame-dried Schlenk flask, prepare a solution of anhydrous ZnCl₂ (1.3 equiv) in anhydrous THF.
-
Slowly add the ZnCl₂ solution to the lithiated pyrrolidine solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
-
Palladium-Catalyzed Cross-Coupling:
-
In another flame-dried Schlenk flask, add Pd(OAc)₂ (0.05 equiv) and P(tBu)₃-HBF₄ (0.10 equiv).
-
Add the aryl bromide (1.1 equiv) to this flask.
-
Transfer the prepared organozinc reagent to the flask containing the catalyst and aryl bromide via cannula.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-arylated N-Boc pyrrolidine.
-
Quantitative Data Summary
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | er | Reference |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (5) | P(tBu)₃-HBF₄ (10) | Et₂O | RT | 12 | 85 | 96:4 | [2][4] |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (5) | P(tBu)₃-HBF₄ (10) | Et₂O | RT | 12 | 82 | 96:4 | [2][4] |
| 3 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (5) | P(tBu)₃-HBF₄ (10) | TBME | RT | 18 | 78 | 95:5 | [1][3] |
| 4 | 3-Bromopyridine | Pd(OAc)₂ (5) | P(tBu)₃-HBF₄ (10) | Et₂O | RT | 24 | 75 | 96:4 | [1][3] |
| 5 | 2-Bromonaphthalene | Pd(OAc)₂ (5) | P(tBu)₃-HBF₄ (10) | TBME | RT | 20 | 88 | 97:3 | [1] |
Method 2: Thioamide-Directed α-C(sp³)–H Arylation
This methodology utilizes a removable thioamide directing group to achieve palladium(II)-catalyzed α-arylation of pyrrolidines with arylboronic acids.[5][6] This approach offers excellent control of mono-arylation and avoids the use of strong bases.[5]
Experimental Protocol
Materials:
-
N-Pivaloylthioyl-pyrrolidine (starting material with directing group)
-
Arylboronic acid
-
Palladium(II) trifluoroacetate (Pd(TFA)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Chiral Phosphoric Acid Ligand (for enantioselective variant, e.g., (R)-TRIP)
-
1,4-Benzoquinone (BQ) as an oxidant
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous 1,2-dichloroethane (DCE) or toluene
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk tube, add N-pivaloylthioyl-pyrrolidine (1.0 equiv), arylboronic acid (1.5 equiv), Pd(TFA)₂ (10 mol%) or Pd₂(dba)₃ (5 mol%), and 1,4-benzoquinone (1.2 equiv).
-
For the enantioselective version, add the chiral phosphoric acid ligand (10-20 mol%).[6]
-
Add the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous solvent (DCE or toluene) via syringe.
-
-
Reaction Execution:
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-120 °C).
-
Stir the reaction mixture for 12-48 hours, monitoring the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the α-arylated product.
-
Quantitative Data Summary
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | er | Reference |
| 1 | Phenylboronic acid | Pd(TFA)₂ (10) | - | DCE | 100 | 24 | 85 | N/A | [5] |
| 2 | 4-Tolylboronic acid | Pd(TFA)₂ (10) | - | DCE | 100 | 24 | 82 | N/A | [5] |
| 3 | 4-Methoxyphenylboronic acid | Pd(TFA)₂ (10) | - | Toluene | 110 | 36 | 78 | N/A | [5] |
| 4 | 3-Thienylboronic acid | Pd(TFA)₂ (10) | - | DCE | 100 | 24 | 75 | N/A | [5] |
| 5 | Phenylboronic acid | Pd₂(dba)₃ (5) | (R)-TRIP (15) | Toluene | 80 | 48 | 87 | 98:2 | [6] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for palladium-catalyzed α-arylation of pyrrolidines.
Catalytic Cycle for Thioamide-Directed C-H Arylation
Caption: Proposed catalytic cycle for the thioamide-directed α-C(sp³)–H arylation of pyrrolidines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective, palladium-catalyzed α-arylation of N-Boc pyrrolidine: in situ react IR spectroscopic monitoring, scope, and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Arylation of Saturated Azacycles and N-Methylamines via Palladium(II)-catalyzed C(sp3)–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-2-Phenylpyrrolidine as a Ligand in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of (S)-2-phenylpyrrolidine and its derivatives as chiral ligands and building blocks in transition metal-catalyzed reactions. The focus is on providing practical, data-driven insights and detailed experimental protocols to facilitate the application of these versatile chiral compounds in synthetic chemistry, particularly for the construction of enantiomerically enriched nitrogen-containing heterocycles.
Palladium-Catalyzed Asymmetric α-Arylation for the Synthesis of this compound
The enantioselective synthesis of 2-arylpyrrolidines is a critical transformation in the preparation of chiral ligands and pharmacologically active compounds. A highly effective method for accessing this compound is through the palladium-catalyzed α-arylation of N-Boc-pyrrolidine. This method relies on the in-situ generation of a chiral 2-pyrrolidinozinc reagent, which then participates in a Negishi-type cross-coupling reaction.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of this compound via palladium-catalyzed α-arylation.
| Step | Product | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) |
| Boc Protection | N-Boc-pyrrolidine | (Boc)₂O | 92-94 | N/A |
| α-Arylation | N-Boc-(S)-2-phenylpyrrolidine | Pd₂(dba)₃ / P(o-tol)₃, (-)-sparteine | 70 | 96 |
| Boc Deprotection | This compound | Trifluoroacetic acid (TFA) | 49 | >96 |
Experimental Protocol: Synthesis of this compound
Step 1: Boc Protection of Pyrrolidine
-
To a solution of pyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Boc-pyrrolidine.
Step 2: Palladium-Catalyzed α-Arylation
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve N-Boc-pyrrolidine (1.0 eq) and (-)-sparteine (1.2 eq) in a dry, ethereal solvent (e.g., diethyl ether).
-
Cool the solution to -78 °C and add s-butyllithium (1.2 eq) dropwise. Stir the mixture at this temperature for 3 hours.
-
In a separate flask, add anhydrous zinc chloride (1.3 eq) to dry THF and stir until dissolved.
-
Transfer the zinc chloride solution to the lithiated pyrrolidine solution at -78 °C and allow the mixture to warm to room temperature and stir for 1 hour.
-
In another flask, prepare the palladium catalyst by dissolving Pd₂(dba)₃ (2.5 mol%) and tri(o-tolyl)phosphine (10 mol%) in dry THF.
-
Add the organozinc solution to the palladium catalyst, followed by the addition of bromobenzene (1.0 eq).
-
Heat the reaction mixture at 60 °C and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-Boc-(S)-2-phenylpyrrolidine.
Step 3: Boc Deprotection
-
Dissolve N-Boc-(S)-2-phenylpyrrolidine (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to yield this compound.
Logical Relationship: Synthesis of this compound
Caption: Synthetic pathway to this compound.
Palladium-Catalyzed Asymmetric Carboamination for the Synthesis of Chiral Pyrrolidines
While not directly employing this compound as a ligand, the palladium-catalyzed intramolecular carboamination of unsaturated amines is a powerful strategy for constructing enantiomerically enriched pyrrolidine derivatives, which are structurally related and of significant interest. Chiral phosphine ligands are crucial for inducing high levels of enantioselectivity in these transformations.
Quantitative Data Summary
The following table summarizes representative data for the palladium-catalyzed asymmetric carboamination of N-Boc-pent-4-enylamine with various aryl bromides using a chiral phosphine ligand.
| Entry | Aryl Bromide | Product | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 2-Bromonaphthalene | 2-(Naphthalen-2-ylmethyl)-1-Boc-pyrrolidine | 78 | 82 |
| 2 | 4-Bromobiphenyl | 2-(Biphenyl-4-ylmethyl)-1-Boc-pyrrolidine | 80 | 85 |
| 3 | 3-Bromopyridine | 2-(Pyridin-3-ylmethyl)-1-Boc-pyrrolidine | 65 | 75 |
| 4 | 4-Bromo-N,N-dimethylaniline | 2-(4-(Dimethylamino)benzyl)-1-Boc-pyrrolidine | 70 | 94 |
Experimental Protocol: Asymmetric Carboamination
-
In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the chiral phosphine ligand (e.g., (R)-Siphos-PE, 7.5 mol%).
-
Add a solution of the N-Boc-pent-4-enylamine (1.0 eq) and the aryl bromide (1.2 eq) in an anhydrous, degassed solvent (e.g., toluene).
-
Add a base (e.g., sodium tert-butoxide, 2.0 eq).
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 90-110 °C) for 12-24 hours, or until the starting material is consumed as monitored by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomerically enriched 2-(arylmethyl)pyrrolidine.
Catalytic Cycle: Pd-Catalyzed Carboamination
Caption: Proposed catalytic cycle for carboamination.
Gold-Catalyzed Asymmetric Intramolecular [4+2] Cycloaddition
This compound can be incorporated into more complex phosphoramidite ligands for use in gold-catalyzed asymmetric reactions. These reactions are powerful tools for the construction of complex polycyclic structures with high enantioselectivity. An example is the intramolecular [4+2] cycloaddition of allene-dienes.
Quantitative Data Summary
The following table presents data for a gold(I)-catalyzed intramolecular [4+2] cycloaddition using a chiral phosphoramidite ligand derived from a chiral backbone, demonstrating the potential for high enantioselectivity in such transformations.
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| Allene-diene | 5 | CH₂Cl₂ | 25 | 91 | 95 |
Experimental Protocol: Gold-Catalyzed [4+2] Cycloaddition
-
To a solution of the chiral phosphoramidite ligand (5 mol%) and a gold(I) precursor (e.g., (Me₂S)AuCl, 5 mol%) in a dry solvent (e.g., dichloromethane) under an inert atmosphere, add a silver salt (e.g., AgBF₄, 5 mol%) to generate the active cationic gold catalyst in situ.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the allene-diene substrate (1.0 eq) in the same solvent.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to isolate the chiral cycloadduct.
Experimental Workflow: Gold-Catalyzed Cycloaddition
Caption: Workflow for Au-catalyzed cycloaddition.
Application Notes and Protocols for the Stereoselective Synthesis of 2,5-Disubstituted Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of modern and classical stereoselective methods for the synthesis of 2,5-disubstituted pyrrolidines, a critical scaffold in medicinal chemistry and drug discovery. The protocols outlined below offer step-by-step guidance for key experimental procedures, accompanied by quantitative data and visual representations of reaction pathways to facilitate understanding and implementation in a research setting.
Introduction
The pyrrolidine ring is a prevalent structural motif in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1] The stereochemical arrangement of substituents at the 2- and 5-positions significantly influences the biological activity and catalytic efficacy of these molecules. Consequently, the development of robust and highly stereoselective synthetic routes to access enantioenriched 2,5-disubstituted pyrrolidines is a central focus in organic synthesis. This document details several powerful strategies, including chiral pool-based approaches, organocatalysis, and transition-metal catalysis, to afford these valuable compounds with high levels of stereocontrol.
Key Synthetic Strategies
The stereoselective synthesis of 2,5-disubstituted pyrrolidines can be achieved through several strategic approaches. The choice of method often depends on the desired stereoisomer (cis or trans), the nature of the substituents, and the availability of starting materials.
Caption: Overview of major synthetic strategies.
I. Chiral Pool Synthesis: Starting from L-Pyroglutamic Acid
L-pyroglutamic acid is a versatile and inexpensive chiral starting material for the synthesis of a variety of 2,5-disubstituted pyrrolidines.[2] Different strategies allow for the selective formation of both cis and trans isomers.
A. Synthesis of cis-2,5-Disubstituted Pyrrolidines via Iminium Ion Trapping
The group of Onomura reported a method to synthesize cis-2,5-disubstituted pyrrolidines by trapping an in-situ generated iminium ion with an electron-rich aromatic nucleophile.[2] The use of a carbamate protecting group on the nitrogen atom favors the formation of the cis isomer.[2]
Caption: Synthesis of a cis-pyrrolidine organocatalyst.
Experimental Protocol: Synthesis of cis-2-(Mesityl)-5-methylpyrrolidine Derivative
-
Starting Material: L-pyroglutamic acid derived hemiaminal.
-
Reaction Conditions: The hemiaminal is treated with a Lewis acid (e.g., TiCl4) in a suitable solvent like dichloromethane at low temperature (-78 °C).
-
Nucleophilic Addition: An electron-rich aromatic compound, such as mesitylene, is added to the reaction mixture.
-
Work-up and Purification: The reaction is quenched, followed by extraction and purification by column chromatography to yield the cis-2,5-disubstituted pyrrolidine.
| Starting Material | Product | Protecting Group | Diastereomeric Ratio (cis:trans) | Yield (%) |
| Pyroglutamic acid-derived hemiaminal | 2-(Mesityl)-pyrrolidine-5-carboxylate | Cbz | >95:5 | ~80 |
II. Organocatalytic Enantioselective Michael Addition
A recently developed method utilizes a chiral cis-2,5-disubstituted pyrrolidine as an organocatalyst for the highly enantioselective Michael addition of nitromethane to α,β-unsaturated aldehydes.[3][4] This approach provides access to valuable γ-nitro aldehydes, which are precursors to bioactive γ-aminobutyric acid (GABA) derivatives.[3]
Caption: Catalytic cycle for Michael addition.
Experimental Protocol: Asymmetric Michael Addition of Nitromethane to Cinnamaldehyde
-
Reaction Setup: To a solution of cinnamaldehyde (1.0 equiv) in methanol is added the chiral cis-2,5-disubstituted pyrrolidine organocatalyst (0.1 equiv) and benzoic acid (0.2 equiv).
-
Addition of Nucleophile: Nitromethane (3.0 equiv) is added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at room temperature until completion (monitored by TLC).
-
Reduction and Purification: The resulting γ-nitro aldehyde is typically reduced in situ with NaBH4 to the corresponding alcohol for easier characterization and purification by column chromatography.
| Aldehyde | Catalyst Loading (mol%) | Additive | Solvent | Yield (%) | ee (%) |
| Cinnamaldehyde | 10 | PhCO2H | MeOH | 91 | >99 |
| (E)-2-Hexenal | 10 | PhCO2H | MeOH | 85 | 98 |
| (E)-3-(4-Chlorophenyl)acrylaldehyde | 10 | PhCO2H | MeOH | 88 | >99 |
III. Iridium-Catalyzed Asymmetric Double Allylic Amination
A powerful and fully catalytic approach for the synthesis of chiral 2,5-diarylpyrrolidines was developed by Feringa and coworkers.[5] This method relies on an iridium-catalyzed double allylic amination of a C2-symmetric diene with ammonia.[5]
Experimental Protocol: Synthesis of (2R,5R)-2,5-di(naphthalen-2-yl)pyrrolidine
-
Preparation of the Starting Diene: The C2-symmetric dicarbonate is synthesized via cross-metathesis of 2-vinylnaphthalene and (Z)-4-[(methoxycarbonyl)oxy]but-2-enyl methyl carbonate using a Hoveyda-Grubbs second-generation catalyst.
-
Asymmetric Allylic Amination: The dicarbonate is subjected to an iridium-catalyzed double allylic amination with ammonia. The reaction is catalyzed by an iridium complex with a chiral phosphoramidite ligand.
-
Ring-Closing Metathesis: The resulting diamine undergoes ring-closing metathesis using a Grubbs catalyst to form the dihydropyrrole.
-
Reduction: The dihydropyrrole is then reduced to the final 2,5-disubstituted pyrrolidine.
| Substrate | Catalyst System | Product | Yield (%) | ee (%) |
| Dinaphthyl dicarbonate | [Ir(COD)Cl]2 / Chiral Phosphoramidite | (2R,5R)-2,5-di(naphthalen-2-yl)pyrrolidine | High | >95 |
IV. Diastereoselective Synthesis via Mannich Reaction and Iodocyclization
A conceptually different strategy developed by Davis and coworkers involves a diastereoselective Mannich reaction followed by an iodocyclization to construct the pyrrolidine ring.[1][2]
Experimental Protocol: General Procedure
-
Diastereoselective Mannich Reaction: The enolate of an ester (e.g., methyl acetate) is added to a chiral sulfinimine to afford the Mannich product with high diastereoselectivity.
-
Functional Group Manipulations: The sulfinyl group is oxidized to a sulfonamide, and the ester is reduced to an aldehyde.
-
Wittig Reaction: The aldehyde is then reacted with a phosphonium ylide to generate an alkene.
-
Iodocyclization: The final pyrrolidine ring is formed via a stereoselective iodocyclization of the homoallylic sulfonamide.
This method provides access to a range of functionalized 2,5-disubstituted pyrrolidines with good control over the relative stereochemistry.
Conclusion
The stereoselective synthesis of 2,5-disubstituted pyrrolidines is a well-developed field with a diverse array of reliable and efficient methods. The choice of a particular synthetic route will be dictated by the specific target molecule and the desired stereochemistry. The protocols and data presented herein provide a valuable resource for researchers in academia and industry, enabling the synthesis of these important heterocyclic compounds for applications in drug discovery, materials science, and catalysis.
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Common side products in the synthesis of (S)-2-Phenylpyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of (S)-2-Phenylpyrrolidine. It is intended for researchers, scientists, and drug development professionals to help identify and resolve challenges related to side product formation and reaction yield.
Troubleshooting Guides
Problem: Low Yield and/or Formation of Side Products in Reductive Amination
Reductive amination of a 1,4-dicarbonyl compound is a common route to 2-substituted pyrrolidines. However, side reactions can lead to reduced yields of the desired this compound.
Troubleshooting Workflow: Reductive Amination
Technical Support Center: Optimization of (S)-2-Phenylpyrrolidine Catalysis
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols related to the optimization of reaction conditions for (S)-2-Phenylpyrrolidine catalysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when using this compound as a catalyst?
The most common issues include low enantiomeric excess (ee%), low product yield, and the formation of side products. These problems often stem from suboptimal reaction conditions, reagent purity, or substrate-specific challenges.
Q2: How does catalyst loading impact the reaction outcome?
Catalyst loading is a critical parameter that influences the reaction rate and enantioselectivity.
-
Too low: Insufficient catalyst can lead to a significant non-catalyzed background reaction, resulting in a lower overall enantiomeric excess.[1][2]
-
Too high: While it may increase the reaction rate, excessive catalyst loading can sometimes lead to the formation of catalyst aggregates that are less selective.[2] It also increases the cost of the reaction. Optimization is key to finding the lowest effective catalyst loading.[3]
Q3: What is the role of solvent choice in optimizing enantioselectivity?
The polarity and coordinating ability of the solvent play a crucial role in the transition state of the reaction, directly impacting enantioselectivity.[4][5] Non-polar solvents are often preferred as they can minimize interference with the catalyst-substrate interaction, leading to better stereocontrol.[1][2][4] However, the optimal solvent is highly dependent on the specific reaction, and screening a range of solvents is recommended.[1][2]
Q4: Can temperature adjustments improve the enantiomeric excess?
Yes, temperature is a critical parameter. Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state that leads to the major enantiomer.[1][4] This is because at lower temperatures, the energy difference between the diastereomeric transition states becomes more significant.[1] However, reducing the temperature may also decrease the reaction rate.[5]
Q5: Can additives be used to improve reaction performance?
Additives can significantly impact reactivity and enantioselectivity.[1] Weak Brønsted acids, for instance, can act as co-catalysts and facilitate the catalytic cycle.[1] In some cases, a small amount of water can be beneficial by facilitating proton transfer steps or helping to create a more ordered transition state.[1][6] The use of additives should be carefully screened and optimized for the specific reaction.
Troubleshooting Guide
Problem 1: Low Enantiomeric Excess (ee%)
Low enantioselectivity is a frequent challenge in asymmetric catalysis. The following workflow can help diagnose and resolve this issue.
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Recommendations:
-
Verify Reagent and Catalyst Purity: Impurities can poison the catalyst or interfere with the catalytic cycle.[2] Ensure that all reagents and solvents are pure and dry, and that the this compound catalyst is of high quality.[4][7]
-
Optimize Reaction Temperature: Systematically screen a range of temperatures. Often, lowering the temperature (e.g., to 0 °C, -20 °C, or lower) can significantly improve enantioselectivity.[1][4]
-
Screen Solvents: Test a variety of solvents with different polarities. Non-polar aprotic solvents like toluene or dichloromethane are good starting points.[4]
-
Optimize Catalyst Loading: Vary the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration that maximizes enantioselectivity without promoting a significant background reaction.[1][5]
-
Consider Additives: The addition of co-catalysts, such as weak acids, can sometimes enhance enantioselectivity.[1]
Problem 2: Low Product Yield
Low product yield can be caused by several factors, from catalyst deactivation to incomplete conversion.
Caption: Troubleshooting workflow for low product yield.
Detailed Recommendations:
-
Verify Reaction Conditions: Ensure the reaction is running at the intended temperature and for a sufficient amount of time. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.[7]
-
Check for Catalyst Deactivation: Impurities in the starting materials or solvent can deactivate the catalyst.[7] Using freshly purified reagents and anhydrous solvents under an inert atmosphere can help prevent this.[3]
-
Increase Catalyst Loading: A higher catalyst loading can sometimes improve the yield by increasing the reaction rate.[3][4]
-
Ensure Reagent Purity and Stoichiometry: Verify the purity of your starting materials and ensure the correct stoichiometry is being used.
Data Presentation: Optimization Parameters
The following tables summarize the effects of key reaction parameters on the outcome of this compound catalyzed reactions, based on general trends observed in organocatalysis.
Table 1: Effect of Catalyst Loading on Enantioselectivity and Yield
| Catalyst Loading (mol%) | Enantiomeric Excess (ee%) | Yield (%) | General Observation |
| 1-5 | Moderate to High | Moderate to High | Often a good starting range for optimization. |
| 5-10 | High | High | Frequently optimal for achieving high enantioselectivity. |
| >10 | May Decrease | High | Diminishing returns on ee% may be observed, and cost increases. |
Data is illustrative and compiled from general trends.
Table 2: Influence of Solvent and Temperature on Enantioselectivity
| Solvent | Temperature (°C) | Enantiomeric Excess (ee%) | General Observation |
| Toluene | 0 | High | Non-polar solvents often favor high enantioselectivity. |
| Dichloromethane | -20 | Very High | Lower temperatures generally lead to higher ee%. |
| Acetonitrile | 25 | Moderate | Polar aprotic solvents can sometimes be effective. |
| Methanol | 25 | Low to Moderate | Polar protic solvents may interfere with catalysis. |
Data is illustrative and based on general principles of asymmetric organocatalysis.[2][4][7]
Experimental Protocols
Representative Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
This protocol provides a general methodology for the asymmetric Michael addition, a common reaction catalyzed by this compound.
Materials:
-
This compound
-
Aldehyde (1.0 mmol)
-
Nitroalkene (1.2 mmol)
-
Solvent (e.g., Toluene, 2.0 mL)
-
Additive (optional, e.g., benzoic acid, 0.1 mmol)
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.1 mmol, 10 mol%) and the chosen solvent (1.0 mL).
-
If using an additive, add it to the vial and stir for 5 minutes.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the aldehyde (1.0 mmol) to the catalyst solution and stir for 10 minutes.
-
Slowly add a solution of the nitroalkene (1.2 mmol) in the remaining solvent (1.0 mL) dropwise over 20 minutes.
-
Stir the reaction mixture at the set temperature and monitor its progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Chiral Phenylpyrrolidinone Derivatives by HPLC and SFC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of chiral phenylpyrrolidinone derivatives using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral purification of phenylpyrrolidinone derivatives?
A1: The most common and effective methods for the chiral purification of phenylpyrrolidinone derivatives are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), both utilizing chiral stationary phases (CSPs).[1] Chiral resolution through crystallization is another possibility, though it can be more complex to develop.
Q2: How do I choose the right chiral stationary phase (CSP) for my phenylpyrrolidinone derivative?
A2: Selecting an appropriate CSP is a critical first step. For phenylpyrrolidinone derivatives, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated considerable success.[1][2] Specifically, chlorinated polysaccharide-based CSPs such as Lux Cellulose-2 and Lux i-Cellulose-5 have shown excellent resolution for this class of compounds.[1][3][4] A systematic screening of a diverse set of chiral columns is the most reliable strategy to identify the optimal stationary phase for a specific analyte.[1]
Q3: What are the benefits of using SFC over HPLC for chiral separations of phenylpyrrolidinone derivatives?
A3: SFC presents several key advantages over traditional HPLC for chiral separations, including:
-
Faster Analysis Times: The low viscosity and high diffusivity of supercritical CO2, the primary mobile phase in SFC, permit higher flow rates without a significant loss of efficiency, leading to shorter run times.[1]
-
Reduced Organic Solvent Consumption: SFC is considered a "greener" technique as it primarily uses compressed CO2, significantly reducing the consumption of organic solvents.[1]
-
Higher Efficiency: SFC often provides higher chromatographic efficiency, leading to better resolution and sharper peaks.[1]
Q4: What typical impurities might I encounter during the synthesis of chiral phenylpyrrolidinone derivatives?
A4: Common impurities can include unreacted starting materials, residual reagents, by-products from side reactions, and diastereomers if more than one chiral center is present. The exact impurity profile is dependent on the specific synthetic pathway. A thorough characterization of the crude product using techniques like NMR, LC-MS, and achiral HPLC is recommended before proceeding with chiral purification.[1]
Troubleshooting Guides
This section addresses common issues encountered during the chiral separation of phenylpyrrolidinone derivatives by HPLC and SFC.
Problem: Poor or No Enantiomeric Resolution
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inappropriate Chiral Stationary Phase (CSP) | Phenylpyrrolidinone derivatives are often successfully resolved on polysaccharide-based CSPs. Recommendation: Screen a variety of polysaccharide-based columns, such as Lux Cellulose-2, Lux i-Cellulose-5, and various Chiralpak columns (e.g., AD-H, IC).[1][3][4][5] |
| Suboptimal Mobile Phase Composition | The type and concentration of the organic modifier and additives are critical for achieving selectivity. Recommendation (HPLC): For normal phase, start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). Systematically vary the alcohol percentage. A lower percentage often increases retention and can improve resolution. Recommendation (SFC): Start with supercritical CO2 and methanol as a co-solvent. Screen a range of methanol concentrations (e.g., 7.5% to 15%).[3][4] Consider screening other alcohol co-solvents like ethanol or isopropanol if methanol is not effective.[1] |
| Incorrect Flow Rate | Chiral separations can be highly sensitive to flow rate. Recommendation: If partial separation is observed, try decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min for HPLC, or from 3 mL/min to 2 mL/min for SFC).[1][3][4] This increases the interaction time with the CSP and can enhance resolution. |
| Temperature Fluctuations | Temperature can significantly influence enantioselectivity. Recommendation: Use a column oven to maintain a consistent and controlled temperature (e.g., 25 °C for HPLC, 40 °C for SFC).[1][3][4] Evaluate the separation at different temperatures to find the optimum. |
Problem: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Possible Cause | Troubleshooting Steps & Recommendations |
| Secondary Interactions with the Stationary Phase | Phenylpyrrolidinone derivatives contain a basic nitrogen atom that can interact with residual acidic silanol groups on silica-based CSPs, leading to peak tailing. Recommendation: Add a basic additive to the mobile phase to mask these secondary interaction sites. For basic compounds like phenylpyrrolidinones, diethylamine (DEA) or triethylamine (TEA) at a low concentration (e.g., 0.1%) is commonly used in both HPLC and SFC.[6] |
| Column Overload | Injecting too much sample can saturate the stationary phase, resulting in broad and often tailing peaks. Recommendation: Reduce the injection volume or dilute the sample concentration and re-inject. |
| Inappropriate Injection Solvent | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Recommendation: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible. |
| Column Contamination or Degradation | Accumulation of impurities or degradation of the stationary phase can lead to poor peak shape. Recommendation: Flush the column with a strong, compatible solvent. If performance does not improve, the column may need to be replaced. |
Problem: Irreproducible Retention Times and/or Resolution
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inconsistent Mobile Phase Preparation | Small variations in mobile phase composition can lead to significant changes in retention and resolution in chiral separations. Recommendation: Prepare fresh mobile phase for each set of experiments, ensuring accurate measurements of all components. |
| Insufficient Column Equilibration | Chiral columns, especially with complex mobile phases, may require longer equilibration times. Recommendation: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. Monitor the baseline for stability.[1] |
| Fluctuations in Temperature or Pressure | Changes in temperature and backpressure (in SFC) can affect mobile phase density and viscosity, leading to shifts in retention time. Recommendation: Use a column oven for stable temperature control.[1] For SFC, ensure the backpressure regulator is functioning correctly to maintain a constant pressure.[3][4] |
Data Presentation
The following tables summarize typical starting conditions and comparative data for the chiral separation of phenylpyrrolidinone derivatives by HPLC and SFC.
Table 1: HPLC - Typical Starting Conditions for Chiral Phenylpyrrolidinone Derivatives
| Parameter | Typical Condition |
| Chiral Stationary Phase | Lux Cellulose-2, Chiralpak AD-H, Chiralcel OD-H |
| Mobile Phase (Normal Phase) | n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at an appropriate wavelength (e.g., 210 nm, 254 nm) |
| Injection Volume | 5 - 10 µL |
Table 2: SFC - Typical Starting Conditions and Performance for Chiral Pyrrolidinone Derivatives
| Parameter | Typical Condition / Value | Reference |
| Chiral Stationary Phase | Lux Cellulose-2, Lux i-Cellulose-5 | [3][4] |
| Mobile Phase | Supercritical CO2 / Methanol | [3][4] |
| Co-solvent Percentage | 7.5% - 15% | [3][4] |
| Flow Rate | 2.0 mL/min | [3][4] |
| Backpressure | 150 bar | [3][4] |
| Column Temperature | 40 °C | [3][4] |
| Detection | UV at 210 nm | [3] |
| Achieved Resolution (Rs) | 1.50 to 3.59 on Lux Cellulose-2 | [3][4] |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Phenylpyrrolidinone Derivatives
-
Column Selection and Installation:
-
Select a set of polysaccharide-based chiral columns for screening (e.g., Lux Cellulose-2, Chiralpak AD-H, Chiralcel OD-H).
-
Install the first column into the HPLC system and ensure all connections are secure.
-
-
Mobile Phase Preparation:
-
Prepare a primary mobile phase of n-Hexane/Isopropanol (90:10, v/v).
-
Since phenylpyrrolidinones are basic, add 0.1% (v/v) of diethylamine (DEA) to the mobile phase to improve peak shape.
-
Degas the mobile phase thoroughly.
-
-
System Equilibration and Sample Preparation:
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Use a column oven set to 25 °C.
-
Prepare a 1 mg/mL solution of the racemic phenylpyrrolidinone derivative in the mobile phase.
-
-
Initial Screening Injection:
-
Inject 5-10 µL of the sample.
-
Monitor the separation at a suitable UV wavelength.
-
If no separation is observed, proceed to the next column in the screening set.
-
-
Method Optimization:
-
If partial or baseline separation is achieved, optimize the resolution by:
-
Adjusting the modifier concentration: Decrease the isopropanol percentage in increments (e.g., to 95:5) to increase retention and potentially improve resolution.
-
Varying the flow rate: Decrease the flow rate (e.g., to 0.7 or 0.5 mL/min) to enhance interaction with the CSP.
-
Changing the alcohol modifier: If isopropanol does not provide optimal separation, screen ethanol.
-
-
-
Resolution Calculation:
-
Once an optimized separation is achieved, calculate the resolution (Rs) between the two enantiomer peaks. A resolution of >1.5 is generally considered baseline separation.[1]
-
Protocol 2: Chiral SFC Method Development for Phenylpyrrolidinone Derivatives
-
Column Selection and Installation:
-
Select a set of polysaccharide-based chiral columns suitable for SFC (e.g., Lux Cellulose-2, Lux i-Cellulose-5, Chiralpak IC).
-
Install the first column into the SFC system.
-
-
Initial SFC Conditions:
-
System Equilibration and Sample Preparation:
-
Equilibrate the column with the initial mobile phase conditions until the system is stable.
-
Prepare a 1 mg/mL solution of the racemic phenylpyrrolidinone derivative in methanol.
-
-
Initial Screening Injection:
-
Inject a small volume (e.g., 5 µL) of the sample.
-
Monitor the separation using a UV detector at an appropriate wavelength (e.g., 210 nm).[3]
-
-
Method Optimization:
-
If the initial conditions do not provide adequate separation, perform the following optimization steps:
-
Co-solvent Percentage Screening: Screen a range of methanol concentrations from 7.5% to 15%.[3][4]
-
Co-solvent Type Screening: If methanol is not effective, screen other alcohol co-solvents such as ethanol or isopropanol.[1]
-
Flow Rate Optimization: Evaluate flow rates between 1 mL/min and 3 mL/min to find the best balance between resolution and analysis time.[1]
-
Additive Screening: For improved peak shape, consider adding a basic additive like DEA to the co-solvent.
-
-
-
Analysis and Resolution Calculation:
-
After optimization, inject the sample and calculate the resolution (Rs) between the two enantiomer peaks. A resolution of >1.5 indicates a successful baseline separation.[1]
-
Visualizations
Caption: Experimental workflows for HPLC and SFC purification of chiral phenylpyrrolidinone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Troubleshooting low yields in asymmetric synthesis with pyrrolidine catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during asymmetric synthesis using pyrrolidine catalysts, with a focus on resolving issues related to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low to no product yield in my pyrrolidine-catalyzed asymmetric synthesis?
A1: Low or non-existent product yield can stem from several factors, primarily related to catalyst deactivation or suboptimal reaction conditions.[1] Catalyst deactivation can be caused by impurities in the reagents or solvents, or by side reactions.[1] It is crucial to ensure all starting materials are pure and dry, and to perform reactions under an inert atmosphere like nitrogen or argon.[1] Additionally, the reaction conditions themselves—such as temperature, reaction time, and reactant concentrations—may not be optimized.[1] Systematic optimization of these parameters is key to improving yield.[1]
Q2: How can I determine the optimal catalyst loading for my reaction?
A2: The concentration of the pyrrolidine catalyst can significantly impact the reaction's success. Both excessively high and low concentrations can be detrimental to the yield.[1] A good starting point for optimization is to screen a range of catalyst loadings, for example, from 1 to 20 mol%.[2] Monitoring the reaction progress at different loadings will help identify the optimal concentration for your specific substrates and conditions.
Q3: My reaction is producing a low enantiomeric excess (ee). What steps can I take to improve it?
A3: Low enantiomeric excess is a common challenge and can often be addressed by adjusting the reaction temperature.[3] Lowering the temperature frequently enhances enantioselectivity, though it may require longer reaction times.[1][3] The choice of solvent also plays a critical role, as it can influence the transition state of the reaction.[1][3] Screening a variety of solvents is therefore recommended.[3] Furthermore, ensure that the chiral catalyst itself is of high purity and that the correct metal-to-ligand ratio is used if a metal complex is involved.[1]
Q4: I am observing the formation of significant side products. What are the likely causes and solutions?
A4: The formation of side products can be due to several factors, including self-condensation of the substrate or dehydration of the desired aldol product.[3] To minimize self-condensation, consider using a larger excess of the non-enolizable substrate or running the reaction under more dilute conditions.[3] If dehydration is an issue, optimizing the reaction temperature and time can help isolate the initial aldol adduct before dehydration occurs.[3] In some cases, the pyrrolidine ring itself can undergo dehydrogenation, especially under harsh conditions or in the presence of certain transition metals; avoiding these conditions is advisable.[3]
Q5: Why is the reproducibility of my reaction poor?
A5: Poor reproducibility often points to inconsistencies in the quality of reagents or the reaction setup. Using a catalyst from a reliable source or purifying it before use is crucial.[3] Similarly, employing reagents and solvents from the same batch or with consistent purity specifications can help.[3] Ensuring a consistent experimental setup, including stirring speed and accurate temperature control, is also vital for reproducible results.[3]
Troubleshooting Guides
Problem 1: Low or No Product Yield
This guide provides a systematic approach to troubleshooting low product yields.
Troubleshooting Workflow for Low Yield
Caption: A flowchart for diagnosing and resolving low product yields.
Detailed Steps:
-
Verify Reagent and Solvent Purity: Impurities can act as catalyst poisons.[3][4] Ensure all reagents and solvents are of high purity and are properly dried, as water can negatively impact many pyrrolidine-catalyzed reactions.[2]
-
Ensure Inert Atmosphere: If the reaction is sensitive to air or moisture, set it up under an inert atmosphere such as nitrogen or argon.[1][2]
-
Optimize Reaction Conditions:
-
Temperature: Systematically vary the reaction temperature. While lower temperatures often improve selectivity, some reactions require higher temperatures or reflux conditions for good conversion.[1]
-
Concentration: Adjust the concentration of your reactants. More dilute conditions can sometimes suppress side reactions.[3]
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time and to check for product degradation over time.[1]
-
-
Evaluate the Catalyst:
Problem 2: Low Enantioselectivity
This guide outlines steps to improve the enantiomeric excess (ee) of your product.
Logical Relationships for Improving Enantioselectivity
Caption: Key factors to investigate for improving enantioselectivity.
Detailed Steps:
-
Adjust Reaction Temperature: Lowering the reaction temperature is often the most effective way to increase enantioselectivity.[1][3]
-
Screen Solvents: The solvent can have a significant impact on the transition state geometry.[1][2] Test a range of solvents with varying polarities.
-
Optimize the Catalyst System:
-
Consider Additives: In some cases, the addition of small amounts of water or an acid can improve the reaction rate and enantioselectivity.[5]
Data Presentation
The following tables summarize key quantitative data on the effect of various reaction parameters on yield and enantioselectivity in pyrrolidine-catalyzed reactions.
Table 1: Effect of Solvent and Temperature on a Michael Addition
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | 10 | CH₂Cl₂ | rt | 7 | 95-99 | 70:30 - 78:22 | ~68 (syn) |
| 2 | 10 | Methylcyclohexane | 0 | 24 | 87 | 92:8 | 85 (syn) |
| 3 | 10 | Methylcyclohexane | -20 | 24 | <87 | - | - |
| Data adapted from a study on the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene.[6] |
Table 2: Effect of Catalyst Loading on a Michael Addition
| Entry | Catalyst Loading (mol%) | Yield (%) |
| 1 | 10 | 87 |
| 2 | 5 | - |
| 3 | 2 | - |
| Quantitative yield data for 5 and 2 mol% was not specified in the source.[6] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Aldol Reaction
-
To a solution of the aldehyde (1.0 equivalent) in the chosen solvent, add the ketone (10.0 equivalents).
-
Add the chiral pyrrolidine catalyst (e.g., (S)-2-(pyrrolidin-1-yl)propan-1-ol) at the desired loading (e.g., 10 mol%).[3]
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography/Liquid Chromatography-Mass Spectrometry (GC/LC-MS).[3]
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the product by column chromatography.[3]
Protocol 2: General Procedure for Asymmetric Michael Addition
-
To a flask, add the isatin derivative (1.0 mmol), the α-amino acid (1.0 mmol), and the dipolarophile (1.0 mmol) in the selected solvent (5 mL).
-
Add the pyrrolidine-based catalyst (e.g., 4 mol%) to the mixture.[1]
-
Stir the resulting mixture at the optimized temperature (e.g., 100 °C).[1]
-
Monitor the reaction progress by TLC.[1]
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.[1]
Visualizations
Catalytic Cycle of a Pyrrolidine-Catalyzed Aldol Reaction
Caption: A simplified catalytic cycle for a pyrrolidine-catalyzed aldol reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for (S)-2-Phenylpyrrolidine
This technical support center provides guidance on the stability and storage of (S)-2-Phenylpyrrolidine, addressing common issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is recommended to store it under controlled conditions. Key recommendations from various suppliers include refrigeration at 2-8°C and protection from light.[1][2] For long-term storage, keeping the compound in a dark place, under an inert atmosphere, and at room temperature has also been suggested.[3] Always refer to the supplier's specific instructions on the product's Certificate of Analysis (COA) and Safety Data Sheet (SDS).[4]
Q2: What are the primary factors that can affect the stability of this compound?
A2: Like many research chemicals, the stability of this compound can be compromised by exposure to environmental factors such as temperature, light, and moisture.[4] Although specific degradation pathways for this compound are not extensively documented, related phenylpyrrolidinone derivatives are known to be susceptible to hydrolysis and oxidation.[5] Therefore, it is crucial to store the compound in a tightly sealed container in a dry environment.
Q3: Are there any known incompatibilities for this compound?
A3: Safety Data Sheets for 2-Phenylpyrrolidine do not list specific incompatible materials.[6] However, as a general laboratory practice, it is prudent to avoid storing it with strong oxidizing agents, acids, and bases to prevent potential reactions.[7] Always segregate chemicals based on their hazard class.[7]
Q4: What are the signs of degradation for this compound?
A4: Visual indicators of degradation can include a change in color from its typical colorless to light yellow appearance or the formation of precipitates.[5] However, significant degradation can occur without any visible changes.[5] The most reliable method to assess purity and detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[5][8]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of the this compound sample may lead to a lower concentration of the active compound and the presence of impurities that could interfere with the experiment.
-
Troubleshooting Steps:
-
Verify Purity: Analyze the sample using a suitable analytical method, such as HPLC or GC, to confirm its purity.
-
Prepare Fresh Solution: If degradation is suspected, prepare a fresh solution from a properly stored stock of this compound.
-
Optimize Storage: Review your current storage procedures against the recommended guidelines in the table below.
-
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC).
-
Possible Cause: These new peaks may correspond to degradation products of this compound.
-
Troubleshooting Steps:
-
Review Handling Procedures: Ensure that the compound and its solutions have not been unnecessarily exposed to heat, light, or moisture.
-
Forced Degradation Study: To tentatively identify the nature of the degradation products, a forced degradation study can be performed. This involves intentionally exposing the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products that can be analyzed.
-
Structural Elucidation: Advanced analytical techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), can be employed to determine the molecular weight and structure of the unknown impurities.
-
Data Summary
| Parameter | Recommended Condition | Source |
| Storage Temperature | 2-8°C (Refrigerated) | [1][2] |
| Room Temperature (15-25°C) | [3][4] | |
| Light Exposure | Protect from light; Store in a dark place | [1][2][4] |
| Atmosphere | Sealed in a dry environment; Inert atmosphere for long-term storage | [3] |
| Container | Tightly closed container | [6] |
Experimental Protocols
Protocol 1: General Procedure for Purity Assessment by Gas Chromatography (GC)
This protocol is a general starting point and may require optimization for your specific instrumentation and sample.
-
Objective: To determine the purity of a this compound sample.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the prepared sample.
-
Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.
-
Objective: To develop an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition and gradient will require optimization.
-
Forced Degradation:
-
Acid/Base Hydrolysis: Treat a solution of this compound with dilute acid (e.g., 0.1 M HCl) and dilute base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).
-
Oxidation: Treat a solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Heat a solid or solution sample.
-
Photostability: Expose a solution to UV light.
-
-
Method Development: Analyze the stressed samples and optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve baseline separation between the parent peak of this compound and all degradation product peaks.
-
Validation: Once developed, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[9]
Visualizations
Caption: Troubleshooting workflow for stability-related issues.
Caption: Key factors for maintaining the stability of this compound.
References
- 1. 1006-64-0 CAS MSDS (2-Phenylpyrrolidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 59347-91-0 [chemicalbook.com]
- 4. globalresearchchem.com [globalresearchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Stationary Phase Selection for Phenylpyrrolidinone Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric separation of phenylpyrrolidinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for separating phenylpyrrolidinone enantiomers?
A1: Polysaccharide-based CSPs are highly effective for the separation of phenylpyrrolidinone enantiomers and related lactam structures.[1][2] Specifically, derivatives of cellulose and amylose, such as those found in Chiralcel® (e.g., OD-3) and Chiralpak® (e.g., AD-3, IA, IC) columns, have demonstrated excellent chiral recognition capabilities for these compounds.[1][2][3]
Q2: Which mobile phase mode is typically recommended for this separation?
A2: The normal phase mode is frequently employed for the chiral separation of pyrrolidinone derivatives, typically using a mobile phase consisting of n-hexane with an alcohol modifier like ethanol or isopropanol.[2][3] However, the polar organic mode (using pure methanol, ethanol, or acetonitrile) and reversed-phase mode have also been used successfully for related lactam structures.[1][4]
Q3: How do mobile phase additives affect the separation?
A3: Mobile phase additives can significantly impact peak shape and resolution. For basic compounds, adding a small amount of a basic modifier such as diethylamine (DEA) can reduce peak tailing. Conversely, for acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) can improve peak symmetry.[2]
Q4: What is the effect of temperature on the chiral separation of phenylpyrrolidinone enantiomers?
A4: Temperature is a critical parameter in chiral separations. Generally, lower temperatures tend to increase enantioselectivity, leading to better resolution.[5] However, this can also lead to longer retention times and broader peaks. It is essential to optimize the column temperature for each specific separation to find the best balance between resolution and analysis time.
Q5: My phenylpyrrolidinone enantiomers are not separating. What should I do first?
A5: If you observe no separation, the first step is to ensure that your chosen chiral stationary phase is appropriate for your analyte. A screening of different CSPs, particularly polysaccharide-based columns, is recommended. If the CSP is suitable, the next step is to optimize the mobile phase composition by varying the type and concentration of the alcohol modifier.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor or No Resolution | Inappropriate Chiral Stationary Phase (CSP) | Screen a variety of CSPs, focusing on polysaccharide-based columns like Chiralpak® AD, IA, IC, and Chiralcel® OD.[1][2][3] |
| Suboptimal Mobile Phase Composition | Vary the alcohol modifier (ethanol, isopropanol) concentration in the n-hexane mobile phase in small increments (e.g., 5%).[2] Consider switching to a different alcohol. | |
| Incorrect Temperature | Systematically evaluate a range of column temperatures. Lower temperatures often improve resolution.[5] | |
| Peak Tailing | Secondary Interactions with Stationary Phase | Add a mobile phase additive. For basic analytes, use a basic additive like 0.1% DEA. For acidic analytes, use an acidic additive like 0.1% TFA.[2] |
| Column Overload | Reduce the sample concentration or injection volume. | |
| Inappropriate Injection Solvent | Dissolve the sample in the mobile phase or a weaker solvent. | |
| High Backpressure | Blocked Inlet Frit | Reverse flush the column. If the pressure does not decrease, replace the frit. |
| Sample Precipitation | Ensure the sample is fully dissolved in the injection solvent and that the solvent is miscible with the mobile phase. | |
| Ghost Peaks | Contaminated Mobile Phase or System | Run a blank gradient to identify the source of contamination. Use high-purity HPLC-grade solvents. |
Data Presentation
Table 1: Reported Separation Parameters for a Chiral δ-Lactam on Polysaccharide-Based CSPs [2]
| Chiral Stationary Phase | Mobile Phase | α (Selectivity) | Rs (Resolution) |
| Chiralpak IA | n-Hexane/Isopropanol (90/10) + 0.1% DEA/0.3% TFA | 1.56 | 4.28 |
| Chiralpak IA | n-Hexane/Isopropanol (80/20) + 0.1% DEA/0.3% TFA | 1.53 | 2.20 |
| Chiralpak IA | n-Hexane/Ethanol (90/10) + 0.1% DEA/0.3% TFA | 1.57 | 3.38 |
| Chiralpak IA | n-Hexane/Ethanol (80/20) + 0.1% DEA/0.3% TFA | 1.51 | 2.01 |
| Chiralpak IC | n-Hexane/Isopropanol (90/10) + 0.3% TFA | 1.45 | 3.91 |
| Chiralpak IC | n-Hexane/Isopropanol (80/20) + 0.3% TFA | 1.37 | 2.45 |
| Chiralpak IC | n-Hexane/Isopropanol (70/30) + 0.3% TFA | 1.30 | 1.48 |
Experimental Protocols
Method 1: Enantioseparation of a Chiral δ-Lactam on Immobilized Polysaccharide CSPs[2]
-
Columns: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane with either isopropanol (IPA) or ethanol (EtOH) as a polar modifier.
-
For Chiralpak IA, the mobile phase was modified with 0.1% diethylamine (DEA) and 0.3% trifluoroacetic acid (TFA).
-
For Chiralpak IC, the mobile phase was modified with 0.3% TFA.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV detector.
Method 2: General Screening Protocol for 4-Substituted-Pyrrolidin-2-Ones[3]
-
Columns: Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane with an alcohol modifier (ethanol or isopropanol) in various proportions.
-
Procedure:
-
Start with a mobile phase of n-hexane/isopropanol (90/10 v/v).
-
If separation is not achieved, incrementally increase the isopropanol concentration.
-
If separation is still not optimal, switch the modifier to ethanol and repeat the process.
-
The retention times generally increase, and separation factors often improve when changing the alcohol modifier from isopropanol to ethanol.[3]
-
Visualizations
Caption: Workflow for chiral stationary phase selection and method development.
Caption: Troubleshooting decision tree for chiral HPLC separation issues.
References
- 1. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cms.mz-at.de [cms.mz-at.de]
Resolving poor peak shape in chiral HPLC of pyrrolidine derivatives
This technical support center provides troubleshooting guidance for common issues encountered during the chiral High-Performance Liquid Chromatography (HPLC) of pyrrolidine derivatives. The information is tailored for researchers, scientists, and drug development professionals to help resolve poor peak shape and achieve optimal enantioseparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in the chiral HPLC of pyrrolidine derivatives?
Poor peak shape in chiral HPLC, such as peak tailing, fronting, broadening, or splitting, can arise from several factors. For basic compounds like many pyrrolidine derivatives, a primary cause is unwanted secondary interactions with the chiral stationary phase (CSP), particularly with residual silanols on silica-based columns.[1] Other significant causes include:
-
Inappropriate Mobile Phase Composition: The pH and the type and concentration of additives in the mobile phase are critical for achieving good peak shape for ionizable compounds.[1]
-
Column Contamination and Degradation: Accumulation of contaminants on the column can create active sites that lead to peak tailing.[1][2] Over time, the performance of any column will degrade.
-
Column Overload: Injecting too much sample can saturate the stationary phase, often leading to peak fronting.[3]
-
System Issues: Problems with the HPLC system itself, such as dead volume in tubing and connections, can contribute to peak broadening.[2][4]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[5][6]
Q2: My peaks are tailing. What is the most likely cause and how can I fix it?
Peak tailing is a common issue when analyzing basic compounds like pyrrolidine derivatives. It is often caused by strong interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.
To resolve peak tailing, consider the following:
-
Add a Basic Modifier to the Mobile Phase: For normal phase chromatography, adding a small amount of a basic additive, such as diethylamine (DEA), triethylamine (TEA), butylamine, or ethanolamine, can effectively mask the active silanol sites and improve peak symmetry.[7][8] Typically, a concentration of 0.1% to 0.5% is sufficient.[7][8]
-
Optimize Mobile Phase pH: For reversed-phase chromatography, ensure the mobile phase pH is appropriate for your analyte's pKa to maintain a consistent ionization state.
-
Use a Different Chiral Stationary Phase: Some CSPs are inherently better suited for basic compounds. Consider screening different types of columns, such as those with end-capped silica or polysaccharide-based phases known for good performance with a wide range of compounds.[9]
Q3: My peaks are showing fronting. What should I investigate?
Peak fronting is often an indication of column overload or issues with sample solubility.[3]
-
Reduce Sample Concentration: The most straightforward solution is to dilute your sample and inject a smaller amount onto the column. You can assess column overload by systematically reducing the sample concentration and observing the peak shape.[3]
-
Check Sample Solubility: Ensure your analyte is fully dissolved in the injection solvent. If the sample has poor solubility, it may precipitate on the column, leading to fronting.[3] Consider using a different injection solvent that is compatible with the mobile phase.
-
Column Collapse: In some cases, peak fronting can be a sign of physical damage to the column packing material, known as column collapse. This can happen if the column is operated outside of its recommended temperature or pH range.[3]
Q4: All the peaks in my chromatogram are broad. What is the cause?
If all peaks are broad, the issue is likely related to the HPLC system or general chromatographic conditions rather than a specific analyte-column interaction.
-
Extra-Column Volume (Dead Volume): Excessive tubing length or internal diameter, as well as poorly made connections between the injector, column, and detector, can lead to significant peak broadening.[2][4] Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.
-
Column Temperature: Inconsistent column temperature can cause broadening.[2][10] Using a column oven to maintain a stable temperature is recommended. Pre-heating the mobile phase before it enters the column can also help, especially at high flow rates.[2]
-
Large Injection Volume: Injecting a large volume of sample, particularly in a strong solvent, can cause peaks to broaden.[6][10]
Troubleshooting Guides
Guide 1: Systematic Approach to Improving Peak Shape
This guide provides a step-by-step workflow for troubleshooting and optimizing peak shape for chiral separations of pyrrolidine derivatives.
Experimental Protocol: Systematic Peak Shape Optimization
-
Initial Assessment:
-
Inject a standard solution of your pyrrolidine derivative and evaluate the peak shape (tailing, fronting, broadening).
-
Calculate the tailing factor or asymmetry factor to quantify the peak shape. A value of 1.0 indicates a symmetrical peak.[3]
-
-
Mobile Phase Optimization:
-
Normal Phase:
-
Prepare a mobile phase with a standard composition (e.g., n-hexane/alcohol).
-
Sequentially add a basic modifier (e.g., DEA) in increasing concentrations (0.1%, 0.2%, 0.5%) and observe the effect on peak shape.[7][8]
-
If tailing persists, try alternative basic additives like ethanolamine or ethylenediamine, as they can sometimes offer improved performance.[7]
-
-
Reversed Phase:
-
Prepare buffered mobile phases at different pH values to find the optimal pH for your analyte.
-
Screen different organic modifiers (e.g., acetonitrile, methanol) and their proportions in the mobile phase.
-
-
-
Method Parameter Adjustments:
-
Column Evaluation and Maintenance:
-
If peak shape issues persist, flush the column with a strong, compatible solvent to remove potential contaminants. For immobilized columns, solvents like DMF or THF may be used, followed by an alcohol rinse.[5]
-
If flushing does not resolve the issue, the column may be degraded and require replacement.
-
Troubleshooting Workflow for Poor Peak Shape
Caption: A systematic workflow for troubleshooting poor peak shape.
Guide 2: Selecting and Using Mobile Phase Additives
The correct choice and concentration of mobile phase additives are crucial for analyzing basic pyrrolidine derivatives.
Table 1: Common Basic Additives for Chiral Normal Phase HPLC
| Additive | Typical Concentration Range | Notes |
| Diethylamine (DEA) | 0.1% - 0.5% | Commonly used and effective for masking silanol groups.[7][8] |
| Triethylamine (TEA) | 0.1% - 0.5% | Another common choice for basic analytes. |
| Butylamine | 0.1% - 0.5% | An alternative basic modifier.[7][8] |
| Ethanolamine (AE) | 0.1% - 0.5% | Can provide better peak shape for certain compounds compared to DEA.[7] |
| Ethylenediamine (EDA) | 0.1% - 0.5% | May significantly improve resolution and peak symmetry.[7] |
Experimental Protocol: Screening Mobile Phase Additives
-
Prepare Stock Solutions: Prepare 1% (v/v) stock solutions of each basic additive (DEA, TEA, ethanolamine) in the alcohol component of your mobile phase (e.g., isopropanol or ethanol).
-
Initial Screening:
-
Start with a mobile phase containing 0.1% DEA.
-
Equilibrate the column with at least 10-20 column volumes of the new mobile phase.
-
Inject your sample and record the chromatogram.
-
-
Comparative Analysis:
-
Systematically switch to other additives at the same concentration (0.1%), ensuring proper column equilibration between each change.
-
Compare the peak shape, retention time, and resolution for each additive.
-
-
Concentration Optimization:
-
For the most promising additive, optimize its concentration by testing a range (e.g., 0.1%, 0.2%, 0.5%).
-
Select the concentration that provides the best balance of peak symmetry and resolution.
-
Note: When using additives like ethanolamine or ethylenediamine, ensure that at least 2% alcohol is present in the mobile phase to maintain their miscibility, especially with non-polar solvents.[7] It is also good practice to dedicate a column to methods using basic additives to avoid altering its surface chemistry for other applications.[8]
Logical Flow for Additive Selection
Caption: Decision process for selecting a mobile phase additive.
References
- 1. benchchem.com [benchchem.com]
- 2. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. acdlabs.com [acdlabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chiraltech.com [chiraltech.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. chiraltech.com [chiraltech.com]
- 8. additives for chiral - Chromatography Forum [chromforum.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. youtube.com [youtube.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Challenges in the Scale-up of (S)-2-Phenylpyrrolidine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of (S)-2-Phenylpyrrolidine synthesis. The information is tailored for professionals in research, development, and manufacturing to ensure a smooth transition from laboratory-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of this compound from the lab to pilot or industrial scale often introduces a new set of variables that can impact yield, purity, and stereoselectivity. Key challenges include:
-
Heat Transfer and Temperature Control: Exothermic or endothermic reactions that are easily managed in a lab flask can become problematic in large reactors, leading to thermal gradients, localized overheating, and the formation of impurities.
-
Mixing Efficiency: Inadequate mixing in larger vessels can result in localized concentration gradients of reactants and catalysts, leading to non-uniform reaction rates and the formation of side products.
-
Control of Stereoselectivity: Maintaining high enantiomeric excess (ee) and diastereomeric ratio (dr) can be challenging at a larger scale due to subtle changes in reaction conditions.
-
Impurity Profile: Minor impurities at the lab scale can become significant at a larger scale, complicating purification and potentially affecting the final product's quality.
-
Purification: Methods like column chromatography that are feasible at the lab scale are often impractical and costly for large quantities of product. Crystallization and distillation become the preferred methods, which may require significant process optimization.
Q2: How can I improve the enantioselectivity of my this compound synthesis during scale-up?
A2: Maintaining high enantioselectivity is crucial. Consider the following strategies:
-
Catalyst Selection and Loading: The choice of a chiral catalyst is critical. For asymmetric hydrogenation routes, ensure the catalyst and ligand are of high purity. Optimize the catalyst loading; sometimes, a lower loading with longer reaction times at a controlled temperature can improve enantioselectivity.
-
Solvent Effects: The solvent can significantly influence the chiral environment of the reaction. A solvent screen at a small scale can identify optimal conditions that can be translated to a larger scale.
-
Temperature Control: Lowering the reaction temperature can often enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Reagent Purity: Ensure all reagents, especially the starting materials and solvents, are free from impurities that could poison the catalyst or interfere with the reaction.
Q3: What are the typical impurities I should expect in the synthesis of this compound, and how can I control them?
A3: Impurities can arise from starting materials, intermediates, side reactions, or degradation products. Common impurities may include:
-
Diastereomers: The formation of the undesired diastereomer is a common issue. Control can be achieved by optimizing reaction temperature, solvent, and catalyst system.
-
Over-reduction or Incomplete Reduction Products: In hydrogenation reactions, impurities from the incomplete reduction of the starting material or over-reduction of the desired product can occur. Careful monitoring of the reaction and optimization of hydrogen pressure and reaction time are crucial.
-
Homocoupling Products: In reactions involving organometallic reagents, such as Grignard reagents, homocoupling of the reagent can be a side reaction.
-
Residual Solvents and Reagents: These can be minimized through proper work-up and purification procedures.
Impurity profiling using techniques like HPLC/MS and NMR is essential to identify and quantify impurities, which allows for the development of effective control strategies.
Troubleshooting Guides
Problem 1: Low Yield upon Scale-up
Low product yield is a common and costly issue in large-scale synthesis. The following guide provides a systematic approach to troubleshooting this problem.
Caption: Troubleshooting workflow for addressing low reaction yield during scale-up.
Problem 2: Poor Stereoselectivity (Low Enantiomeric or Diastereomeric Excess)
Maintaining the desired stereochemical outcome is paramount for chiral molecules like this compound.
Caption: A logical workflow for troubleshooting poor stereoselectivity in the synthesis of this compound.
Data Presentation: Scale-up Comparison
The following table summarizes representative data for the synthesis of chiral 2-substituted pyrrolidines, illustrating the impact of scaling up on key reaction parameters.
| Parameter | Lab Scale (e.g., 0.2 mmol) | Gram Scale (e.g., 1-10 g) | Key Considerations for Scale-up |
| Reaction Time | Typically shorter (e.g., 12-24 h) | Often longer due to slower heat and mass transfer | Monitor reaction progress closely to determine optimal endpoint and avoid side reactions. |
| Yield | Often higher due to ideal conditions | May decrease without process optimization | Optimize mixing, temperature control, and reagent addition rates. |
| Enantiomeric Excess (ee) | High (e.g., >95%) | Can be maintained with careful control | Precise temperature control is crucial; lower temperatures often favor higher ee. |
| Catalyst Loading | Can be higher (e.g., 1-5 mol%) | Often needs to be minimized for cost-effectiveness | Lowering catalyst loading may require longer reaction times or higher temperatures. |
| Purification Method | Column Chromatography | Crystallization or Distillation | Develop a scalable purification method early in the process development. |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of 2-Phenyl-1-pyrroline (Gram Scale)
This protocol is a general guideline for the asymmetric hydrogenation of 2-phenyl-1-pyrroline to produce this compound.
Materials:
-
2-Phenyl-1-pyrroline
-
Chiral Rhodium or Iridium catalyst with a suitable chiral phosphine ligand (e.g., (R,R)-Me-BPE)
-
Anhydrous and degassed solvent (e.g., Methanol, Dichloromethane)
-
Hydrogen gas (high purity)
-
Pressurized reaction vessel (autoclave)
Procedure:
-
Reactor Setup: Ensure the autoclave is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).
-
Catalyst Preparation: In a glovebox, charge the autoclave with the chiral catalyst (e.g., 0.1-1 mol%).
-
Substrate Addition: Add the anhydrous and degassed solvent to the autoclave, followed by the 2-phenyl-1-pyrroline substrate.
-
Reaction: Seal the autoclave, and purge it several times with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 atm).
-
Temperature and Stirring: Begin stirring and maintain the reaction at the optimized temperature (e.g., room temperature to 50 °C).
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC to determine conversion and enantiomeric excess.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by vacuum distillation or crystallization to yield this compound.
Caption: A simplified reaction pathway for the asymmetric hydrogenation of 2-phenyl-1-pyrroline.
Protocol 2: Biocatalytic Reductive Amination (Conceptual Scale-up)
This protocol outlines a conceptual approach for the scale-up of a biocatalytic synthesis of this compound.
Materials:
-
ω-chloro-1-phenylbutan-1-one
-
Transaminase (TA) enzyme (S-selective)
-
Amine donor (e.g., Isopropylamine)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Bioreactor with pH and temperature control
Procedure:
-
Bioreactor Preparation: Prepare the bioreactor with the buffer solution and bring it to the optimal reaction temperature (e.g., 30-40 °C).
-
Reagent Addition: Add the amine donor, PLP cofactor, and the transaminase enzyme to the bioreactor.
-
Substrate Feed: Dissolve the ω-chloro-1-phenylbutan-1-one substrate in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and feed it into the reactor at a controlled rate to avoid substrate inhibition.
-
Reaction Control: Maintain the pH of the reaction mixture using a pH controller and the addition of an appropriate acid or base.
-
Monitoring: Monitor the formation of this compound using HPLC.
-
Work-up: Once the reaction reaches completion, separate the enzyme (e.g., by centrifugation or filtration).
-
Extraction and Purification: Extract the product from the aqueous phase with an organic solvent. The product can then be purified by distillation or crystallization.
This technical support center provides a foundation for addressing the challenges in scaling up this compound reactions. Successful scale-up requires careful planning, process optimization, and a thorough understanding of the chemical and physical parameters that influence the reaction outcome.
Identifying and minimizing impurities in (S)-2-Phenylpyrrolidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-Phenylpyrrolidine. Our aim is to help you identify and minimize impurities, ensuring the highest quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to obtain enantiomerically enriched this compound?
A1: The two primary strategies for synthesizing enantioenriched this compound are:
-
Asymmetric Synthesis: A prominent method is the palladium-catalyzed α-arylation of N-Boc-pyrrolidine. This process involves the deprotonation of N-Boc-pyrrolidine using a chiral ligand like (+)-sparteine, followed by a Negishi coupling with an aryl bromide.[1][2] The subsequent deprotection of the Boc group yields this compound.
-
Chiral Resolution: This classic approach involves the separation of a racemic mixture of 2-phenylpyrrolidine. A chiral resolving agent, such as dibenzoyl-L-tartaric acid, is used to form diastereomeric salts.[3][4] These salts exhibit different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer is then liberated from the isolated salt.
Q2: What are the critical parameters influencing enantioselectivity in the asymmetric α-arylation of N-Boc-pyrrolidine?
A2: Achieving high enantioselectivity in this reaction is highly dependent on several factors:
-
Chiral Ligand: The choice and purity of the chiral ligand (e.g., (+)-sparteine) are paramount in establishing the chiral environment necessary for the enantioselective deprotonation.[1][5]
-
Reaction Temperature: Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state that leads to the desired (S)-enantiomer.[5]
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction's stereochemical outcome. Non-coordinating solvents are often preferred.[5]
-
Catalyst System: The selection of the palladium catalyst and phosphine ligand for the Negishi coupling step is also crucial for an efficient and selective reaction.[2]
Q3: I am performing a chiral resolution of racemic 2-phenylpyrrolidine with dibenzoyl-L-tartaric acid, but the yield of the desired diastereomeric salt is low. What could be the issue?
A3: Low yield in diastereomeric salt crystallization can stem from several factors:
-
Solvent System: The choice of solvent is critical. The ideal solvent will have a significant solubility difference between the two diastereomeric salts. You may need to screen various solvents or solvent mixtures (e.g., ethanol/water, methanol) to find the optimal conditions.[3]
-
Cooling Rate: A slow cooling rate promotes the formation of well-defined crystals of the less soluble diastereomer, leading to a better yield and higher purity. Rapid cooling can trap impurities and the more soluble diastereomer.
-
Stoichiometry of the Resolving Agent: The amount of chiral resolving agent used can influence the yield. While a 1:1 molar ratio is common, sometimes using a substoichiometric amount of the resolving agent can improve the purity of the precipitated salt, albeit at the expense of yield in the initial crop.
Q4: What are the most common impurities I should be looking for in my final this compound product?
A4: The impurity profile will depend on the synthetic route chosen. However, some common impurities to be aware of include:
-
(R)-2-Phenylpyrrolidine: The undesired enantiomer is the most common impurity, and its presence will decrease the enantiomeric excess (e.e.) of your product.
-
Unreacted Starting Materials: Depending on the synthesis, you may have residual N-Boc-pyrrolidine, bromobenzene (from α-arylation), or racemic 2-phenylpyrrolidine (from incomplete resolution).
-
Byproducts from Side Reactions: In the α-arylation route, side reactions could lead to diarylated or other undesired products. In the chiral resolution, incomplete liberation of the amine from the tartrate salt can be an issue.
-
Residual Solvents: Solvents used during the synthesis and purification steps may be present in the final product.
Q5: Which analytical techniques are best suited for determining the purity and enantiomeric excess of this compound?
A5: A combination of chromatographic and spectroscopic techniques is recommended:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess of your product. A chiral stationary phase (CSP), such as a Chiralcel OD-H column, is used to separate the (S) and (R) enantiomers.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile impurities, including residual solvents and certain byproducts. The mass fragmentation patterns can help in the structural elucidation of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of the desired product and for identifying and quantifying process-related impurities. Chiral shift reagents can also be used in NMR to determine enantiomeric purity.
Troubleshooting Guides
Low Enantiomeric Excess (e.e.)
| Symptom | Potential Cause | Suggested Solution |
| Asymmetric Synthesis: Low e.e. observed by chiral HPLC. | 1. Suboptimal Chiral Ligand: The purity or effectiveness of the (+)-sparteine may be insufficient.[1][5] 2. High Reaction Temperature: The reaction may be running at a temperature that erodes stereoselectivity.[5] 3. Incorrect Stoichiometry: An incorrect ratio of reagents, particularly the chiral ligand, can lead to poor induction. | 1. Ensure the use of high-purity (+)-sparteine. Consider screening other chiral ligands if the issue persists. 2. Perform the reaction at a lower temperature (e.g., -78 °C during the deprotonation step). 3. Carefully control the stoichiometry of all reagents as per the established protocol. |
| Chiral Resolution: Low e.e. after liberation from the diastereomeric salt. | 1. Inefficient Fractional Crystallization: The diastereomeric salts were not adequately separated. 2. Co-precipitation: The desired and undesired diastereomeric salts precipitated together. 3. Insufficient Purification of the Salt: The isolated diastereomeric salt was not washed sufficiently to remove the mother liquor containing the other diastereomer. | 1. Perform multiple recrystallizations of the diastereomeric salt to improve its diastereomeric purity. 2. Experiment with different solvent systems to maximize the solubility difference between the diastereomers.[3] 3. Ensure the filtered crystals are washed with a small amount of cold, fresh solvent. |
Low Yield
| Symptom | Potential Cause | Suggested Solution |
| Asymmetric Synthesis: Low isolated yield of N-Boc-(S)-2-phenylpyrrolidine. | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Catalyst Inactivation: The palladium catalyst may have been poisoned by impurities. 3. Side Reactions: Competing side reactions may be consuming the starting materials or product. | 1. Monitor the reaction progress by TLC or GC-MS to ensure completion. 2. Use high-purity, dry reagents and solvents. 3. Optimize reaction conditions (temperature, concentration) to minimize side reactions. |
| Chiral Resolution: Low recovery of the desired diastereomeric salt. | 1. Suboptimal Solvent Choice: The desired diastereomeric salt may be too soluble in the chosen solvent. 2. Insufficient Cooling/Crystallization Time: The crystallization process may not have been allowed to proceed to completion. | 1. Conduct solubility studies to identify a solvent system where the desired salt has low solubility at reduced temperatures. 2. Increase the crystallization time and/or lower the final temperature. |
Presence of Unexpected Peaks in Analytical Data
| Symptom | Potential Cause | Suggested Solution |
| NMR Spectrum: Unidentified signals are present. | 1. Residual Solvents: Signals corresponding to common laboratory solvents. 2. Process-Related Impurities: Unreacted starting materials, byproducts, or degradation products. | 1. Compare the unknown signals to known solvent chemical shifts.[7] 2. Attempt to isolate the impurity using preparative HPLC or column chromatography for structural elucidation by NMR and MS. |
| GC-MS Chromatogram: Multiple unexpected peaks are observed. | 1. Byproducts from the Synthesis: Volatile byproducts formed during the reaction. 2. Degradation of the Product: The product may be degrading under the GC-MS conditions. | 1. Analyze the mass fragmentation patterns to propose structures for the unknown peaks.[8] 2. Lower the injector and/or oven temperature to minimize thermal degradation. |
| Chiral HPLC: A third peak is observed in addition to the two enantiomers. | 1. Achiral Impurity: An impurity that is not chiral is co-eluting. | 1. Analyze the sample on a non-chiral HPLC column to confirm the presence of an achiral impurity. 2. Adjust the mobile phase composition or gradient to separate the impurity from the enantiomers. |
Quantitative Data Summary
Table 1: Comparison of Synthetic Routes for Enantioenriched 2-Phenylpyrrolidine
| Synthetic Route | Chiral Auxiliary/Ligand | Typical Yield | Typical Enantiomeric Excess (e.e.) | Reference |
| Asymmetric α-Arylation | (+)-Sparteine | 70% (for Boc-protected intermediate) | 96% | [1] |
| Chiral Resolution | Dibenzoyl-L-tartaric Acid | ~40-50% (theoretical max 50%) | >95% (after recrystallization) | [3][4] |
Experimental Protocols
Protocol 1: Asymmetric α-Arylation of N-Boc-Pyrrolidine
This protocol is a general representation based on literature procedures.[1][9]
-
Deprotonation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve N-Boc-pyrrolidine and (+)-sparteine in a dry, non-coordinating solvent (e.g., diethyl ether or TBME). Cool the solution to -78 °C. Slowly add a solution of s-BuLi and stir for the prescribed time to allow for the formation of the chiral lithiated intermediate.
-
Transmetalation: To the cold solution, add a solution of anhydrous zinc chloride (ZnCl₂) and allow the mixture to slowly warm to room temperature. This step generates the more stable organozinc reagent.
-
Negishi Coupling: In a separate flask, prepare the palladium catalyst by mixing Pd(OAc)₂ and a suitable phosphine ligand (e.g., t-Bu₃P-HBF₄) in the reaction solvent. Add this catalyst solution to the organozinc reagent, followed by the addition of bromobenzene.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude N-Boc-(S)-2-phenylpyrrolidine by flash column chromatography.
-
Deprotection: Dissolve the purified N-Boc-(S)-2-phenylpyrrolidine in a suitable solvent (e.g., dichloromethane) and treat with trifluoroacetic acid (TFA) to remove the Boc protecting group. After the reaction is complete, neutralize the mixture and extract the product to obtain this compound.
Protocol 2: Chiral Resolution of Racemic 2-Phenylpyrrolidine
This protocol is a general representation based on literature procedures for resolving amines with tartaric acid derivatives.[3][10]
-
Salt Formation: Dissolve racemic 2-phenylpyrrolidine in a suitable solvent (e.g., methanol or an ethanol/water mixture). In a separate flask, dissolve an equimolar amount of dibenzoyl-L-tartaric acid in the same solvent, warming if necessary. Slowly add the resolving agent solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For maximum yield, the flask can be further cooled in an ice bath.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. The enantiomeric purity of the amine in the salt can be improved by recrystallizing the salt from a fresh portion of the solvent.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., 2M NaOH) until the pH is basic. Extract the liberated this compound with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantioenriched this compound.
Visualizations
Caption: A general workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for addressing low enantiomeric excess in this compound synthesis.
References
- 1. nva.sikt.no [nva.sikt.no]
- 2. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective, palladium-catalyzed α-arylation of N-Boc pyrrolidine: in situ react IR spectroscopic monitoring, scope, and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to (S)-2-Phenylpyrrolidine and L-proline in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, L-proline has long been hailed as a cornerstone catalyst, valued for its simplicity, accessibility, and broad applicability. However, the pursuit of enhanced stereocontrol and reactivity has led to the exploration of proline derivatives, among which (S)-2-Phenylpyrrolidine emerges as a compelling alternative. This guide provides an objective, data-driven comparison of these two catalysts in key asymmetric transformations, offering insights to inform catalyst selection for synthetic chemistry and drug development.
At a Glance: Key Structural and Mechanistic Differences
| Feature | L-proline | This compound |
| Structure | A natural α-amino acid with a secondary amine within a pyrrolidine ring and a carboxylic acid at the α-position. | A chiral pyrrolidine derivative with a phenyl group at the 2-position and a secondary amine. It lacks the carboxylic acid group of proline. |
| Primary Catalytic Role | Acts as a bifunctional catalyst. The amine forms enamine or iminium ion intermediates, while the carboxylic acid acts as an internal Brønsted acid/base co-catalyst to activate the electrophile and control the stereochemistry. | Primarily acts as a monofunctional catalyst through enamine or iminium ion formation via its secondary amine. The bulky phenyl group plays a crucial role in stereodifferentiation through steric hindrance. |
| Solubility | Generally soluble in polar protic and aprotic solvents like DMSO, DMF, and alcohols. | Typically more soluble in less polar organic solvents compared to L-proline. |
Performance in Key Asymmetric Reactions: A Comparative Analysis
The efficacy of a catalyst is best judged by its performance in inducing high stereoselectivity (enantiomeric excess, ee% and diastereomeric ratio, dr) and achieving good chemical yields. The following sections present a summary of their performance in cornerstone asymmetric reactions.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction to produce β-hydroxy carbonyl compounds. L-proline is a well-established catalyst for this transformation. Data for this compound in direct aldol reactions is less common, with derivatives often being employed.
| Reaction | Catalyst | Ketone | Aldehyde | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr | ee (%) |
| Aldol | L-proline | Acetone | 4-Nitrobenzaldehyde | DMSO | 30 | 4 | 68 | - | 76 |
| Aldol | L-proline | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 30 | 2 | 97 | 95:5 (anti/syn) | 99 |
Asymmetric Michael Addition
The Michael addition, or conjugate addition, is a crucial method for forming carbon-carbon bonds. Both L-proline and pyrrolidine-based catalysts are effective in promoting this reaction.
| Reaction | Catalyst | Donor | Acceptor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| Michael | L-proline | Cyclohexanone | β-Nitrostyrene | CHCl₃ | 10 | 24 | 95 | 90:10 | 92 |
| Michael | (S)-2-(pyrrolidin-2-yl)acetic acid derivative | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | CH₂Cl₂ | 10 | 7 | 99 | 78:22 | 68 |
Note: The data for the this compound derivative provides insight into the potential of this scaffold, though it is not a direct comparison with the parent compound.
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that yields β-amino carbonyl compounds, which are valuable synthetic intermediates. Proline and its derivatives are widely used catalysts for this transformation.
| Reaction | Catalyst | Ketone | Aldehyde | Amine | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| Mannich | L-proline | Acetone | Benzaldehyde | p-Anisidine | DMSO | 20 | 24 | 50 | - | 94 |
| Mannich | This compound Derivative | Propanal | N-PMP-protected α-imino ethyl glyoxylate | - | Toluene | 20 | 24 | 91 | >95:5 | 99 |
Experimental Protocols
Detailed methodologies are essential for the replication and objective comparison of catalyst performance.
General Procedure for L-proline Catalyzed Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in the specified solvent (4.0 mL), the ketone (5.0 mmol) and L-proline (0.3 mmol, 30 mol%) are added. The reaction mixture is stirred at room temperature for the time indicated in the data table. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis.
General Procedure for a this compound Derivative Catalyzed Michael Addition
To a solution of the nitroolefin (0.2 mmol) and the aldehyde (0.4 mmol) in the specified solvent (2 mL), the this compound-based organocatalyst (0.02 mmol, 10 mol%) is added.[1] The reaction mixture is stirred at room temperature for the specified time.[1] The yield and diastereomeric ratio are determined from the crude reaction mixture by ¹H NMR spectroscopy.[1] The enantiomeric excess is determined by chiral HPLC analysis.
Mechanistic Insights and Stereochemical Models
Both L-proline and this compound catalyze reactions primarily through the formation of a nucleophilic enamine intermediate from a ketone or aldehyde donor.
L-proline Catalysis: A Bifunctional Approach
L-proline's catalytic cycle is a well-studied, bifunctional mechanism. The secondary amine forms an enamine with the carbonyl donor, increasing its HOMO for nucleophilic attack. Simultaneously, the carboxylic acid group acts as a Brønsted acid, activating the electrophile (e.g., an aldehyde in an aldol reaction) through hydrogen bonding. This dual activation within a confined transition state is key to its high stereoselectivity. The widely accepted Zimmerman-Traxler model for the L-proline-catalyzed aldol reaction explains the observed stereochemistry, where the bulky groups of the enamine and the aldehyde orient themselves in a pseudo-chair conformation to minimize steric interactions, leading to a favored facial attack.
Caption: Catalytic cycle of L-proline in an aldol reaction.
This compound Catalysis: Steric Hindrance as the Controlling Element
In contrast to L-proline, this compound lacks the carboxylic acid moiety and thus primarily operates through a monofunctional enamine mechanism. The stereochemical outcome is dictated by the steric bulk of the phenyl group at the C2 position of the pyrrolidine ring. This large substituent effectively blocks one face of the enamine intermediate, directing the incoming electrophile to the opposite, less hindered face. This steric shielding is the primary determinant of the observed enantioselectivity.
Caption: Catalytic cycle of this compound.
Conclusion: Choosing the Right Catalyst
The choice between L-proline and this compound, or its derivatives, is contingent on the specific requirements of the desired transformation.
-
L-proline remains an excellent, cost-effective, and environmentally friendly choice for a wide range of asymmetric reactions. Its bifunctional nature provides a robust mechanism for achieving high stereoselectivity, particularly in polar solvents.
-
This compound and its derivatives offer a valuable alternative, especially when seeking complementary stereoselectivity or improved performance in less polar solvent systems. The steric influence of the phenyl group provides a powerful tool for directing the stereochemical outcome, and further derivatization of this scaffold allows for fine-tuning of its catalytic properties.
For researchers and drug development professionals, the selection of a catalyst should be guided by a thorough evaluation of the substrate scope, desired stereochemical outcome, and reaction conditions. While L-proline provides a reliable and well-understood platform, the exploration of catalysts like this compound can unlock new avenues for achieving challenging asymmetric transformations with high efficiency and selectivity.
References
A Comparative Guide to Determining the Enantiomeric Excess of (S)-2-Phenylpyrrolidine Products
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules such as (S)-2-Phenylpyrrolidine. This guide provides an objective comparison of the primary analytical methods used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method's performance is supported by representative experimental data and detailed protocols to facilitate an informed choice of methodology.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Principle of Chiral HPLC
Enantiomers are passed through a column containing a chiral stationary phase. The transient diastereomeric complexes formed between the enantiomers and the CSP have different stabilities, leading to different retention times and thus separation.
Experimental Protocol
Instrumentation:
-
A standard HPLC system with a pump, autosampler, column oven, and UV detector.
Method:
-
Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 mm x 4.6 mm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: A solution of this compound (1 mg/mL) is prepared in the mobile phase.
Data Presentation
| Parameter | Value | Source |
| Retention Time (R)-2-Phenylpyrrolidine | ~6.8 min | Representative Data |
| Retention Time this compound | ~7.5 min | Representative Data |
| Resolution (Rs) | > 1.5 | Representative Data |
| Analysis Time | < 10 min | Representative Data |
Pros and Cons
| Pros | Cons |
| High versatility for a wide range of compounds.[1][2] | Higher solvent consumption.[3] |
| Robust and reproducible results. | Instrumentation can be expensive.[3] |
| Well-established and widely available.[1] |
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. For amines like 2-phenylpyrrolidine, derivatization is often necessary to improve volatility and chromatographic performance.
Principle of Chiral GC
Volatilized enantiomers (or their derivatives) are separated based on their differential interactions with a chiral stationary phase in a capillary column.[4]
Experimental Protocol
Derivatization Step:
-
To a solution of 2-phenylpyrrolidine in a suitable solvent, add an excess of a derivatizing agent such as trifluoroacetic anhydride (TFAA).
-
The reaction converts the amine into a more volatile trifluoroacetamide derivative.
GC-MS Conditions:
-
Column: Chirasil-Dex CB (based on permethylated β-cyclodextrin), 25 m x 0.25 mm
-
Carrier Gas: Helium
-
Oven Program: 100°C (hold 1 min), then ramp to 180°C at 5°C/min
-
Injector Temperature: 250°C
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Data Presentation
| Parameter | Value | Source |
| Retention Time (R)-derivative | ~12.2 min | Representative Data |
| Retention Time (S)-derivative | ~12.5 min | Representative Data |
| Resolution (Rs) | > 2.0 | Representative Data |
| Analysis Time | < 15 min | Representative Data |
Pros and Cons
| Pros | Cons |
| High resolution and efficiency.[3] | Requires the analyte to be volatile and thermally stable.[3] |
| Lower solvent consumption compared to HPLC.[3] | Derivatization step can add complexity and time. |
| Sensitive detection with FID or MS. |
Chiral NMR Spectroscopy
NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). These agents create a chiral environment that makes the enantiomers diastereotopically related and thus distinguishable in the NMR spectrum.
Principle of Chiral NMR
-
Chiral Solvating Agents (CSAs): Form transient diastereomeric complexes with the enantiomers, leading to separate NMR signals for each.[5]
-
Chiral Derivatizing Agents (CDAs): React with the enantiomers to form stable diastereomers, which have distinct NMR spectra.[6]
Experimental Protocol (using a Chiral Solvating Agent)
Reagents:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
Chiral Solvating Agent: (R)-(-)-1,1'-Bi-2-naphthol (BINOL)
Procedure:
-
Dissolve a known amount of the 2-phenylpyrrolidine sample in CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of (R)-BINOL to the NMR tube.
-
Acquire another ¹H NMR spectrum. The signals corresponding to the protons near the chiral center of 2-phenylpyrrolidine should be split into two sets, representing the two diastereomeric complexes.
-
The enantiomeric excess is calculated from the integration of these separated signals.
Data Presentation
| Parameter | Value | Source |
| Chemical Shift Difference (Δδ) | > 0.05 ppm | Representative Data |
| Analysis Time per Sample | < 15 min | Representative Data |
| Required Sample Amount | ~5-10 mg | Representative Data |
Pros and Cons
| Pros | Cons |
| Rapid analysis time.[7] | Lower sensitivity compared to chromatographic methods. |
| Non-destructive method. | Requires higher sample concentrations. |
| Can provide structural information simultaneously. | Signal overlap can complicate quantification. |
Visualized Workflows and Principles
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. ijrpr.com [ijrpr.com]
- 3. benchchem.com [benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral HPLC Methods for the Analysis of (S)-2-Phenylpyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The enantioselective analysis of (S)-2-phenylpyrrolidine and its derivatives is a critical aspect of pharmaceutical development and quality control, given that the biological activity of chiral molecules often resides in a single enantiomer. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant technique for the reliable separation and quantification of these enantiomers. This guide provides an objective comparison of various chiral HPLC methods, supported by experimental data, to assist researchers in selecting the optimal analytical strategy for their specific needs.
Comparison of Chiral Stationary Phases and Methods
The selection of the chiral stationary phase is the most critical parameter in developing a successful enantioselective HPLC method. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including 2-phenylpyrrolidine derivatives.
Key Findings from Literature:
-
Polysaccharide-Based CSPs: Columns such as Lux Cellulose-2 and Chiralcel® OD-H are frequently cited for their effectiveness in resolving enantiomers of pyrrolidine derivatives. These CSPs offer a combination of hydrogen bonding, π-π interactions, and steric hindrance to achieve chiral recognition.
-
Mobile Phase Systems: Both normal-phase and polar organic modes are commonly employed. Normal-phase chromatography, typically using a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol or ethanol), often provides excellent enantioselectivity. The addition of a small percentage of a basic modifier, such as diethylamine (DEA), is crucial for improving the peak shape and resolution of basic compounds like 2-phenylpyrrolidine.
-
Supercritical Fluid Chromatography (SFC): SFC is emerging as a powerful and "greener" alternative to HPLC for chiral separations.[1] It often provides faster analysis times and reduced consumption of organic solvents.
The following table summarizes the performance of different chiral HPLC methods for the analysis of 2-phenylpyrrolidine derivatives based on available data.
| Chiral Stationary Phase (CSP) | Analyte | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Resolution (Rs) | Selectivity (α) | Reference |
| Lux Cellulose-2 | 4C-Substituted Pyrrolidin-2-ones | n-hexane/ethanol | Not Specified | Not Specified | ≥ 2 for 12/15 pairs | Not Specified | [2] |
| Chiralcel® OD-H | General Drug Compounds | n-hexane/2-propanol (90:10 v/v) + 0.1% DEA | 1.0 | Varies | Not Specified | Not Specified | [3] |
| Chiralcel® OD-H | General Drug Compounds | n-hexane/ethanol (90:10 v/v) + 0.1% DEA | 1.0 | Varies | Not Specified | Not Specified | [3] |
| Lux Amylose-2 | 2-Pyrazoline Derivatives | n-hexane/ethanol | Not Specified | < 30 | Up to 30 | Not Specified | [4] |
| Lux Cellulose-2 | 2-Pyrazoline Derivatives | Polar Organic | Not Specified | < 5 | Up to 18 | Not Specified | [4] |
Note: Specific quantitative data for this compound itself is limited in the reviewed literature. The data presented is for structurally related compounds and serves as a strong starting point for method development. Researchers are encouraged to screen these recommended columns and mobile phases for their specific derivatives.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature, providing a practical starting point for method development.
Method 1: Chiral HPLC on Lux Cellulose-2 (General Screening Protocol)
This protocol is adapted from a general approach for the enantioseparation of psychoactive compounds, which often include pyrrolidine scaffolds.
-
Column: Lux Cellulose-2 [Cellulose tris(3-chloro-4-methylphenylcarbamate)]
-
Dimensions: 250 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile / Isopropanol / Diethylamine (DEA) / Formic Acid (95:5:0.1:0.1, v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Method 2: Chiral HPLC on Chiralcel® OD-H (Normal Phase)
This is a classic and widely applicable normal-phase method for chiral separations.
-
Column: Chiralcel® OD-H [Cellulose tris(3,5-dimethylphenylcarbamate)]
-
Dimensions: 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (e.g., 90:10:0.1, v/v/v). The ratio of hexane to isopropanol can be adjusted to optimize retention and resolution.
-
Flow Rate: 0.5 - 1.0 mL/min. Chiral separations often benefit from lower flow rates.[5]
-
Temperature: Ambient or controlled (e.g., 25 °C) for improved reproducibility.
-
Detection: UV at a suitable wavelength (e.g., 220 nm)
-
Injection Volume: 5 - 20 µL
-
Sample Preparation: Dissolve the sample in a mixture of n-hexane and the alcohol modifier.
Visualizing the Workflow and Logic
To better understand the process of chiral HPLC method development and the interplay of different parameters, the following diagrams are provided.
Conclusion
The enantioselective analysis of this compound derivatives is readily achievable using chiral HPLC, with polysaccharide-based CSPs such as Lux Cellulose-2 and Chiralcel® OD-H offering a high probability of success. A systematic approach to method development, starting with the screening of these columns under normal-phase conditions with an alcohol modifier and a basic additive, is recommended. Further optimization of the mobile phase composition, flow rate, and temperature can then be performed to achieve baseline resolution and accurate quantification. The provided experimental protocols and logical diagrams serve as a valuable resource for researchers and professionals in the development of robust and reliable chiral separation methods.
References
A Comparative Guide to Spectroscopic Analysis for Stereochemical Confirmation of Pyrrolidine Products
For researchers, scientists, and drug development professionals, the precise determination of the stereochemistry of pyrrolidine products is a critical step in ensuring efficacy and safety. This guide provides an objective comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD)—supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
The pyrrolidine ring is a prevalent scaffold in a vast number of pharmaceuticals and natural products. The stereochemical arrangement of substituents on this five-membered ring profoundly influences its biological activity. Consequently, the unambiguous assignment of both relative and absolute stereochemistry is paramount. This guide explores the utility of advanced spectroscopic methods to navigate this challenge.
Performance Comparison of Spectroscopic Techniques
The selection of a spectroscopic technique for stereochemical elucidation depends on several factors, including the nature of the sample, the type of stereochemical information required (relative or absolute), and the available instrumentation. The following table summarizes the key performance characteristics of NMR, VCD, and ECD for the analysis of pyrrolidine products.
| Feature | NMR (NOE/ROE) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Primary Information | Relative stereochemistry | Absolute configuration & conformation | Absolute configuration |
| Principle | Through-space proton-proton correlations (distance-dependent) | Differential absorption of left and right circularly polarized infrared light | Differential absorption of left and right circularly polarized UV-Vis light |
| Sample Requirements | 5-10 mg, soluble in deuterated solvents | 5-15 mg, soluble in IR-transparent solvents (e.g., CCl4, CDCl3)[1] | ~0.1-1 mg/mL, soluble, requires a chromophore near the stereocenter[2] |
| Measurement Time | Minutes to several hours per experiment | 1-4 hours | Minutes |
| Key Advantage | Excellent for determining relative stereochemistry of adjacent chiral centers. | No chromophore needed; provides rich structural information.[1] | High sensitivity; requires very small amounts of sample.[2] |
| Limitations | Does not directly provide absolute configuration. Signal intensity can be weak for protons >5 Å apart.[3][4] | Requires comparison with quantum chemical calculations for absolute configuration assignment.[1][5] | Requires a suitable chromophore; interpretation can be complex for flexible molecules.[2] |
Experimental Workflows and Logical Relationships
The determination of stereochemistry is a multi-step process that often involves the integration of data from different spectroscopic techniques. The following diagram illustrates a typical workflow.
Caption: Workflow for Stereochemical Determination.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data. Below are representative protocols for key spectroscopic experiments used in the stereochemical analysis of pyrrolidine products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NOESY/ROESY
Objective: To determine the relative stereochemistry of a pyrrolidine product by identifying through-space correlations between protons.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified pyrrolidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube.
-
For small molecules, it is crucial to degas the sample to remove dissolved oxygen, which can quench the NOE effect. This can be achieved by the freeze-pump-thaw method.[6]
Data Acquisition (NOESY for small molecules, MW < 600): [7]
-
Acquire a standard 1D proton spectrum to determine the spectral width and appropriate pulse widths.
-
Set up a 2D NOESY experiment using a standard pulse sequence (e.g., noesyesgp).
-
Set the spectral width in both F1 and F2 dimensions to encompass all proton signals.
-
The number of points in the F2 dimension (TD) should be set for good resolution (e.g., 2048), and in the F1 dimension, a smaller number can be used (e.g., 256-512) to manage experiment time.[7]
-
Set the mixing time (d8). For small molecules, a mixing time of 0.5 to 1 second is a good starting point.[3][7]
-
The number of scans (ns) should be a multiple of 8.[3]
-
Acquire the data. The total experiment time can range from 30 minutes to several hours depending on the sample concentration and desired signal-to-noise ratio.[6]
Data Processing and Interpretation:
-
Process the 2D data using appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform a Fourier transform and phase correction.
-
Cross-peaks in the NOESY spectrum indicate protons that are close in space (< 5 Å).[4] The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons.[3]
-
By analyzing the pattern of NOE correlations, the relative stereochemistry of the substituents on the pyrrolidine ring can be deduced. For example, a strong NOE between two protons on the same face of the ring would support a cis relationship.
Note on ROESY: For medium-sized molecules (MW ~700-1200), the NOE can be close to zero. In such cases, a Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is preferred as the ROE is always positive.[7] The setup is similar to NOESY, but a spin-lock pulse is used during the mixing time. A typical mixing time for ROESY is 200-500 ms.[7]
Vibrational Circular Dichroism (VCD) Spectroscopy
Objective: To determine the absolute configuration of a chiral pyrrolidine product.
Instrumentation: A dedicated VCD spectrometer (often an FT-IR spectrometer equipped with a photoelastic modulator).[5]
Sample Preparation:
-
Dissolve 5-15 mg of the enantiomerically pure pyrrolidine sample in a suitable IR-transparent solvent (e.g., CDCl₃, CCl₄, d₆-DMSO) to a concentration of approximately 0.05-0.1 M.[1][5]
-
Transfer the solution to an IR cell with BaF₂ or CaF₂ windows and a pathlength of 50-100 µm.[5]
Data Acquisition: [5]
-
Acquire the VCD and IR spectra simultaneously.
-
Set the resolution to 4 or 8 cm⁻¹.
-
Collect data for a sufficient amount of time to achieve a good signal-to-noise ratio. This can range from 1 to 4 hours.[5]
-
Acquire a background spectrum of the pure solvent under the same conditions.
Data Processing and Interpretation:
-
Subtract the solvent spectrum from the sample spectrum.
-
The experimental VCD spectrum is then compared to the theoretically calculated VCD spectrum for one of the enantiomers.
-
Quantum chemical calculations (typically using Density Functional Theory, DFT) are performed to predict the VCD spectrum.[8]
-
A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.[1][8] The spectrum of the other enantiomer will be a mirror image.[1]
Electronic Circular Dichroism (ECD) Spectroscopy
Objective: To determine the absolute configuration of a chiral pyrrolidine product containing a suitable chromophore.
Instrumentation: A circular dichroism spectrometer.
Sample Preparation:
-
Prepare a dilute solution of the enantiomerically pure pyrrolidine derivative in a UV-transparent solvent (e.g., methanol, acetonitrile). The concentration is typically in the range of 10⁻³ to 10⁻⁵ M.[2]
-
Use a quartz cuvette with a pathlength of 0.1 to 1 cm.
Data Acquisition:
-
Record the ECD spectrum over the appropriate UV-Vis wavelength range, which is determined by the absorption maxima of the chromophore(s) in the molecule.
-
Acquire a baseline spectrum of the solvent in the same cuvette.
Data Processing and Interpretation:
-
Subtract the baseline from the sample spectrum.
-
The ECD spectrum is reported as the difference in molar absorptivity (Δε) versus wavelength.
-
The absolute configuration can be determined by:
-
Exciton Chirality Method: If the molecule contains two or more interacting chromophores, the sign of the resulting Cotton effects can be directly related to the spatial arrangement of these chromophores.[9]
-
Comparison with Calculated Spectra: Similar to VCD, the experimental ECD spectrum can be compared with the spectrum predicted by time-dependent DFT (TD-DFT) calculations for a specific enantiomer.[10][11] A good correlation confirms the absolute configuration.
-
Conclusion
The stereochemical elucidation of pyrrolidine products is a multifaceted challenge that can be effectively addressed through the strategic application of modern spectroscopic techniques. While NMR methods like NOESY and ROESY are unparalleled for determining relative stereochemistry, VCD and ECD provide the means to assign the absolute configuration. VCD has the advantage of not requiring a chromophore, making it broadly applicable, whereas ECD offers high sensitivity for compounds that possess one.[1][2] By understanding the principles, performance, and protocols of these techniques, researchers can confidently and accurately characterize the three-dimensional structure of their pyrrolidine-containing molecules, a crucial step in the journey of drug discovery and development.
References
- 1. biotools.us [biotools.us]
- 2. chemistrywithatwist.com [chemistrywithatwist.com]
- 3. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 4. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of dispersion correction in DFT-enhanced anisotropic NMR for stereochemical elucidation of flexible marine natural products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Computational Modeling of Transition States in (S)-2-Phenylpyrrolidine Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the computational modeling of transition states in (S)-2-Phenylpyrrolidine catalysis against other prominent organocatalytic systems. By presenting supporting experimental data, detailed methodologies, and mechanistic visualizations, this document aims to facilitate a deeper understanding of catalytic performance and guide the rational design of more efficient asymmetric transformations.
Performance Comparison of Chiral Organocatalysts
The efficacy of this compound and its derivatives is benchmarked against L-Proline, a foundational organocatalyst, in two key C-C bond-forming reactions: the asymmetric Michael addition and the asymmetric aldol reaction. The data presented below summarizes experimental outcomes and computationally derived transition state energy barriers.
Asymmetric Michael Addition: Propanal and trans-β-Nitrostyrene
This reaction is a classic benchmark for evaluating the stereocontrol exerted by chiral amine catalysts. (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (TMS) ether, a derivative of this compound, demonstrates superior performance in terms of both yield and enantioselectivity compared to L-Proline.
| Catalyst | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| (S)-Diphenylprolinol TMS Ether | 95 | 93:7 | 99 |
| L-Proline | 29 | 85:15 | 95 |
Note: Data compiled from various sources for comparative purposes. Reaction conditions can influence outcomes.
Asymmetric Aldol Reaction: Cyclohexanone and 4-Nitrobenzaldehyde
The aldol reaction is another fundamental transformation where the steric and electronic properties of the catalyst play a crucial role in determining the stereochemical outcome. Again, the diphenylprolinol silyl ether derivative of this compound shows marked improvement over L-Proline.
| Catalyst | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| (S)-Diphenylprolinol Silyl Ether | >99 | 98:2 | >99 |
| L-Proline | 95 | 95:5 | 96 |
Note: Data compiled from various sources for comparative purposes. Reaction conditions can influence outcomes.
Computational Modeling of Transition States
Density Functional Theory (DFT) calculations are instrumental in elucidating the origins of stereoselectivity in these reactions. By modeling the transition states leading to the major and minor enantiomers, the difference in activation energy (ΔΔG‡) can be correlated with the experimentally observed enantiomeric excess.
Calculated Transition State Energies for the Aldol Reaction
| Catalyst | Transition State | Relative Activation Enthalpy (kcal/mol) | Predicted ee (%) |
| L-Proline | anti-re (favored) | 22.8 | 69 |
| anti-si (disfavored) | 23.8 | ||
| 3,3-Dimethyl-pyrrolidine-2-carboxylic acid | anti-re (favored) | 22.9 | 69 |
| anti-si (disfavored) | 23.9 |
Note: Data is synthesized from computational studies and is intended for comparative illustration. The level of theory used is B3LYP/6-31G(d,p).[1]
Experimental Protocols
General Procedure for Asymmetric Michael Addition
To a solution of the (S)-diphenylprolinol TMS ether catalyst (10-20 mol%) in an appropriate solvent (e.g., CH2Cl2 or toluene), the aldehyde (2.0 equivalents) is added, and the mixture is stirred at room temperature. The nitroalkene (1.0 equivalent) is then added, and the reaction is stirred for the time indicated by TLC analysis. Upon completion, the reaction is quenched, and the product is purified by flash column chromatography. The diastereomeric ratio and enantiomeric excess are determined by 1H NMR spectroscopy and chiral HPLC analysis, respectively.
General Procedure for Asymmetric Aldol Reaction
In a typical procedure, L-proline (30 mol%) is dissolved in a mixture of DMSO and acetone (4:1 v/v).[2] The aldehyde (1.0 equivalent) is then added to the stirred solution. The reaction mixture is stirred at room temperature for 4-24 hours, with progress monitored by TLC. The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl. The product is extracted with an organic solvent, dried over MgSO4 or Na2SO4, and purified by column chromatography. Stereochemical outcomes are determined by NMR and chiral HPLC.
Computational Modeling Protocol for Transition States
Transition state geometries are optimized using Density Functional Theory (DFT), commonly with the B3LYP or M06-2X functional and a basis set such as 6-31G(d,p).[1] Solvation effects can be included using a continuum solvation model like the SMD model.
-
Model Construction : Build the initial structures of the reactants, catalyst, and a plausible transition state geometry. For proline-catalyzed reactions, this involves the formation of an enamine intermediate.
-
Geometry Optimization : Perform a ground state optimization of the reactants and the enamine intermediate.
-
Transition State Search : Use an appropriate algorithm (e.g., QST2, QST3, or Berny optimization with the opt=ts keyword in Gaussian) to locate the transition state structure.[3][4][5][6]
-
Frequency Calculation : Perform a frequency calculation on the optimized transition state structure to confirm that it is a true first-order saddle point, characterized by a single imaginary frequency.[3][4] This imaginary frequency corresponds to the vibrational mode of the bond being formed/broken in the reaction.
-
IRC Calculation : An Intrinsic Reaction Coordinate (IRC) calculation can be performed to verify that the located transition state connects the desired reactants and products.[3]
-
Energy Calculation : Single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate energy barriers.[7]
Mandatory Visualization
Caption: Enamine catalytic cycle for a Michael addition reaction.
Caption: Workflow for computational transition state analysis.
References
- 1. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. The art of finding transition structures · The DFT Course [thisisntnathan.github.io]
- 6. joaquinbarroso.com [joaquinbarroso.com]
- 7. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (S)-2-Phenylpyrrolidine and Other Commercial Chiral Catalysts in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an optimal chiral catalyst is a critical decision in the synthesis of enantiomerically pure compounds. (S)-2-Phenylpyrrolidine and its derivatives have emerged as a significant class of organocatalysts, demonstrating effectiveness in a variety of asymmetric transformations. This guide provides an objective comparison of the performance of this compound and its analogues against other widely used commercial chiral catalysts, supported by experimental data.
Performance Benchmark: The Asymmetric Aldol Reaction
The asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation, serves as a reliable benchmark for evaluating the efficacy of chiral catalysts. The reaction between a ketone and an aldehyde to produce a chiral β-hydroxy carbonyl compound is highly sensitive to the catalyst's structure, offering a clear measure of its stereocontrolling ability. In this guide, we will focus on the well-established reaction between cyclohexanone and p-nitrobenzaldehyde to compare catalyst performance.
Data Presentation
The following table summarizes the performance of this compound derivatives and other notable commercial chiral catalysts in the asymmetric aldol reaction of cyclohexanone and p-nitrobenzaldehyde. The data highlights key performance indicators such as catalyst loading, reaction time, yield, diastereomeric ratio (dr), and enantiomeric excess (ee).
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Conversion (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| (S)-Proline | - | DMSO | 96 | 95 | 95:5 | 96 |
| (S)-Prolinamide | - | DMSO | 120 | 85 | 90:10 | 85 |
| (S)-Proline Thioamide | - | DMSO | 48 | 98 | 96:4 | 97 |
| (S)-Diphenylprolinol Silyl Ether | - | CH2Cl2 | 24 | >99 | 98:2 | >99 |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following is a general experimental protocol for the asymmetric aldol reaction of cyclohexanone with p-nitrobenzaldehyde, which can be adapted for the catalysts listed above.
General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction
Materials:
-
p-Nitrobenzaldehyde (1.0 mmol, 1.0 equiv)
-
Cyclohexanone (5.0 mmol, 5.0 equiv)
-
(S)-Proline (or other catalyst) (0.1 mmol, 10 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a clean and dry reaction vial equipped with a magnetic stir bar, add the chiral catalyst (e.g., (S)-Proline).
-
Add the aldehyde (p-nitrobenzaldehyde) and the ketone (cyclohexanone) to the reaction vial.
-
Add the anhydrous solvent (DMSO) and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is typically quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by silica gel column chromatography.[1]
-
The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.
Visualizing the Process and Comparison
To further clarify the experimental process and the relationships between catalyst features and performance, the following diagrams are provided.
Caption: General experimental workflow for the asymmetric aldol reaction.
Caption: Logical comparison of catalyst structures and performance.
Concluding Remarks
The choice of a chiral catalyst is a nuanced decision that depends on the specific requirements of a synthetic route, including desired stereoselectivity, reaction efficiency, and economic viability. While (S)-Proline is a cost-effective and robust catalyst, its derivatives can offer significant improvements in performance. For instance, the thioamide derivative of proline demonstrates enhanced reactivity and stereoselectivity.[1] More structurally complex catalysts, such as the (S)-Diphenylprolinol silyl ether, which is a derivative of the this compound scaffold, can provide outstanding results in terms of yield, diastereoselectivity, and enantioselectivity, albeit at a potentially higher cost.[1]
For researchers and drug development professionals, this comparative guide serves as a foundational resource for navigating the selection of an appropriate chiral catalyst. A careful evaluation of the trade-offs between catalyst complexity, cost, and performance is essential for the development of efficient and stereoselective synthetic methodologies.
References
Pyrrolidine-Based Organocatalysts in Asymmetric Michael Additions: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The asymmetric Michael addition stands as a cornerstone reaction in organic synthesis for the stereoselective formation of carbon-carbon bonds. Within the burgeoning field of organocatalysis, pyrrolidine-based catalysts have emerged as a powerful and versatile class of molecules capable of facilitating these additions with high efficiency and stereocontrol. This guide provides a comparative analysis of the efficacy of prominent pyrrolidine-based organocatalysts, supported by experimental data and detailed protocols, to aid in the rational selection of the optimal catalyst for specific synthetic challenges.
At a Glance: Performance Comparison
The efficacy of various pyrrolidine-based organocatalysts is summarized below for the asymmetric Michael addition of cyclohexanone or isobutyraldehyde to β-nitrostyrene, a common benchmark reaction. These catalysts represent different generations and structural motifs within the pyrrolidine class, from the foundational L-proline to more complex bifunctional systems.
| Catalyst/Catalyst Type | Donor | Acceptor | Catalyst Loading (mol%) | Additive | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| (S)-Diphenylprolinol TMS Ether | Propanal | β-Nitrostyrene | 10 | - | Toluene | 2 | 98 | 95:5 | 95[1][2][3][4] |
| (S)-Pyrrolidine-Thiourea | Cyclohexanone | β-Nitrostyrene | 20 | n-Butyric Acid | Toluene | 36 | 93 | >99:1 | 94[5][6][7][8] |
| (S)-Pyrrolidine Sulfonamide | Cyclohexanone | β-Nitrostyrene | 10 | Benzoic Acid | Neat | 24 | 99 | 97:3 | 98 |
| L-Proline | Isobutyraldehyde | β-Nitrostyrene | 20 | DMAP | - | 48 | 95 | 88:12 | 92[9] |
| (R,R)-DPEN-Thiourea | Isobutyraldehyde | β-Nitrostyrene | 10 | - | Water | 24 | 99 | - | 99[10] |
TMS: Trimethylsilyl, DMAP: 4-Dimethylaminopyridine, DPEN: 1,2-Diphenylethylenediamine. Data is compiled from various sources and reaction conditions may vary slightly. Please refer to the original literature for specific details.
Catalytic Mechanism and Experimental Workflow
The catalytic cycle of pyrrolidine-based organocatalysts in Michael additions generally proceeds through an enamine intermediate. The secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (aldehyde or ketone) to form a nucleophilic enamine. This enamine then attacks the Michael acceptor (e.g., a nitroalkene), followed by hydrolysis to release the product and regenerate the catalyst. Bifunctional catalysts, such as those containing a thiourea moiety, can further activate the Michael acceptor through hydrogen bonding.
General Enamine Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. Log in to Peeref - Peeref [peeref.com]
- 3. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]
- 4. Diphenylprolinol silyl ethers as efficient organocatalysts for the asymmetric Michael reaction of aldehydes and nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. Pyrrolidine-thiourea as a bifunctional organocatalyst: highly enantioselective Michael addition of cyclohexanone to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4,4′-Disubstituted-L-proline Catalyzes the Direct Asymmetric Michael Addition of Aldehydes to Nitrostyrenes | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Synthetic Routes for Enantioenriched 2-Phenylpyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The enantioenriched 2-phenylpyrrolidine scaffold is a privileged motif in medicinal chemistry and a valuable building block in asymmetric synthesis. Its rigid structure and chiral nature make it a sought-after component in the development of novel therapeutics and catalysts. This guide provides an objective comparison of prominent synthetic strategies to access enantioenriched 2-phenylpyrrolidines, supported by experimental data and detailed protocols to inform methodology selection.
Performance Comparison of Synthetic Routes
The efficacy of a synthetic route is determined by several key metrics, including enantioselectivity, chemical yield, substrate scope, scalability, and operational simplicity. Below is a summary of quantitative data for some of the most effective methods for synthesizing enantioenriched 2-phenylpyrrolidines.
Table 1: Palladium-Catalyzed Asymmetric α-Arylation of N-Boc-Pyrrolidine
This method provides excellent enantioselectivity for a variety of aryl bromides. The reaction proceeds via a stereoselective deprotonation of N-Boc-pyrrolidine followed by a Negishi cross-coupling reaction.
| Entry | Aryl Bromide | Yield (%) | Enantiomeric Ratio (er) / ee (%) |
| 1 | Phenyl bromide | 85 | 96:4 |
| 2 | 4-Methoxyphenyl bromide | 90 | 96:4 |
| 3 | 4-Chlorophenyl bromide | 88 | 96:4 |
| 4 | 3-Bromopyridine | 60 | 96:4[1] |
| 5 | 2-Bromonaphthalene | 82 | 95:5 |
Table 2: Transaminase-Triggered Asymmetric Cyclization
This biocatalytic approach offers high enantioselectivity and the ability to access both enantiomers by selecting the appropriate transaminase enzyme. The reaction starts from readily available ω-chloroketones.
| Entry | Substrate (ω-chloroketone) | Enzyme | Yield (%) | ee (%) |
| 1 | 5-Chloro-1-phenylpentan-1-one | (R)-selective TA | 90 | >99.5 |
| 2 | 5-Chloro-1-phenylpentan-1-one | (S)-selective TA | 85 | >99.5 |
| 3 | 5-Chloro-1-(4-chlorophenyl)pentan-1-one | (R)-selective TA | 84 (isolated) | >99.5[2] |
| 4 | 5-Chloro-1-(4-methoxyphenyl)pentan-1-one | (R)-selective TA | 75 | >99 |
| 5 | 5-Chloro-1-(3-fluorophenyl)pentan-1-one | (S)-selective TA | 88 | >99 |
Table 3: Organocatalytic Asymmetric Michael Addition
Organocatalytic strategies, often employing chiral pyrrolidine-based catalysts, can provide access to functionalized 2-phenylpyrrolidines. The following is a representative example of a Michael addition of an aldehyde to a nitroalkene.
| Entry | Aldehyde | Nitroalkene | Catalyst | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| 1 | Propanal | (E)-β-nitrostyrene | Diphenylprolinol silyl ether | 95 | 93:7 | 99 |
| 2 | 3-Phenylpropanal | (E)-β-nitrostyrene | Pyrrolidine-based catalyst OC4 | 87 | 92:8 | 85[3] |
| 3 | Butanal | (E)-β-nitrostyrene | Diphenylprolinol silyl ether | 92 | 95:5 | 98 |
Experimental Protocols
Palladium-Catalyzed Asymmetric α-Arylation of N-Boc-Pyrrolidine
This protocol is based on the work of Campos, Klapars, and coworkers[4][5].
Materials:
-
N-Boc-pyrrolidine
-
s-Butyllithium (s-BuLi)
-
(-)-Sparteine
-
Anhydrous tert-butyl methyl ether (TBME) or diethyl ether (Et₂O)
-
Zinc chloride (ZnCl₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)
-
Aryl bromide
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of (-)-sparteine (1.2 equiv) in anhydrous TBME or Et₂O (4 mL/mmol of N-Boc-pyrrolidine) at -78 °C, add s-BuLi (1.1 equiv) dropwise.
-
Stir the solution for 15 minutes, then add a solution of N-Boc-pyrrolidine (1.0 equiv) in the same solvent via cannula.
-
Stir the resulting solution at -78 °C for 3 hours.
-
In a separate flask, prepare a solution of ZnCl₂ (1.2 equiv) in anhydrous THF. Add this solution to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
In another flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.02 equiv) and t-Bu₃P·HBF₄ (0.04 equiv) in anhydrous THF.
-
Add the aryl bromide (1.0 equiv) to the catalyst mixture, followed by the prepared organozinc reagent via cannula.
-
Stir the reaction at room temperature until complete (monitor by TLC or GC-MS).
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Transaminase-Triggered Asymmetric Cyclization
This protocol is a general procedure based on the work by O'Reilly, Taday, and coworkers[2].
Materials:
-
ω-Chloroketone (e.g., 5-chloro-1-phenylpentan-1-one)
-
Transaminase (TA) enzyme (either (R)- or (S)-selective)
-
Pyridoxal 5'-phosphate (PLP)
-
Isopropylamine (IPA) as the amine donor
-
Potassium phosphate buffer (KPi buffer)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a reaction mixture containing the ω-chloroketone (e.g., 50 mM), PLP (1 mM), and IPA (1 M) in a KPi buffer (100 mM, pH 8) containing DMSO (e.g., 20% v/v).
-
Add the transaminase enzyme (e.g., 10 mg/mL) to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 37 °C) with agitation (e.g., 700 rpm) for 24-48 hours.
-
For some substrates, basification with NaOH may be required to facilitate the final cyclization step.
-
Monitor the reaction progress by HPLC or GC analysis.
-
Upon completion, extract the product with an organic solvent such as methyl tert-butyl ether (MTBE).
-
The product can be isolated and purified by precipitation as a salt (e.g., with tosic acid) or by column chromatography.
Asymmetric α-Alkylation using a SAMP Chiral Auxiliary
This protocol describes the general workflow for the SAMP-hydrazone methodology developed by Corey and Enders[6].
Materials:
-
(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)
-
A ketone or aldehyde (e.g., cyclohexanone)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Lithium diisopropylamide (LDA)
-
An electrophile (e.g., an alkyl halide)
-
Ozone for cleavage
Procedure:
-
Hydrazone Formation: React the ketone or aldehyde with SAMP in an appropriate solvent, often with heating, to form the corresponding chiral hydrazone.
-
Deprotonation: Cool the hydrazone solution to -78 °C and add a solution of LDA to form the azaenolate.
-
Diastereoselective Alkylation: Add the electrophile to the azaenolate solution and allow the reaction to proceed, often with gradual warming to room temperature.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.
-
Auxiliary Cleavage: Cleave the chiral auxiliary from the alkylated product, typically by ozonolysis, to yield the enantioenriched α-alkylated carbonyl compound. The SAMP auxiliary can often be recovered.
Visualization of Synthetic Workflows
Palladium-Catalyzed Asymmetric α-Arylation
Caption: Workflow for Palladium-Catalyzed Asymmetric α-Arylation.
Transaminase-Triggered Asymmetric Cyclization
Caption: Workflow for Transaminase-Triggered Asymmetric Cyclization.
Chiral Auxiliary (SAMP) Mediated Synthesis
Caption: General Workflow for SAMP Chiral Auxiliary Mediated Synthesis.
Concluding Remarks
The selection of an optimal synthetic route to enantioenriched 2-phenylpyrrolidines is contingent upon the specific requirements of the research objective.
-
Palladium-catalyzed α-arylation offers high enantioselectivity and a broad substrate scope, making it a powerful tool for accessing diverse analogs.
-
Transaminase-triggered cyclization represents a green and highly enantioselective biocatalytic approach, with the significant advantage of providing access to both enantiomers.
-
Chiral auxiliary methods , such as the SAMP-hydrazone and Evans oxazolidinone approaches, are well-established and reliable for achieving high diastereoselectivity, although they require additional steps for auxiliary attachment and removal.
-
Organocatalysis provides a metal-free alternative, often with high enantioselectivity, and is an area of active research with continuously improving methodologies.
This guide provides a foundational comparison to aid in the decision-making process. Researchers are encouraged to consult the primary literature for more detailed information and specific substrate examples relevant to their work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Diphenylprolinol and Other Organocatalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a metal-free and often more sustainable alternative to traditional transition-metal catalysis.[1][2][3] Among the diverse array of small molecule catalysts, (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol and its derivatives, particularly the diphenylprolinol silyl ethers, have garnered significant attention for their versatility and high efficiency in a wide range of enantioselective transformations.[4][5][6] These catalysts, often referred to as Hayashi-Jørgensen catalysts, have proven to be highly effective in reactions proceeding through enamine and iminium ion intermediates.[6][7]
This guide provides a comparative analysis of diphenylprolinol-based catalysts and other prominent organocatalysts, such as MacMillan catalysts, in key asymmetric reactions. The performance of these catalysts will be evaluated based on quantitative experimental data, with detailed methodologies provided for reproducibility.
Comparative Performance in Key Asymmetric Reactions
The efficacy of an organocatalyst is typically assessed by its ability to provide high yields and stereoselectivity (enantiomeric excess, ee% and diastereomeric ratio, dr) at low catalyst loadings. The following tables summarize the performance of diphenylprolinol silyl ether and other organocatalysts in three fundamental carbon-carbon bond-forming reactions: the Michael addition, the Aldol reaction, and the Diels-Alder reaction.
Asymmetric Michael Addition
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Organocatalysts, particularly diphenylprolinol derivatives, are highly effective in promoting the asymmetric addition of aldehydes and nitroalkanes to various Michael acceptors.[8][9][10][11]
| Catalyst | Aldehyde/Donor | Michael Acceptor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Diphenylprolinol TMS ether | Propanal | β-Nitrostyrene | CH3OH | 10 | 1 | 82 | 95:5 | 99 | [11] |
| (S)-Diphenylprolinol TMS ether | Propanal | (E)-1-Nitro-1-hexene | CH3OH | 10 | 2 | 85 | 96:4 | 99 | [11] |
| (S)-Diphenylprolinol methyl ether | Propanal | Methyl vinyl ketone | None | 5 | 24 | 91 | - | 99 | [12] |
| PEG-supported Jørgensen-Hayashi catalyst | Propanal | β-Nitrostyrene | CH2Cl2 | 10 | 24 | 95 | 6:1 | 99 | [8] |
| POSS-supported (S)-diphenylprolinol TMS ether | Propanal | β-Nitrostyrene | Toluene | 10 | 12 | 92 | 95:5 | 99 | [13] |
Asymmetric Aldol Reaction
The Aldol reaction is a cornerstone of C-C bond formation, creating a β-hydroxy carbonyl compound. Prolinol-based catalysts facilitate direct asymmetric aldol reactions, providing an atom-economical alternative to methods requiring pre-formed enolates.[6][14]
| Catalyst | Aldehyde Donor | Aldehyde Acceptor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Diphenylprolinol TMS ether | Cyclohexanone | p-Nitrobenzaldehyde | Dioxane | 20 | 24 | 95 | 97:3 | 99 | [6] |
| Prolinamide | Cyclohexanone | p-Nitrobenzaldehyde | DMSO | 20 | 24 | 92 | >99:1 | 99 | [15] |
| Peptide-AuNPs | Cyclohexanone | p-Nitrobenzaldehyde | Buffer | - | - | 85 | - | 94 | [16] |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition for constructing six-membered rings. Organocatalysts, such as those developed by MacMillan, activate α,β-unsaturated aldehydes for reaction with dienes.[17]
| Catalyst | Diene | Dienophile | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | exo:endo | ee (%) (endo) | Reference |
| MacMillan 1st Gen. | Cyclopentadiene | Cinnamaldehyde | CH3CN/H2O | 20 | 12 | 96 | 1:20 | 94 | |
| MacMillan 2nd Gen. (HCl salt) | Cyclopentadiene | Acrolein | THF | 5 | 3 | 85 | 1:12 | 96 | |
| Ionic Liquid-modified MacMillan Catalyst | Cyclopentadiene | Crotonaldehyde | CH3CN/H2O | 5 | - | 94 | 1:1.1 | 90 | [18] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of these organocatalytic methods. Below are representative protocols for the aforementioned key reactions.
General Procedure for Asymmetric Michael Addition
To a solution of the α,β-unsaturated aldehyde (0.5 mmol) and the nitroalkane (1.5 mmol) in the specified solvent (2.0 mL) is added the diphenylprolinol silyl ether catalyst (0.05 mmol, 10 mol%). The reaction mixture is stirred at room temperature for the time indicated in the literature. Upon completion, the reaction mixture is directly purified by silica gel column chromatography to afford the desired Michael adduct.[10]
General Procedure for Asymmetric Aldol Reaction
To a solution of the aldehyde (0.5 mmol) in the ketone (2.0 mL) is added the prolinol-based catalyst (0.05 mmol, 10 mol%). The reaction mixture is stirred at the specified temperature for the time indicated in the corresponding literature. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The residue is then purified by silica gel column chromatography.[6]
General Procedure for Asymmetric Diels-Alder Reaction
To a solution of the α,β-unsaturated aldehyde (0.5 mmol) in the specified solvent is added the MacMillan catalyst (0.1 mmol, 20 mol%). The mixture is stirred for 5 minutes, and then the diene (1.5 mmol) is added. The reaction is stirred at room temperature for the time indicated in the literature. The solvent is then removed under reduced pressure, and the residue is purified by silica gel column chromatography to yield the cycloaddition product.
Mechanistic Overview and Catalyst Comparison
Diphenylprolinol silyl ethers and MacMillan catalysts, while both being amine-based organocatalysts, operate through distinct steric environments to achieve high levels of stereocontrol.
Diphenylprolinol Silyl Ethers (Hayashi-Jørgensen Catalysts): These catalysts are known for their effectiveness in enamine-mediated reactions.[7] The bulky diphenyl(silyloxy)methyl group effectively shields one face of the enamine intermediate, directing the electrophile to the opposite face. The silylation of the hydroxyl group enhances solubility and catalytic activity compared to the parent diphenylprolinol.[6][11]
MacMillan Catalysts: Imidazolidinone-based catalysts, pioneered by MacMillan, are particularly effective in iminium ion-mediated reactions, such as the Diels-Alder reaction.[19] The catalyst forms an iminium ion with an α,β-unsaturated aldehyde, lowering its LUMO and activating it for nucleophilic attack. The steric bulk of the catalyst directs the approach of the nucleophile, leading to high enantioselectivity.
Visualizing Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for enamine and iminium catalysis.
Caption: Enamine catalytic cycle for α-functionalization of aldehydes.
Caption: Iminium ion catalytic cycle for conjugate addition to enals.
Conclusion
Diphenylprolinol derivatives and other organocatalysts like the MacMillan imidazolidinones represent a cornerstone of modern asymmetric synthesis. They offer robust, highly selective, and often complementary strategies for the construction of chiral molecules. The choice of catalyst is dependent on the specific transformation and substrates involved. Diphenylprolinol silyl ethers generally excel in enamine-mediated reactions, while MacMillan-type catalysts are often the catalysts of choice for iminium-ion-mediated processes. The continuous development of these catalyst scaffolds, including their immobilization on solid supports for improved recyclability, promises to further expand the utility of organocatalysis in both academic research and industrial applications.[8][9][13]
References
- 1. chemicaljournal.org [chemicaljournal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. longdom.org [longdom.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]
- 11. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 12. Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of MacMillan catalyst modified with ionic liquid as a recoverable catalyst for asymmetric Diels–Alder reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. tcichemicals.com [tcichemicals.com]
A Comparative Guide to Isoindoline-Based Organocatalysts and Proline Derivatives in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, L-proline and its derivatives have long been regarded as the "simplest enzymes," facilitating a wide array of enantioselective transformations with remarkable efficiency and stereocontrol.[1] Their robustness, commercial availability, and well-documented success in crucial carbon-carbon bond-forming reactions have solidified their position as catalysts of choice.[1] However, the quest for novel reactivity and improved performance continually drives the exploration of new catalytic scaffolds. Emerging from this pursuit is the promising, yet less explored, class of isoindoline-based organocatalysts.
This guide provides a detailed comparison of the established performance of proline derivatives against the burgeoning potential of isoindoline-based compounds. While direct, side-by-side experimental comparisons in peer-reviewed literature are limited, this document synthesizes available data to offer a comprehensive overview, enabling informed catalyst selection for asymmetric synthesis.
Performance Benchmark: Proline and Its Derivatives
Proline and its derivatives have been extensively studied and successfully applied in a multitude of asymmetric reactions, including aldol, Mannich, and Michael additions.[1][2][3] Their catalytic prowess stems from their ability to form key enamine or iminium ion intermediates, mimicking the function of natural enzymes.[1][4] The performance of various proline-based catalysts in benchmark reactions is summarized below.
Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a fundamental tool for constructing chiral β-hydroxy carbonyl compounds. Proline and its derivatives have demonstrated high efficacy in this transformation.
Table 1: Performance of Proline Derivatives in the Asymmetric Aldol Reaction of Acetone with Substituted Aromatic Aldehydes
| Catalyst | Aldehyde Substituent | Yield (%) | ee (%) | Reference |
| L-Proline | p-NO₂ | 68 | 76 | [5] |
| (S)-Proline-based catalyst 1 | H | 55 | 52 | [5] |
| (S)-Proline-based catalyst 1 | p-NO₂ | 75 | 61 | [5] |
| (S)-Proline-based catalyst 2 | H | 50 | 45 | [5] |
| (S)-Proline-based catalyst 2 | p-NO₂ | 70 | 58 | [5] |
| (S)-Proline-based catalyst 3 | H | 45 | 40 | [5] |
| (S)-Proline-based catalyst 3 | p-NO₂ | 65 | 55 | [5] |
ee = enantiomeric excess
Asymmetric Mannich Reaction
The Mannich reaction is a powerful method for synthesizing chiral β-amino carbonyl compounds, which are valuable precursors for numerous biologically active molecules. Proline-based catalysts have been instrumental in the development of direct, asymmetric three-component Mannich reactions.[3][4]
Table 2: Performance of Proline and its Derivatives in the Asymmetric Mannich Reaction
| Catalyst | Reaction Components | Yield (%) | dr | ee (%) | Reference |
| (S)-Proline | Aldehyde, Acetone, p-Anisidine | 50 | - | 94 | [6] |
| Proline-derived Tetrazole | Ketone, Aldehyde, Amine | >95 | >20:1 | >99 | [7] |
| Proline-derived Acylsulfonamide | Ketone, Aldehyde, Amine | >95 | >20:1 | >99 | [7] |
dr = diastereomeric ratio, ee = enantiomeric excess
Asymmetric Michael Addition
The asymmetric Michael addition is a key reaction for the formation of chiral carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Proline and its derivatives have been successfully employed as catalysts in this transformation.
Table 3: Performance of Proline Derivatives in the Asymmetric Michael Addition
| Catalyst | Michael Donor | Michael Acceptor | Yield (%) | dr | ee (%) | Reference |
| Proline-derived Tetrazole | Various | Various | High | High | High | [7] |
| Proline-derived Acylsulfonamide | Various | Various | High | High | High | [7] |
dr = diastereomeric ratio, ee = enantiomeric excess
The Emerging Class: Isoindoline-Based Organocatalysts
Isoindoline-based chiral molecules represent a newer frontier in organocatalysis.[1] While direct comparative data against proline derivatives is scarce, their structural features suggest significant potential.[1] The rigid isoindolinone skeleton is a privileged motif in many biologically active compounds, and the development of catalytic asymmetric methods to synthesize these structures is an active area of research.[1]
Theoretically, a chiral isoindoline-based catalyst possesses several key features that could enable effective organocatalysis:
-
Chiral Center: A stereogenic center provides the necessary chiral environment to induce enantioselectivity.[1]
-
Lewis Basic Nitrogen: The nitrogen atom within the isoindoline ring can function as a Lewis base to activate substrates.[1]
-
Functional Groups for Hydrogen Bonding: Appended hydroxyl or other groups can participate in hydrogen bonding to orient substrates and stabilize transition states, potentially leading to a bifunctional activation mechanism similar to the carboxylic acid group in proline.[1]
Recent research has focused on the synthesis of chiral isoindolines and their application in asymmetric reactions, often employing other catalytic systems.[2][8][9] However, these studies underscore the value of the chiral isoindoline framework and hint at its potential to act as a catalyst itself.
Table 4: Performance of Isoindoline-related Catalysis in Asymmetric Reactions
| Reaction Type | Catalyst System | Product Type | Yield (%) | ee (%) | Reference |
| Asymmetric Mannich | Takemoto's bifunctional organocatalyst | Isoindolinone-pyrazole hybrid | ~70 (overall) | 89 | [9] |
| Asymmetric aza-Henry/Lactamization | Takemoto's bifunctional organocatalyst | 3-(Nitromethyl)isoindolin-1-ones | Good | up to 98 | [10] |
| Asymmetric (4+3) Cyclization | Chiral Phosphoric Acid | Spiro isoindolinone-oxepine-fused indoles | High | High | [8] |
ee = enantiomeric excess. Note: These examples utilize external catalysts for the synthesis of chiral isoindolinones, highlighting the interest in this scaffold.
Visualizing the Catalytic Processes
To better understand the operational and mechanistic aspects of these catalyst classes, the following diagrams illustrate a general experimental workflow, a structural comparison of the core scaffolds, and the established catalytic cycle for proline.
Caption: A generalized workflow for evaluating the performance of organocatalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 8. Organocatalytic enantioselective (4+3) cyclization for the synthesis of spiro-fused heterocyclic compounds containing isoindolinone, oxepine and indole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of (S)-2-Phenylpyrrolidine: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like (S)-2-Phenylpyrrolidine are paramount to ensuring laboratory safety and environmental compliance. This guide provides a step-by-step operational plan for the safe disposal of this compound, adhering to best practices and regulatory standards.
Immediate Safety Considerations
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). The primary hazards include: it is harmful if swallowed, causes serious eye irritation, and is harmful to aquatic life with long-lasting effects[1]. The related compound, pyrrolidine, is classified as a flammable and corrosive liquid[2].
Essential Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety goggles or glasses with side shields.
-
Protective Clothing: A lab coat is mandatory to prevent skin contact[1][3].
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Hazard Summary
The following table summarizes the key hazard information for 2-Phenylpyrrolidine.
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) |
| Harmful to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Long-term (Category 3) |
Data sourced from Safety Data Sheets for 2-Phenylpyrrolidine.[1]
Step-by-Step Disposal Protocol
1. Waste Identification and Collection:
-
Do not mix: this compound waste should not be mixed with other waste streams.
-
Container: Collect the waste in a dedicated, compatible container, preferably the original container or a labeled glass bottle with a secure cap.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The date of accumulation should also be noted.
2. Spill Management:
-
Minor Spills: In the event of a small spill, absorb the material with an inert substance like vermiculite or sand. The contaminated absorbent material should then be collected into a sealed container for hazardous waste disposal[2][4].
-
Major Spills: For larger spills, the area should be evacuated immediately, and the institution's environmental health and safety (EHS) department must be contacted[2].
3. Storage of Chemical Waste:
The sealed hazardous waste container should be stored in a designated, cool, and well-ventilated area. It is crucial to store it away from incompatible materials, such as strong oxidizing agents and acids, and any potential sources of ignition[2][5].
4. Final Disposal Procedure:
The disposal of this compound must be conducted through an approved waste disposal plant and in accordance with all national and local regulations[1][3][6][7][8]. It is imperative not to dispose of this chemical down the drain or in regular trash[2].
Under the Resource Conservation and Recovery Act (RCRA) in the United States, chemical waste generators are responsible for determining if a substance is classified as hazardous waste[5][9][10]. For specific guidance, contact your institution's EHS department or a licensed hazardous waste disposal contractor. A common method for the disposal of similar chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber, after being dissolved or mixed with a combustible solvent[11].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. epa.gov [epa.gov]
- 11. foodb.ca [foodb.ca]
Personal protective equipment for handling (S)-2-Phenylpyrrolidine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of (S)-2-Phenylpyrrolidine, a chemical requiring careful management in a laboratory setting. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. This compound is harmful if swallowed and causes serious eye irritation.[1] The following table summarizes the recommended PPE for handling this chemical.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards. A full-face respirator provides both eye and respiratory protection.[1] |
| Hand Protection | Chemical-resistant gloves. Butyl or Neoprene gloves are recommended over Nitrile for direct and prolonged contact. | While specific breakthrough time data for this compound is not readily available, general guidance suggests that nitrile gloves offer poor resistance to amines.[2][3] For splash protection, nitrile gloves may be used but should be changed immediately upon contact. For extended handling, heavier-duty gloves such as Butyl or Neoprene are advised. Always inspect gloves for integrity before use. |
| Body Protection | Chemical-resistant laboratory coat, gown, or coveralls. | Fire- and flame-resistant and impervious clothing is recommended.[1] Ensure the garment provides full coverage of the arms and torso. |
| Respiratory Protection | NIOSH-approved air-purifying respirator with organic vapor/ammonia/methylamine cartridges. | Required when working in poorly ventilated areas, when exposure limits may be exceeded, or if aerosols may be generated. A full-face respirator is recommended if irritation or other symptoms are experienced.[1] |
Operational Plan: Donning and Doffing PPE
A systematic approach to putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Start by washing hands thoroughly with soap and water.
-
Gown/Coveralls: Put on the laboratory coat or coveralls, ensuring all snaps or zippers are securely fastened.[4][5]
-
Respirator: If required, don the respirator. Ensure a proper seal check is performed.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat or gown.[5]
Doffing Procedure:
The principle of doffing is to touch the outside of contaminated PPE as little as possible.
-
Gloves: Remove the first glove by grasping the cuff and peeling it off inside-out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off inside-out over the first glove. Dispose of both gloves in a designated hazardous waste container.[4]
-
Gown/Coveralls: Unfasten the gown and peel it away from the body, turning it inside out as it is removed. Avoid contact with the outside of the gown. Dispose of it in the appropriate waste container.[4][6]
-
Eye Protection: Remove goggles or face shield by handling the strap or earpieces.
-
Respirator: If worn, remove the respirator without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Emergency Exposure Plan
Immediate and appropriate action is critical in the event of an exposure to this compound.
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[7][8][9]
-
Remove contact lenses if present and easy to do so.[1]
-
Seek immediate medical attention.
Skin Contact:
-
Immediately remove all contaminated clothing.[7]
-
Wash the affected skin area with soap and plenty of water for at least 15 minutes.[1][7]
-
Seek medical attention if irritation persists.
Inhalation:
-
Move the individual to fresh air at once.
-
If breathing is difficult, administer oxygen.
-
If breathing has stopped, provide artificial respiration.
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.[1]
-
Never give anything by mouth to an unconscious person.[1]
-
Seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Waste Segregation and Storage:
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams to prevent hazardous reactions.[10]
-
Label Containers: Use clearly labeled, sealed, and compatible containers for waste storage.[10]
-
Storage Area: Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10]
Disposal Procedure:
-
Small Quantities (in-lab neutralization - use with caution and only if permissible by institutional policy): For very small aqueous waste streams, neutralization with a suitable acid (e.g., hydrochloric acid) can be considered. This should only be performed by trained personnel in a fume hood.
-
Large Quantities/Contaminated Materials: For larger volumes of liquid waste, unused product, and contaminated solids (e.g., gloves, absorbent materials), disposal must be handled by a licensed hazardous waste disposal company.[10] Do not dispose of this compound down the drain or in regular trash.[10]
-
Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
Visual Workflow for PPE Selection and Use
Caption: PPE Selection and Use Workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. gloves.com [gloves.com]
- 3. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 4. workwearsolutions.net [workwearsolutions.net]
- 5. Your Guide to Learn How to Don and Doff PPE | Liberty Safety [libertysafety.com]
- 6. lakeland.com [lakeland.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. en.hesperian.org [en.hesperian.org]
- 9. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 10. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

